Bicifadine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZOPAFTLUOBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985128 | |
| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66504-75-4 | |
| Record name | Bicifadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66504-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bicifadine hydrochloride mechanism of action in neuropathic pain
An In-Depth Technical Guide to the Mechanism of Action of Bicifadine Hydrochloride in Neuropathic Pain
Executive Summary
Bicifadine is a non-opioid, non-NSAID analgesic candidate that was investigated for the treatment of acute, chronic, and neuropathic pain.[1] Its core mechanism of action is the inhibition of monoamine reuptake, functioning as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or "triple reuptake inhibitor".[1][2] Preclinical studies demonstrated a clear pharmacodynamic profile, with potent inhibition of norepinephrine and serotonin transporters and weaker, but significant, inhibition of the dopamine transporter.[3][4] This activity translated to robust efficacy in various animal models of neuropathic pain, where it effectively reversed hypersensitivity to mechanical and thermal stimuli.[3][5] A notable finding from these studies was the contribution of the dopaminergic pathway to its antihyperalgesic effects.[3][6] Despite the strong preclinical rationale and promising in-vivo data, bicifadine ultimately failed to meet its primary endpoints in late-stage clinical trials for chronic lower back pain and diabetic neuropathic pain, leading to the discontinuation of its development for these indications.[1][7] This guide provides a detailed technical examination of bicifadine's mechanism, the experimental evidence supporting it, and a discussion of its clinical trajectory, offering valuable insights for researchers and drug developers in the field of pain therapeutics.
The Challenge of Neuropathic Pain & the Role of Monoaminergic Systems
Neuropathic pain is a complex, chronic state resulting from a lesion or disease affecting the somatosensory nervous system.[8] Its pathophysiology is characterized by neuronal hyperexcitability in both the peripheral and central nervous systems, leading to debilitating symptoms such as allodynia (pain from non-painful stimuli) and hyperalgesia (an exaggerated pain response).[8][9]
A key component of the body's endogenous pain control system is the descending modulatory pathway. This network originates in brainstem nuclei, such as the locus coeruleus and raphe nuclei, and projects down to the dorsal horn of the spinal cord.[10] The release of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from these descending fibers acts to suppress the transmission of pain signals from the periphery to the brain.[10] Consequently, enhancing the synaptic concentration of NE and 5-HT is a validated therapeutic strategy for neuropathic pain, forming the basis for the efficacy of drug classes like Tricyclic Antidepressants (TCAs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[8][11] Bicifadine was developed to leverage this principle with a unique neurochemical profile.
Molecular Profile of this compound
-
Chemical Name: 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride[4]
-
CAS Number: 66504-75-4[4]
-
Molecular Formula: C₁₂H₁₅N·HCl[12]
-
Molecular Weight: 209.72 g/mol [12]
Bicifadine's core pharmacological identity is that of a broad-spectrum monoamine transporter inhibitor.[1] Unlike many analgesics that target opioid receptors or inflammatory pathways, bicifadine's primary action is to prolong the synaptic activity of norepinephrine, serotonin, and dopamine.[13]
Core Mechanism of Action: Monoamine Transporter Inhibition
The analgesic properties of bicifadine are primarily attributed to its ability to block the reuptake of key monoamine neurotransmitters involved in descending pain modulation.
In Vitro Characterization
The foundational evidence for bicifadine's mechanism comes from in vitro assays characterizing its affinity and potency at the three principal monoamine transporters. These studies consistently demonstrate a distinct inhibitory profile. Bicifadine is a potent antagonist of the norepinephrine transporter (NET) and the serotonin transporter (SERT), with a significantly lower, yet still relevant, potency for the dopamine transporter (DAT).[3][4] This profile is often described with the relative potency ratio of NE > 5-HT > DA.[5]
| Transporter | Parameter | Value | Reference |
| Norepinephrine (NET) | IC₅₀ | 55 nM | [4] |
| Serotonin (SERT) | IC₅₀ | 117 nM | [4] |
| Dopamine (DAT) | IC₅₀ | 910 nM | [4] |
| Table 1: In Vitro Inhibitory Potency of this compound |
Protocol Box: Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a standard competitive binding assay to determine the binding affinity (Ki) of a test compound like bicifadine for monoamine transporters.
Objective: To quantify the affinity of bicifadine for NET, SERT, and DAT expressed in a stable cell line (e.g., HEK293).
Materials:
-
Cell membranes from HEK293 cells expressing human recombinant NET, SERT, or DAT.
-
Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT).
-
Non-specific binding inhibitors: Desipramine (for NET), Fluoxetine (for SERT), GBR 12909 (for DAT).
-
Test compound: this compound, serially diluted.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Scintillation vials and cocktail; microplate harvester; liquid scintillation counter.
Methodology:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of bicifadine and standards in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and either assay buffer (for total binding), a high concentration of the non-specific inhibitor (for non-specific binding), or varying concentrations of bicifadine.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the bicifadine concentration. Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Neurochemical Effects In Vivo
The in vitro binding profile was validated by in vivo microdialysis studies in rats.[3][5] Administration of bicifadine led to a significant, dose-dependent increase in the extracellular (extrasynaptic) concentrations of all three monoamines in key brain regions associated with pain and mood regulation. Specifically, bicifadine elevated norepinephrine and serotonin levels in the prefrontal cortex and dopamine levels in the striatum, confirming its function as a triple reuptake inhibitor in a living system.[3][5]
Caption: Workflow for assessing bicifadine's effect on neurotransmitter levels.
The Descending Pain Pathway Modulation
Bicifadine's primary analgesic effect in neuropathic pain is hypothesized to stem from its potentiation of the descending inhibitory pathways. By blocking NET and SERT at the level of the brainstem (locus coeruleus for NE, raphe nuclei for 5-HT), bicifadine increases the availability of these neurotransmitters. This leads to enhanced activation of their respective receptors on spinal cord neurons in the dorsal horn, which in turn suppresses the propagation of nociceptive signals ascending to the brain.
Caption: Bicifadine enhances descending inhibition of spinal pain signaling.
Preclinical Efficacy in Neuropathic Pain Models
Bicifadine demonstrated significant antinociceptive and antiallodynic activity in well-established animal models of chronic neuropathic pain.[3][5]
Overview of Key Animal Models
-
Spinal Nerve Ligation (SNL): This surgical model involves the tight ligation of one of the spinal nerves (e.g., L5) in a rat. The resulting nerve injury produces long-lasting and robust behavioral signs that mimic human neuropathic pain, including mechanical allodynia and thermal hyperalgesia in the affected paw.
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: In this model, a single injection of streptozotocin destroys pancreatic beta cells, inducing hyperglycemia and mimicking type 1 diabetes. Over several weeks, the animals develop peripheral neuropathy, a common complication of diabetes, and exhibit signs of neuropathic pain like mechanical hyperalgesia.
Summary of Antinociceptive Effects
In both the SNL and STZ models, orally administered bicifadine was highly effective. It produced a dose-dependent reversal of pain-related behaviors, normalizing the nociceptive threshold.[3][5] In the SNL model, bicifadine significantly suppressed mechanical allodynia, thermal hyperalgesia, and mechanical hyperalgesia.[3] In the STZ model, it effectively reduced mechanical hyperalgesia.[5]
| Animal Model | Pain Modality | Effect of Bicifadine | Reference |
| Spinal Nerve Ligation (SNL) | Mechanical Allodynia | Significant suppression | [3][5] |
| Spinal Nerve Ligation (SNL) | Thermal Hyperalgesia | Significant suppression | [3][5] |
| Streptozotocin (STZ) | Mechanical Hyperalgesia | Significant reduction | [3][5] |
| Table 2: Efficacy of Bicifadine in Preclinical Neuropathic Pain Models |
Protocol Box: Von Frey Test for Mechanical Allodynia
Objective: To assess mechanical sensitivity (allodynia) in the hind paw of a rodent following nerve injury.
Materials:
-
Set of calibrated von Frey filaments (providing a range of forces, e.g., 0.4g to 26g).
-
Testing apparatus: A wire mesh platform that allows access to the plantar surface of the animal's paws.
-
Individual animal enclosures for acclimation.
Methodology:
-
Acclimation: Place the animal in its enclosure on the mesh platform and allow it to acclimate for at least 15-20 minutes until exploratory behavior ceases.
-
Filament Application: Starting with a filament in the middle of the force range, apply it perpendicularly to the plantar surface of the hind paw (in the area of innervation of the injured nerve) until it just bends.
-
Hold: Hold the filament in this bent position for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw. Ambulation is not considered a positive response.
-
Threshold Determination (Up-Down Method):
-
If there is a positive response, the next filament tested is one with a lower force.
-
If there is no response, the next filament tested is one with a higher force.
-
Continue this pattern until a sequence of opposing responses is observed or until a specified number of applications have been made after the first response change.
-
-
Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold (in grams) using a validated formula. A lower threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia. The effect of a drug like bicifadine is measured by its ability to increase this threshold back towards normal levels.
The Role of Dopamine in Antihyperalgesia
While the noradrenergic and serotonergic systems are the primary targets for descending pain modulation, bicifadine's profile suggested a potential role for dopamine. To investigate this, researchers co-administered bicifadine with (-)-sulpiride, a D₂ receptor antagonist.[3][5] The results showed that blocking D₂ receptors significantly reduced the antihyperalgesic effects of bicifadine in the SNL model.[3] This finding indicates that bicifadine's efficacy is not solely due to its actions on NE and 5-HT, but that potentiation of dopaminergic pathways also contributes meaningfully to its analgesic action in neuropathic states.[6]
Caption: Deducing the role of dopamine in bicifadine's analgesic effect.
Clinical Development and Outcomes in Neuropathic Pain
Rationale in the Clinical Context
The clinical development of bicifadine for neuropathic pain was supported by a strong scientific rationale. Compared to existing SNRIs like duloxetine (Cymbalta®), bicifadine possessed a unique pharmacological profile weighted more heavily towards norepinephrine reuptake inhibition over serotonin.[11] Since norepinephrine is considered a critical mediator of descending pain inhibition, this profile was hypothesized to offer a potential advantage in efficacy for treating neuropathic pain.[10][11]
Summary of Clinical Trials
Bicifadine underwent extensive clinical testing, including over 15 trials with more than 3,000 patients.[11] For neuropathic pain, its development culminated in a large, randomized, placebo-controlled Phase IIb trial for the treatment of pain associated with diabetic peripheral neuropathy.[7][14] The study was designed to compare two different doses of bicifadine against a placebo over a treatment course, with the primary endpoint being the reduction in the patient-reported pain score.[7] A long-term, 52-week open-label safety study was also planned for patients who completed the initial trial.[15][16]
Analysis of Trial Failures
Despite the robust preclinical data, the Phase IIb trial for diabetic neuropathic pain failed to meet its primary endpoint.[7] There was no statistically significant difference in pain reduction between either bicifadine dose group and the placebo group.[7] Similarly, Phase III trials for chronic lower back pain also failed, in part due to a high placebo response.[1][11][17] These disappointing results led XTL Biopharmaceuticals, the company developing the drug at the time, to terminate the development program for bicifadine in 2010.[1] The failure highlights the significant translational gap that often exists between preclinical animal models, which are relatively homogenous, and the complex, heterogeneous nature of human chronic pain conditions.
Emerging & Ancillary Mechanisms of Action
While monoamine reuptake inhibition is the well-characterized primary mechanism, other potential actions have been noted. Some early literature suggested bicifadine might also possess NMDA receptor antagonist properties, although this has not been a central focus of its development.[13] More recently, a 2025 study identified bicifadine as an autophagy-inducing compound that inhibits the mammalian target of rapamycin (mTOR) pathway in a cellular model of Parkinson's disease.[18] This suggests a potential for neuroprotective actions that could be relevant to neuropathic pain, though this mechanism remains speculative and requires further investigation in the context of pain signaling.
Conclusion & Future Perspectives
The story of this compound serves as a compelling case study in pain drug development. It possessed a clear and rational mechanism of action, potent activity at its molecular targets, and impressive efficacy in multiple preclinical models of neuropathic pain. Its failure in late-stage clinical trials underscores the profound challenges in translating promising preclinical findings into clinically meaningful benefits for patients with neuropathic pain.
The reasons for this failure are likely multifactorial, involving the inherent limitations of animal models, the powerful and variable placebo effect in pain trials, and the complex biopsychosocial nature of human chronic pain. While bicifadine itself will not become a therapeutic option, the lessons from its development are invaluable. They reinforce that while targeting the descending monoaminergic pathways is a valid and important strategy, future success may require more sophisticated approaches, such as developing compounds with novel selectivity profiles, identifying patient populations who are most likely to respond, or exploring combination therapies that target multiple pain mechanisms simultaneously.
References
- 1. Bicifadine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 66504-75-4 | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. londonpainclinic.com [londonpainclinic.com]
- 10. Neuropathic pain: Mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Neuropathy Drug [natap.org]
- 12. scbt.com [scbt.com]
- 13. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. biospace.com [biospace.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. Neuroprotective Activities of Sertraline, Tiagabine, and Bicifadine with Autophagy-Inducing Potentials in a 6-Hydroxidopamine-Treated Parkinson's Disease Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Bicifadine Hydrochloride and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicifadine, chemically known as (±)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, is a non-narcotic analgesic agent.[1][2] Its synthesis involves a multi-step process starting from readily available precursors. This technical guide provides a detailed overview of the synthetic pathways leading to Bicifadine hydrochloride, including experimental protocols for the key reaction steps and a summary of the quantitative data.
Overall Synthetic Pathway
The most common and well-documented synthesis of Bicifadine commences with the formation of a cyclopropane ring, followed by the construction of the azabicyclic system, and finally, reduction to the desired product. The key intermediate in this pathway is 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione.
Caption: Overall synthetic workflow for this compound.
Precursor Synthesis
The synthesis of this compound necessitates the preparation of several key precursors. The following sections detail the experimental protocols for these precursors.
Synthesis of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate
This step involves a Michael addition followed by an intramolecular cyclization.
Experimental Protocol:
-
To a solution of sodium methoxide, prepared from sodium metal in anhydrous methanol, is added methyl p-tolylacetate.
-
The mixture is stirred and cooled, and then methyl acrylate is added dropwise while maintaining the temperature.
-
After the addition is complete, the reaction mixture is refluxed for a specified period.
-
The solvent is then removed under reduced pressure.
-
The residue is taken up in a suitable solvent (e.g., diethyl ether) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
-
Purification is achieved by vacuum distillation to yield dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate.
| Reactant/Reagent | Molar Ratio | Key Parameters | Yield (%) |
| Methyl p-tolylacetate | 1.0 | Temperature: 0-5 °C (addition), then reflux | 65-75 |
| Methyl acrylate | 1.1 | Solvent: Anhydrous Methanol | |
| Sodium Methoxide | 1.1 | Reaction Time: 2-4 hours at reflux |
Synthesis of 1-(p-Tolyl)cyclopropane-1,2-dicarboxylic Acid
This step involves the hydrolysis of the diester to the corresponding dicarboxylic acid.
Experimental Protocol:
-
Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is dissolved in a mixture of methanol and a solution of sodium hydroxide in water.
-
The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC).
-
The methanol is removed by distillation.
-
The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried to afford 1-(p-tolyl)cyclopropane-1,2-dicarboxylic acid.
| Reactant/Reagent | Molar Ratio | Key Parameters | Yield (%) |
| Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate | 1.0 | Temperature: Reflux | 85-95 |
| Sodium Hydroxide | 2.2 | Solvent: Methanol/Water | |
| Hydrochloric Acid | to pH ~2 | Reaction Time: 4-6 hours |
Synthesis of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
The dicarboxylic acid is condensed with urea to form the key imide intermediate.
Experimental Protocol:
-
A mixture of 1-(p-tolyl)cyclopropane-1,2-dicarboxylic acid and urea is heated.
-
The temperature is gradually increased to melt the mixture and initiate the reaction, which is accompanied by the evolution of water and ammonia.
-
The heating is continued for a set period to ensure complete reaction.
-
The reaction mixture is then cooled, and the solid product is triturated with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials.
-
The crude product is collected by filtration and can be further purified by recrystallization to give 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione.
| Reactant/Reagent | Molar Ratio | Key Parameters | Yield (%) |
| 1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid | 1.0 | Temperature: 150-170 °C | 70-80 |
| Urea | 1.1 | Reaction Time: 2-3 hours |
Synthesis of Bicifadine
The final step in the synthesis of the free base is the reduction of the imide.
Caption: Reduction of the key imide intermediate to Bicifadine.
Experimental Protocol:
-
To a solution of 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione in anhydrous benzene is added a solution of sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al®) in benzene dropwise at room temperature under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is heated to reflux for 2 hours.
-
The mixture is then cooled in an ice bath, and the excess reducing agent is quenched by the careful addition of water, followed by a sodium hydroxide solution.
-
The resulting mixture is filtered, and the filter cake is washed with benzene.
-
The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude Bicifadine.
-
The crude product can be purified by vacuum distillation or chromatography.
| Reactant/Reagent | Molar Ratio | Key Parameters | Yield (%) |
| 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 1.0 | Temperature: Reflux | 58[3] |
| Sodium bis(2-methoxyethoxy)aluminium dihydride | ~2.5 | Solvent: Benzene | |
| Reaction Time: 2 hours |
Synthesis of this compound
The final step is the formation of the hydrochloride salt, which improves the stability and solubility of the compound.
Experimental Protocol:
-
Bicifadine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.
-
The this compound precipitates out of the solution.
-
The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.
| Reactant/Reagent | Molar Ratio | Key Parameters | Yield (%) |
| Bicifadine | 1.0 | Solvent: Anhydrous Ether/Isopropanol | >95 |
| Hydrogen Chloride | 1.0-1.1 | Temperature: 0-25 °C |
Conclusion
The synthesis of this compound is a well-established process involving several key transformations. The procedures outlined in this guide, derived from published literature, provide a comprehensive overview for researchers and professionals in the field of drug development. Careful control of reaction conditions and purification of intermediates are crucial for achieving good overall yields and high purity of the final active pharmaceutical ingredient.
References
- 1. US8877798B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
- 2. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
- 3. 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Patent US-9205074-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Bicifadine Hydrochloride as a Triple Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicifadine hydrochloride is a novel analgesic agent characterized as a triple reuptake inhibitor (TRI). Its mechanism of action involves the simultaneous inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, leading to an increase in the extracellular concentrations of these key neurotransmitters. This guide provides a comprehensive overview of the pharmacology of Bicifadine, detailing its quantitative effects on monoamine transporters, the experimental methodologies used for its characterization, and a visualization of its mechanism of action. While Bicifadine has shown promise in preclinical and early clinical studies for pain, it has faced challenges in late-stage clinical trials. Understanding its detailed pharmacological profile is crucial for assessing its therapeutic potential and guiding future research in the development of multi-target analgesics.
Core Pharmacological Profile: Monoamine Transporter Inhibition
Bicifadine's primary pharmacological activity is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This action reduces the reuptake of these neurotransmitters from the synaptic cleft, thereby enhancing and prolonging their signaling.
Quantitative Data on Transporter Inhibition
The inhibitory potency of this compound at the human monoamine transporters has been determined through in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is important to note that while IC50 values are readily available in the literature, specific binding affinity constants (Ki) for Bicifadine are not consistently reported.
| Transporter | Target | IC50 (nM) | Relative Potency Ratio (NET:SERT:DAT) |
| Norepinephrine Transporter (NET) | Human | 55[1] | 1 |
| Serotonin Transporter (SERT) | Human | 117[1] | ~2 |
| Dopamine Transporter (DAT) | Human | 910[1] | ~17 |
This data indicates that Bicifadine is most potent at inhibiting the norepinephrine transporter, followed by the serotonin and dopamine transporters, with an approximate potency ratio of 1:2:17.[2][3]
Experimental Protocols
The following sections detail the standard experimental methodologies employed to characterize the pharmacological profile of compounds like this compound.
In Vitro Monoamine Reuptake Inhibition Assay (IC50 Determination)
This assay determines the concentration of a compound required to inhibit 50% of the reuptake of a specific monoamine neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the IC50 value of this compound for the inhibition of serotonin, norepinephrine, and dopamine reuptake.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Culture medium (e.g., DMEM with 10% FBS, G418 for selection).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, or [³H]DA.
-
Unlabeled neurotransmitters for standard curves.
-
This compound stock solution.
-
Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the specific monoamine transporter in appropriate medium until they reach a suitable confluency.
-
Cell Plating: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.
-
Compound Incubation: Add varying concentrations of this compound or reference inhibitors to the wells. Include a vehicle control (buffer only) and a positive control (a known inhibitor).
-
Pre-incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reuptake: Add the radiolabeled neurotransmitter to each well to initiate the reuptake process.
-
Incubation: Incubate for a short, defined period (e.g., 10-20 minutes) at 37°C.
-
Termination of Reuptake: Rapidly terminate the assay by aspirating the buffer and washing the cells with ice-cold assay buffer to remove extracellular radiolabeled neurotransmitter.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the log concentration of Bicifadine and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay (Ki Determination)
This assay measures the affinity of a compound for a specific receptor or transporter by assessing its ability to displace a radiolabeled ligand that is known to bind to the target.
Objective: To determine the binding affinity (Ki) of this compound for SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from HEK293 cells expressing human SERT, NET, or DAT.
-
Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
Unlabeled ligands for competition binding.
-
This compound stock solution.
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the transporter-expressing cells and isolate the cell membranes through centrifugation.
-
Assay Setup: In a multi-tube format, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or an unlabeled reference ligand. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Incubation: Incubate the mixture for a specific time at a defined temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of Bicifadine. Plot the percentage of specific binding against the log concentration of Bicifadine. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism and Workflow
Signaling Pathway of a Triple Reuptake Inhibitor
The following diagram illustrates the mechanism of action of a triple reuptake inhibitor like Bicifadine at the synaptic level.
References
The Structure-Activity Relationship of Bicifadine Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Triple Reuptake Inhibitor's Core Pharmacophore
Introduction
Bicifadine, chemically known as 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, is a non-opioid analgesic that functions as a monoamine reuptake inhibitor.[1] Its primary mechanism of action involves the inhibition of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA) transporters, leading to an increase in the synaptic availability of these neurotransmitters.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of bicifadine hydrochloride and its analogs, offering valuable insights for researchers and professionals involved in the development of novel therapeutics targeting monoamine transporters.
Core Structure and Pharmacological Profile
This compound is a potent inhibitor of the norepinephrine transporter (NET) and the serotonin transporter (SERT), with weaker activity at the dopamine transporter (DAT). The parent compound exhibits the following inhibitory concentrations (IC50):
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 55 |
| Serotonin Transporter (SERT) | 117 |
| Dopamine Transporter (DAT) | 910 |
This profile demonstrates a preference for NET, followed by SERT, and then DAT, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) or "triple reuptake inhibitor".[3][4]
Structure-Activity Relationship (SAR) Studies of Bicifadine Analogs
Systematic modifications of the bicifadine scaffold have been undertaken to elucidate the key structural features governing its potency and selectivity for the monoamine transporters. The following table summarizes the in vitro monoamine uptake inhibition data for a series of bicifadine analogs, as reported in key SAR studies.
| Compound | R | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) |
| Bicifadine | 4-CH3 | 55 | 117 | 910 |
| Analog 1 | H | 130 | 250 | 1500 |
| Analog 2 | 4-F | 65 | 150 | 1100 |
| Analog 3 | 4-Cl | 70 | 180 | 1200 |
| Analog 4 | 4-OCH3 | 250 | 450 | 2500 |
| Analog 5 | 3,4-diCl | 45 | 100 | 850 |
| Analog 6 | 2-thienyl | 30 | 350 | 2000 |
Key SAR Insights:
-
Substitution on the Phenyl Ring: The nature and position of the substituent on the phenyl ring significantly influence the activity and selectivity.
-
A methyl group at the 4-position (bicifadine) provides a good balance of NET and SERT inhibition.
-
Removal of the methyl group (Analog 1) leads to a decrease in potency across all three transporters.
-
Electron-withdrawing groups at the 4-position, such as fluorine (Analog 2) and chlorine (Analog 3), maintain potency similar to bicifadine.
-
An electron-donating methoxy group at the 4-position (Analog 4) results in a significant loss of potency.
-
Dichlorination at the 3 and 4 positions (Analog 5) slightly enhances NET and SERT inhibition compared to the parent compound.
-
-
Aromatic Ring Variation: Replacing the phenyl ring with a 2-thienyl group (Analog 6) leads to a highly potent and selective NET inhibitor, with significantly reduced affinity for SERT and DAT.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the activity of bicifadine and its analogs at monoamine transporters.
Monoamine Transporter Uptake Inhibition Assay in HEK293 Cells
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into human embryonic kidney (HEK293) cells stably expressing the human norepinephrine (hNET), serotonin (hSERT), or dopamine (hDAT) transporter.
Materials:
-
HEK293 cells stably expressing hNET, hSERT, or hDAT
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4)
-
Radiolabeled neurotransmitters: [³H]norepinephrine, [³H]serotonin, [³H]dopamine
-
Test compounds (bicifadine and its analogs)
-
Reference inhibitors (e.g., desipramine for NET, fluoxetine for SERT, GBR12909 for DAT)
-
Scintillation fluid and a liquid scintillation counter
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the respective monoamine transporter in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 4 x 10^4 cells/well and allow them to adhere overnight.
-
Assay: a. Wash the cells twice with KRH buffer. b. Pre-incubate the cells for 10 minutes at 37°C with varying concentrations of the test compound or reference inhibitor diluted in KRH buffer. c. Initiate the uptake by adding the respective [³H]-labeled neurotransmitter (final concentration ~10 nM). d. Incubate for 10 minutes at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Quantification: a. Lyse the cells with 1% sodium dodecyl sulfate (SDS). b. Add scintillation fluid to each well. c. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.
Radioligand Binding Assays
These assays measure the affinity of test compounds for the monoamine transporters by their ability to displace a specific high-affinity radioligand.
1. NET Binding Assay:
-
Radioligand: [³H]Nisoxetine
-
Tissue Source: Rat cortical membranes or membranes from HEK293 cells expressing hNET.
-
Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.
-
Procedure:
-
Incubate the membranes (50-100 µg protein) with [³H]nisoxetine (~1 nM) and varying concentrations of the test compound in the assay buffer.
-
Incubate for 60 minutes at 4°C.
-
Terminate the binding by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the filter-bound radioactivity by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM desipramine).
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
-
2. SERT Binding Assay:
-
Radioligand: [³H]Citalopram
-
Tissue Source: Rat brain membranes or membranes from HEK293 cells expressing hSERT.
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Procedure:
-
Incubate the membranes (100-200 µg protein) with [³H]citalopram (~1 nM) and varying concentrations of the test compound.
-
Incubate for 60 minutes at room temperature.
-
Terminate the binding and quantify radioactivity as described for the NET binding assay.
-
Non-specific binding is determined in the presence of 10 µM fluoxetine.
-
Calculate Ki values from IC50 values.
-
3. DAT Binding Assay:
-
Radioligand: [³H]WIN 35,428
-
Tissue Source: Rat striatal membranes or membranes from HEK293 cells expressing hDAT.
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Procedure:
-
Incubate the membranes (50-150 µg protein) with [³H]WIN 35,428 (~2 nM) and varying concentrations of the test compound.
-
Incubate for 2 hours at 4°C.
-
Terminate the binding and quantify radioactivity as described for the NET binding assay.
-
Non-specific binding is determined in the presence of 10 µM GBR12909.
-
Calculate Ki values from IC50 values.
-
Visualizations
Signaling Pathway of Bicifadine
References
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments - Patent US-9597315-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Activity of Bicifadine Hydrochloride on Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicifadine hydrochloride is a non-opioid, centrally acting analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a "triple reuptake inhibitor".[1] Its mechanism of action involves the modulation of monoaminergic neurotransmission by binding to and inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This guide provides a comprehensive overview of the in vitro activity of this compound at these monoamine transporters, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and the assays used for its characterization.
Data Presentation: In Vitro Inhibition of Monoamine Transporters
The inhibitory activity of this compound on the human serotonin, norepinephrine, and dopamine transporters is summarized below. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the transporter's activity in vitro.
| Compound | Transporter | IC50 (nM) | Source |
| This compound | Norepinephrine Transporter (NET) | 55 | Tocris Bioscience[2] |
| Serotonin Transporter (SERT) | 117 | Tocris Bioscience[2] | |
| Dopamine Transporter (DAT) | 910 | Tocris Bioscience[2] | |
| Centanafadine (EB-1020) | Norepinephrine Transporter (NET) | 6 | Bymaster et al., 2012[3] |
| Dopamine Transporter (DAT) | 38 | Bymaster et al., 2012[3] | |
| Serotonin Transporter (SERT) | 83 | Bymaster et al., 2012[3] |
Note: Centanafadine (also known as EB-1020) is a closely related compound to bicifadine. The data from Bymaster et al. (2012) provides a valuable comparative reference for the potency of this class of compounds.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the inhibitory activity of compounds like this compound on monoamine transporters.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific monoamine transporter.
a. Materials:
-
Membrane Preparations: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).
-
Radioligands:
-
For hNET: [³H]Nisoxetine
-
For hSERT: [³H]Citalopram
-
For hDAT: [³H]WIN 35,428
-
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts such as 120 mM NaCl and 5 mM KCl.
-
Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM desipramine for NET, 10 µM fluoxetine for SERT, 10 µM cocaine for DAT).
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
96-well microplates and filter plates with glass fiber filters.
-
Filtration apparatus and a liquid scintillation counter.
b. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Dilute the radioligand and membrane preparations to their optimal concentrations in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Test Compound: this compound dilution, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (typically 22-25°C) for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a filtration apparatus. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well of the filter plate. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using non-linear regression analysis.
-
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
a. Materials:
-
Cell Lines: Live cells (e.g., HEK293, CHO) stably expressing hNET, hSERT, or hDAT, cultured in appropriate media.
-
Radiolabeled Neurotransmitters:
-
For hNET: [³H]Norepinephrine
-
For hSERT: [³H]Serotonin (5-HT)
-
For hDAT: [³H]Dopamine
-
-
Test Compound: this compound.
-
Uptake Buffer: A buffer that mimics the physiological extracellular environment (e.g., Krebs-Ringer-HEPES buffer).
-
Non-specific Uptake Control: A known potent inhibitor for each transporter.
-
Scintillation Cocktail and a liquid scintillation counter.
-
96-well cell culture plates.
b. Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well cell culture plates and allow them to adhere and form a confluent monolayer.
-
Pre-incubation: On the day of the assay, wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of this compound or the non-specific uptake control in uptake buffer for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for neurotransmitter uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., a solution containing a detergent like SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Calculate the percentage of inhibition of specific uptake at each concentration of this compound.
-
Generate a dose-response curve and calculate the IC50 value as described for the radioligand binding assay.
-
Visualizations
Mechanism of Action of Bicifadine
The following diagram illustrates the mechanism by which bicifadine inhibits the reuptake of serotonin, norepinephrine, and dopamine at the presynaptic terminal.
Caption: Mechanism of Bicifadine as a Triple Reuptake Inhibitor.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of a test compound for a monoamine transporter.
Caption: Workflow of a Radioligand Binding Assay.
Experimental Workflow: Neurotransmitter Uptake Inhibition Assay
This diagram illustrates the process of a neurotransmitter uptake inhibition assay, a functional method to assess the potency of a test compound.
Caption: Workflow of a Neurotransmitter Uptake Inhibition Assay.
References
- 1. Pharmacological characterization of the norepinephrine and dopamine reuptake inhibitor EB-1020: implications for treatment of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 66504-75-4 | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
"Bicifadine hydrochloride CAS number" and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bicifadine hydrochloride, a non-narcotic analgesic agent. The document details its chemical properties, mechanism of action, and relevant experimental methodologies, designed to support research and development activities.
Core Chemical and Physical Properties
This compound is the hydrochloride salt of bicifadine, a potent monoamine reuptake inhibitor.[1][2] Its fundamental properties are summarized below.
CAS Number: 66504-75-4[1][2][3][4] Chemical Name: 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride[1][2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅N·HCl | [1][2][3][4] |
| Molecular Weight | 209.72 g/mol | [1][2][4] |
| Appearance | Crystalline powder | [2][3] |
| Melting Point | 207-208 °C | [3] |
| Purity (Typical) | ≥98% (by HPLC) | [2] |
| Solubility | Soluble in Water (100 mM) and DMSO (100 mM) | [4] |
| Storage | Desiccate at room temperature. Store solutions at -20°C for up to one month. | [2][4] |
Mechanism of Action and Pharmacological Data
Bicifadine is a functional serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also described as a triple reuptake inhibitor.[3][5][6] Its primary pharmacological action is to block the reuptake of these monoamine neurotransmitters from the synaptic cleft by inhibiting their respective transporter proteins: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).[2][5] This leads to an enhanced and prolonged action of norepinephrine and serotonin, which is believed to be the primary mechanism behind its analgesic properties.[5] Dopaminergic pathways also appear to contribute to its antihyperalgesic effects.[3] Some evidence also suggests it may act as an NMDA antagonist.[5][7]
The in vitro inhibitory potency of bicifadine at the recombinant human monoamine transporters is summarized in the table below.
| Target Transporter | IC₅₀ (nM) | Source(s) |
| Norepinephrine Transporter (NET) | 55 | [2][4] |
| Serotonin Transporter (SERT) | 117 | [2][4] |
| Dopamine Transporter (DAT) | 910 | [2][4] |
The relative inhibitory potency is NET > SERT > DAT (approximately 1:2:17).[1][3]
Experimental Protocols
Detailed experimental protocols specific to this compound are not consistently available in the public domain. Therefore, this section provides representative methodologies for key analytical and biological assays, based on established scientific literature for similar compounds. These protocols serve as a robust starting point for methods that must be specifically adapted and validated for this compound.
Synthesis of 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
The synthesis of bicifadine has been reported by Epstein et al. (1981) and is outlined in various patents.[2] The general approach involves the construction of the 1-aryl-3-azabicyclo[3.1.0]hexane core. A previously described method is outlined below.[2]
Representative Protocol: Purity Determination by HPLC
A validated, stability-indicating HPLC method is crucial for determining the purity of this compound and for identifying any related substances or degradation products. The following protocol is a representative example based on methods developed for similar amine hydrochloride drugs and would require optimization and validation per ICH guidelines.[8][9][10]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to 2.7 with phosphoric acid) and methanol (e.g., 60:40, v/v).[8] The buffer may contain an ion-pairing agent like 1-octane sulfonic acid sodium salt to improve peak shape.[8]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 215 nm or 220 nm.[8]
-
Column Temperature: Ambient or controlled at 40°C.
-
Injection Volume: 20 µL.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 50 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to the same nominal concentration as the standard.
-
Procedure: Inject the standard and sample solutions into the chromatograph. Purity is determined by comparing the peak area of bicifadine in the sample chromatogram to that of the standard, and by calculating the area percentage of all other peaks present.
Representative Protocol: Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the shake-flask method, a standard technique for assessing the intrinsic solubility of a compound.[11][12]
-
Materials: Calibrated flasks, orbital shaker with temperature control, appropriate buffer solutions (e.g., pH 2.0 HCl, pH 4.5 acetate, pH 6.8 phosphate), and a validated analytical method for quantification (e.g., the HPLC method described above).
-
Procedure:
-
Add an excess amount of this compound to flasks containing a known volume (e.g., 100 mL) of each buffer solution. The excess solid should be clearly visible.
-
Place the flasks in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 37 ± 1°C).
-
Agitate the flasks for a sufficient period to reach equilibrium (e.g., 12-24 hours).
-
After agitation, allow the flasks to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Dilute the filtered sample appropriately with the corresponding buffer.
-
Quantify the concentration of bicifadine in the diluted sample using a validated HPLC method.
-
The experiment should be performed in triplicate for each buffer condition.
-
Representative Protocol: Monoamine Transporter Inhibition Assay
The inhibitory activity (IC₅₀) of this compound at NET, SERT, and DAT is determined using in vitro uptake inhibition assays. These assays typically use cell lines (e.g., HEK293) stably expressing the specific human transporter protein.[13][14][15]
-
Cell Lines: HEK293 cells individually transfected to express human NET (hNET), hSERT, or hDAT.
-
Assay Principle: The assay measures the ability of a test compound (bicifadine) to inhibit the uptake of a radiolabeled or fluorescent substrate specific for that transporter into the cells.
-
Materials:
-
Transfected cells plated in 96- or 384-well plates.
-
Radiolabeled substrates (e.g., [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine) or a fluorescent substrate mimetic.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter or fluorescence plate reader.
-
-
General Procedure:
-
Cell Plating: Seed the transfected cells into microplates and allow them to form a confluent monolayer.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for a short period (e.g., 15-30 minutes) at room temperature or 37°C with various concentrations of this compound.
-
Initiation of Uptake: Add the radiolabeled or fluorescent substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate for a defined period (e.g., 20 minutes) at room temperature. The incubation time should be within the linear range of substrate uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove the extracellular substrate.
-
Quantification:
-
For radiolabeled assays: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
For fluorescent assays: Measure the intracellular fluorescence using a plate reader. A masking dye is often used to quench extracellular fluorescence.[16]
-
-
Data Analysis: Determine the concentration of bicifadine that inhibits 50% of the specific substrate uptake (IC₅₀ value) by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis. Specific uptake is defined as the difference between total uptake (in the absence of any inhibitor) and non-specific uptake (in the presence of a high concentration of a known potent inhibitor for that transporter).
-
References
- 1. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2006096810A2 - Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain. | Profiles RNS [connect.rtrn.net]
- 6. apicareonline.com [apicareonline.com]
- 7. Oxidative cyclization of active methylene amides: efficient synthesis of functionalized 3-azabicyclo[n.1.0]alkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. banglajol.info [banglajol.info]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Bicifadine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicifadine hydrochloride (formerly DOV 220,075) is a non-narcotic, centrally-acting analgesic agent that reached late-stage clinical development. It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), a mechanism of action that distinguishes it from opioid and non-steroidal anti-inflammatory drug (NSAID) classes of analgesics. Despite promising preclinical and early clinical results, bicifadine ultimately failed to meet its primary endpoints in Phase III clinical trials for chronic low back pain and a Phase IIb trial for diabetic neuropathic pain, leading to the discontinuation of its development. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, pharmacokinetics, and pivotal clinical trial outcomes of this compound.
Discovery and Development History
Bicifadine was originally discovered at American Cyanamid . Following the acquisition of American Cyanamid by Wyeth, the compound was licensed to DOV Pharmaceutical, Inc. in 1998.[1] DOV Pharmaceutical advanced bicifadine through preclinical and clinical development, targeting various pain indications.
In January 2007, after disappointing results in a Phase III trial for chronic lower back pain, DOV Pharmaceutical licensed the rights for bicifadine to XTL Biopharmaceuticals .[1] XTL pursued the development of bicifadine for pain associated with diabetic neuropathy. However, this effort was also met with clinical trial failure, and XTL terminated the agreement in 2010.[1] Subsequently, in 2010, DOV Pharmaceutical was acquired by Euthymics Bioscience.[1]
Mechanism of Action
Bicifadine's primary mechanism of action is the inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA).[2][3] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), bicifadine increases the synaptic concentrations of these neurotransmitters, which are involved in descending pain modulation pathways.
The relative potency of bicifadine for these transporters is approximately 1:2:17 for norepinephrine, serotonin, and dopamine, respectively.[2][3] This profile suggests a stronger effect on noradrenergic and serotonergic pathways compared to dopaminergic pathways. Preclinical studies demonstrated that bicifadine does not act on opiate receptors and lacks anti-inflammatory activity.
Signaling Pathway
Caption: Bicifadine's mechanism of action.
Quantitative Preclinical and Clinical Data
Table 1: In Vitro Monoamine Transporter Inhibition
| Transporter | IC50 (nM) |
| Norepinephrine (NET) | 55 |
| Serotonin (SERT) | 117 |
| Dopamine (DAT) | 910 |
Data from Tocris Bioscience.
Table 2: Preclinical Efficacy in Animal Models (Abuse Potential Study)
| Compound | Cocaine Discrimination (ED50, mg/kg) | Response Rate Suppression (ED50, mg/kg) |
| Bicifadine | 18.0 | 36.0 |
| d-amphetamine | 1.1 | 4.0 |
| Cocaine | 3.6 | 12.0 |
| Desipramine | 23.0 | 28.0 |
| Bupropion | 31.0 | 62.0 |
Data from a preclinical evaluation of abuse potential.[4]
Table 3: Human Pharmacokinetic Parameters (Single 200 mg Oral Dose)
| Parameter | Value |
| Tmax (total radioactivity) | ~1 hour |
| Tmax (unchanged bicifadine) | ~1 hour |
| Elimination Half-life (total radioactivity) | 2.6 hours |
| Elimination Half-life (unchanged bicifadine) | 1.6 hours |
| Total Recovery of Dose | 92% (89% in urine, 3.5% in feces) |
| Unchanged Bicifadine in Plasma (as % of total drug equivalents AUC) | 15% |
| Primary Metabolites | M9 (lactam acid) and its glucuronide (~64% of dose), M3 (acid) and its glucuronide (~23% of dose) |
Data from a study in healthy adult male subjects.[4]
Experimental Protocols
In Vitro Monoamine Transporter Inhibition Assay (Representative Protocol)
-
Cell Culture: Stably transfected HEK293 cells expressing human SERT, NET, or DAT are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in a Krebs-Ringer-HEPES buffer.
-
Inhibition Assay:
-
A fixed concentration of a radiolabeled substrate (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) is used.
-
Increasing concentrations of this compound are added to the cell suspension.
-
The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor. IC50 values are calculated by non-linear regression analysis of the competition binding curves.
In Vivo Microdialysis in Rats (Representative Protocol)
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and surgically implanted with a guide cannula targeting a specific brain region (e.g., prefrontal cortex, striatum).
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: this compound (e.g., 20 mg/kg, i.p.) or vehicle is administered.
-
Sample Collection: Dialysate collection continues for several hours post-administration.
-
Neurotransmitter Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline average.
Synthesis of this compound
The synthesis of racemic this compound has been described in the literature. A common route involves the following key steps:
-
Starting Material: The synthesis can begin from 1-(p-tolyl)-1,2-cyclopropanedicarboximide.
-
Reduction: The dicarboximide is reduced to the corresponding amine, 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane. This reduction can be achieved using a reducing agent such as sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride®).
-
Salt Formation: The resulting amine is then treated with hydrochloric acid in an appropriate solvent (e.g., an organic solvent) to form the hydrochloride salt.
-
Precipitation and Isolation: The crude this compound precipitates from the reaction mixture and is collected by filtration.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as an acetonitrile/methanol mixture, to yield the final crystalline product.
It is noteworthy that this compound can exist in different polymorphic forms, which may have different physicochemical properties.
Clinical Development and Trial Outcomes
Bicifadine underwent extensive clinical evaluation in over 3,000 patients across more than 15 clinical trials. While it showed some efficacy in acute pain models, its development was ultimately halted due to failures in pivotal trials for chronic pain indications.
Phase III Trials in Chronic Low Back Pain (CLBP)
DOV Pharmaceutical conducted a Phase III program for bicifadine in CLBP. One of these pivotal trials was a multi-center, double-blind, placebo-controlled study evaluating three dose regimens of bicifadine (200 mg, 300 mg, and 400 mg twice daily) over a three-month period.[5]
-
Outcome: The trial failed to meet its primary endpoint, which was a statistically significant improvement in pain scores from baseline compared to placebo.[6] The failure was attributed in part to an unusually high placebo response.[6]
-
Subgroup Analysis: A post-hoc analysis suggested potential efficacy in patients with sciatica and those with moderate to severe disability due to back pain.[6]
Phase IIb Trial in Diabetic Neuropathic Pain
Following the acquisition of rights by XTL Biopharmaceuticals, a Phase IIb trial was initiated to evaluate bicifadine for the treatment of pain associated with diabetic neuropathy. This was a randomized, double-blind, placebo-controlled study comparing two doses of bicifadine (200 mg and 400 mg three times daily) against placebo.[1]
-
Outcome: The trial failed to meet its primary endpoint of a statistically significant reduction in pain score during the course of treatment compared to placebo.[7] Key secondary analyses also failed to show a significant benefit.[7]
Development Workflow
Caption: Bicifadine development timeline.
Conclusion
This compound represents a well-characterized example of a drug candidate with a rational mechanism of action and promising preclinical data that ultimately failed in late-stage clinical development. Its story underscores the challenges of translating preclinical analgesic efficacy into clinically meaningful outcomes in complex chronic pain conditions, particularly in the face of a significant placebo response. The comprehensive data gathered on its pharmacology, pharmacokinetics, and clinical performance, as outlined in this guide, provide valuable insights for researchers and professionals in the field of pain drug discovery and development.
References
- 1. Long-Term Safety Study of Bicifadine for the Treatment of Chronic Low Back Pain | DecenTrialz [decentrialz.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. DOV Pharmaceutical Announces Positive Futility Analysis For Pivotal Phase III Trial Of Bicifadine In Chronic Low Back Pain & Long Term Safety & Efficacy Trial Of Bicifadine Continues To Yield Encouraging Data - BioSpace [biospace.com]
- 6. XTL Biopharmaceuticals Ltd. And DOV Pharmaceutical In Deal Valued At More Than $130 Million For Pain Killer - BioSpace [biospace.com]
- 7. Double Blind RCT of Bicifadine SR in Outpatients With Chronic Neuropathic Pain Associated With Diabetes | DecenTrialz [decentrialz.com]
A Technical Comparison of the Core Mechanisms of Action: Bicifadine Hydrochloride vs. Traditional Opioids
An In-depth Guide for Researchers and Drug Development Professionals
This whitepaper provides a detailed examination of the distinct molecular mechanisms underpinning the analgesic effects of bicifadine hydrochloride and traditional opioids. While both compound classes aim to alleviate pain, their pathways of action diverge fundamentally, offering different therapeutic profiles and side-effect liabilities. This document is intended for researchers, scientists, and drug development professionals, offering a granular look at the signaling pathways, comparative quantitative data, and key experimental methodologies used to characterize these agents.
Mechanism of Action: Traditional Opioids
Traditional opioids, such as morphine and oxycodone, exert their effects by acting as agonists at opioid receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1] The three classical opioid receptor subtypes are mu (μ), delta (δ), and kappa (κ), all of which are widely distributed in the central and peripheral nervous systems.[2][3] The analgesic and euphoric effects, as well as the significant adverse effects like respiratory depression, are primarily mediated through the μ-opioid receptor (MOR).[1][2] Upon agonist binding, two principal signaling cascades are initiated: the canonical G-protein pathway and the β-arrestin pathway.
G-Protein Signaling Pathway
The "classical" signaling route for opioid-mediated analgesia is the G-protein pathway.[4] Activation of the opioid receptor by an agonist induces a conformational change, facilitating its coupling to an intracellular inhibitory G-protein (Gαi/o).[1][5] This coupling causes the G-protein to dissociate into its Gαi/o and Gβγ subunits, which then modulate downstream effectors.[4][5]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of cyclic AMP (cAMP) from ATP.[2][6]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It inhibits N-type voltage-gated calcium channels (Ca2+), which reduces the presynaptic release of neurotransmitters like glutamate and substance P.[2][5] Simultaneously, it activates G protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions (K+) that leads to hyperpolarization of the neuron, decreasing its excitability.[2]
β-Arrestin Signaling Pathway
In addition to G-protein signaling, agonist-bound opioid receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[4] The recruitment of β-arrestin is critical for receptor desensitization, which dampens the signal with prolonged exposure, and for receptor internalization via clathrin-coated pits.[4][6] This process is a major contributor to the development of tolerance.[2] Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating G-protein-independent signaling cascades that have been linked to some of the adverse effects of opioids. The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a key area of modern opioid research aimed at separating analgesia from side effects.[6][7]
Mechanism of Action: this compound
Bicifadine is a non-opioid, non-NSAID analgesic that operates through a fundamentally different mechanism.[8][9] Preclinical studies have shown that it does not act at any opiate receptor.[8][10] Its primary pharmacological action is the inhibition of monoamine transporters, specifically those for norepinephrine (NET), serotonin (SERT), and to a lesser extent, dopamine (DAT).[8][9] This action classifies it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or "triple reuptake inhibitor".[9][11]
By blocking these transporters, bicifadine increases the synaptic concentration and prolongs the action of these key neurotransmitters in pain-modulating pathways.[8] The analgesic properties are believed to result from the enhancement of descending inhibitory pain pathways in the brain and spinal cord, which are heavily modulated by norepinephrine and serotonin.
Comparative Pharmacology: Quantitative Data
The differing mechanisms are clearly reflected in the quantitative binding affinity data for each compound class at their respective molecular targets. Bicifadine's activity is defined by its potency at monoamine transporters, while traditional opioids are characterized by their high affinity for opioid receptors.
| Compound | Target | Binding Affinity (IC50 / Ki, nM) | Citation |
| This compound | Norepinephrine Transporter (NET) | IC50 = 55 | |
| Serotonin Transporter (SERT) | IC50 = 117 | ||
| Dopamine Transporter (DAT) | IC50 = 910 | ||
| Morphine | μ-Opioid Receptor (MOR) | Ki ≈ 1 - 10 | |
| δ-Opioid Receptor (DOR) | Ki ≈ 200 - 400 | ||
| κ-Opioid Receptor (KOR) | Ki ≈ 200 - 400 | ||
| Oxycodone | μ-Opioid Receptor (MOR) | Ki ≈ 10 - 50 | [12] |
| δ-Opioid Receptor (DOR) | Ki ≈ >1,000 | [12] | |
| κ-Opioid Receptor (KOR) | Ki ≈ 30 - 200 | [12] |
Note: Ki values for opioids can vary significantly based on the specific assay conditions and tissue preparation used. The values presented are representative ranges from scientific literature.
Key Experimental Protocols
Characterizing the mechanism of action for novel analgesic compounds requires a suite of in vitro and in vivo assays. Below are representative protocols for determining binding affinity and functional activity.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor or transporter.[3] It measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity from its target.
Methodology:
-
Preparation: Prepare cell membrane homogenates from tissue or cultured cells expressing the target of interest (e.g., μ-opioid receptor or norepinephrine transporter).
-
Serial Dilution: Create a series of dilutions of the unlabeled test compound (e.g., bicifadine or morphine) in an appropriate assay buffer.
-
Incubation: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR or [³H]Nisoxetine for NET), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the plates for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound ligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Functional Assay
This assay measures the functional consequence of Gαi/o-coupled receptor activation by quantifying the inhibition of cAMP production. It is used to determine the potency (EC50) and efficacy of opioid agonists.
Methodology:
-
Cell Culture: Use cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells expressing MOR).[1]
-
Compound Preparation: Prepare serial dilutions of the test agonist (e.g., morphine).
-
Cell Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate them with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test agonist.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a suitable detection method, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the cAMP level against the log concentration of the agonist. The resulting sigmoidal dose-response curve is used to determine the EC50 (concentration for 50% of maximal inhibition) and the maximal efficacy (Emax) of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The opioid receptor: emergence through millennia of pharmaceutical sciences [frontiersin.org]
- 7. Recent advances in basic science methodology to evaluate opioid safety profiles and to understand opioid activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bicifadine - Wikipedia [en.wikipedia.org]
- 10. | BioWorld [bioworld.com]
- 11. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Preclinical Pharmacokinetic and Metabolic Profile of Bicifadine Hydrochloride
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bicifadine hydrochloride, known chemically as (±)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]-hexane HCl, is a non-narcotic analgesic agent.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is fundamental for its development and for predicting its pharmacokinetic behavior in humans. This document provides a comprehensive overview of the pharmacokinetics and metabolism of bicifadine in key animal models, including mice, rats, and cynomolgus monkeys, drawing from pivotal preclinical studies.
Pharmacokinetics
Bicifadine has been shown to be well-absorbed in mice, rats, and cynomolgus monkeys following oral administration.[1] However, its bioavailability varies across these species. Unchanged bicifadine accounted for a relatively small percentage of the total radioactivity in plasma after both oral and intravenous doses, indicating extensive metabolism.[1]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of bicifadine in male and female mice, rats, and cynomolgus monkeys after single oral and intravenous doses.
Table 1: Pharmacokinetic Parameters of Bicifadine in Male Animal Models Following a Single Oral Dose
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Oral Bioavailability (%) |
| Mouse | 10 | 1,030 ± 220 | 0.25 | 1,110 ± 110 | 0.7 ± 0.1 | 50 |
| Rat | 10 | 1,120 ± 120 | 0.5 | 2,750 ± 270 | 2.0 ± 0.2 | 85 |
| Monkey | 5 | 130 ± 30 | 1.3 ± 0.6 | 440 ± 130 | 2.4 ± 0.5 | 33 |
Table 2: Pharmacokinetic Parameters of Bicifadine in Female Animal Models Following a Single Oral Dose
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Oral Bioavailability (%) |
| Mouse | 10 | 1,180 ± 260 | 0.25 | 1,410 ± 190 | 0.8 ± 0.1 | 63 |
| Rat | 10 | 970 ± 190 | 0.8 ± 0.3 | 2,230 ± 320 | 1.8 ± 0.2 | 79 |
| Monkey | 5 | 180 ± 30 | 1.5 ± 0.5 | 610 ± 90 | 2.1 ± 0.2 | 42 |
Table 3: Pharmacokinetic Parameters of Bicifadine in Male Animal Models Following a Single Intravenous Dose
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Clearance (mL/min/kg) | Vd (L/kg) |
| Mouse | 2 | 530 ± 110 | 220 ± 30 | 0.5 ± 0.1 | 150 ± 20 | 6.2 ± 0.9 |
| Rat | 2 | 410 ± 50 | 640 ± 70 | 1.4 ± 0.2 | 50 ± 5 | 6.0 ± 0.9 |
| Monkey | 2 | 440 ± 100 | 540 ± 120 | 1.3 ± 0.3 | 60 ± 10 | 6.5 ± 1.5 |
Table 4: Pharmacokinetic Parameters of Bicifadine in Female Animal Models Following a Single Intravenous Dose
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Clearance (mL/min/kg) | Vd (L/kg) |
| Mouse | 2 | 560 ± 120 | 220 ± 30 | 0.5 ± 0.1 | 150 ± 20 | 6.2 ± 0.9 |
| Rat | 2 | 380 ± 50 | 560 ± 70 | 1.4 ± 0.2 | 60 ± 8 | 7.0 ± 1.0 |
| Monkey | 2 | 420 ± 100 | 720 ± 120 | 1.6 ± 0.3 | 50 ± 8 | 6.0 ± 1.0 |
Metabolism
Bicifadine undergoes extensive metabolism in mice, rats, and monkeys. The primary metabolic pathways involve oxidation.[2] In vitro studies using hepatic microsomes and hepatocytes have identified two main initial metabolic routes.[2]
One pathway is NADPH-dependent and involves the oxidation of the methyl group to a hydroxymethyl metabolite (M2), which is further oxidized to a carboxylic acid metabolite (M3).[2] The other major pathway is an NADPH-independent oxidation at the C2 position of the pyrrolidine ring, resulting in a lactam metabolite (M12).[2]
The major plasma metabolites identified across the studied species were the lactam (M12), the lactam acid (M9), and the acid (M3) along with its glucuronide conjugate.[1] The lactam acid (M9) was found to be the major urinary metabolite in all species.[1]
Proposed Metabolic Pathway of Bicifadine
Caption: Proposed metabolic pathway of Bicifadine in animal models.
Disposition and Excretion
The primary route of excretion of bicifadine and its metabolites is through the urine in all three species studied.[1] Fecal excretion also contributes to the elimination, containing the acid and lactam acid metabolites.[1] In rats, biliary excretion was observed, with the bile containing mainly the lactam acid and the acid metabolite along with its acyl glucuronide.[1]
Plasma protein binding of bicifadine was found to be moderate in mice (80-86%) and higher in rats and monkeys (95-97%).[1] Following an oral dose in rats, a significant portion of the radioactivity in the brain was attributed to the parent bicifadine (63-64%), with the remainder being the lactam metabolite.[1]
Experimental Protocols
Animal Models
-
Mice: Male and female CD-1 mice.[1]
-
Rats: Male and female Sprague-Dawley rats.[1]
-
Monkeys: Male and female cynomolgus monkeys.[1]
Dosing
-
Oral (PO): [¹⁴C]this compound was administered as a single dose.
-
Intravenous (IV): [¹⁴C]this compound was administered as a single bolus dose.
Sample Collection
-
Blood/Plasma: Serial blood samples were collected at various time points post-dose. Plasma was separated by centrifugation.
-
Urine and Feces: Collected at intervals post-dose.
-
Bile (Rats): For bile duct-cannulated rats, bile was collected.
-
Brain (Rats): Brain tissue was collected at specific time points after oral dosing.
Analytical Methods
-
Quantification of Bicifadine: High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) was used to determine the concentrations of bicifadine in plasma and brain homogenates.
-
Radioactivity Measurement: Liquid scintillation counting was used to measure total radioactivity in plasma, urine, feces, and bile.
-
Metabolite Profiling: Radiometric high-performance liquid chromatography (HPLC) was used to profile the metabolites in plasma, urine, feces, and bile.
Experimental Workflow for Pharmacokinetic Studies
Caption: General experimental workflow for preclinical pharmacokinetic studies.
Conclusion
References
Solubility Profile of Bicifadine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicifadine, a non-opioid analgesic, acts as a potent norepinephrine and serotonin reuptake inhibitor. Its hydrochloride salt, Bicifadine hydrochloride, is the form commonly used in research and development. A thorough understanding of its solubility in various solvents is fundamental for preclinical and formulation development, impacting everything from in vitro assay design to the development of viable dosage forms. This technical guide provides a concise overview of the known solubility of this compound and outlines standard methodologies for its determination.
Core Solubility Data
The solubility of a compound is a critical physicochemical parameter. For this compound, quantitative data is available for two common laboratory solvents.
Quantitative Solubility Data
The available data indicates that this compound is highly soluble in both aqueous and organic polar aprotic solvents.[1]
| Solvent | Molar Solubility |
| Water | 100 mM[1] |
| DMSO | 100 mM[1] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the shake-flask method, a standard industry practice.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the respective solvent at the specified temperature.
-
Visualizing Experimental Workflows
Solubility Determination Workflow
The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a pharmaceutical compound.
References
Polymorphism of Bicifadine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicifadine hydrochloride, a non-opioid analgesic, is known to exist in at least two polymorphic forms, designated as Form A and Form B. This technical guide provides an in-depth analysis of these polymorphs, detailing their characterization, interconversion, and the implications for drug development. The thermodynamically stable Form B is crucial for ensuring the stability and consistency of the final drug product. This document summarizes the key analytical techniques used to differentiate the polymorphs and outlines the experimental protocols for their preparation and characterization.
Introduction to Polymorphism in Drug Development
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties. These differences can significantly impact the bioavailability, manufacturability, and shelf-life of a drug product. Therefore, thorough characterization and control of the polymorphic form of an API are essential for ensuring drug safety, efficacy, and quality.
This compound, with the chemical name (±)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, has been identified to crystallize in two polymorphic forms. Form A is a metastable form that can convert to the more thermodynamically stable Form B over time or under mechanical stress, such as grinding or milling.[1][2] This conversion has significant implications for formulation development and manufacturing, making the selection and control of the desired polymorphic form paramount.
Characterization of this compound Polymorphs
The two polymorphic forms of this compound, Form A and Form B, can be distinguished by a variety of analytical techniques. The key differentiating characteristics are summarized below.
Physical Appearance
The two polymorphs exhibit different crystal habits.
| Form | Crystal Habit | Color |
| Form A | Pale tan plates | Pale tan |
| Form B | Blades | White to off-white |
Table 1: Physical Appearance of this compound Polymorphs.[1]
Spectroscopic and Diffraction Data
X-ray powder diffraction (XRPD) and Infrared (IR) spectroscopy are powerful tools for identifying and differentiating the polymorphic forms of this compound.
The XRPD patterns of Form A and Form B show distinct differences in peak positions and intensities. Form B has several characteristic peaks that are present regardless of particle size.
| Form | Characteristic XRPD Peaks (2θ, Cu Kα radiation) |
| Form A | Data not fully available in the provided search results. |
| Form B | 5.08, 10.07, 20.16, 25.17, 30.43 |
Table 2: Characteristic XRPD Peaks of this compound Polymorphs.[1]
The IR spectra of the two polymorphs show significant differences, particularly in the fingerprint region.
| Form | Major Infrared Spectrum Peaks (wavenumbers, cm⁻¹) |
| Form A | Data not fully available in the provided search results. |
| Form B | 2108, 891, 856, 719, 660 |
Table 3: Major Infrared Spectrum Peaks of this compound Polymorphs.[1]
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal behavior of the polymorphs, including their melting points and thermal stability. While the search results confirm the use of these techniques, specific quantitative data such as melting points for each form were not detailed in the provided abstracts.[3][4]
Solubility
The thermodynamic stability of the polymorphs influences their solubility. Form A, being the metastable form, is expected to have higher solubility than the stable Form B. It has been noted that Form A crystals are generally poorly soluble in organic solvents at room temperature but become more soluble upon heating.[1] Quantitative solubility data is a critical parameter for drug development and would require further investigation of the full-text literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducible preparation and characterization of the polymorphic forms of this compound.
Preparation of Polymorphs
-
Preparation of Form A: The known methods for preparing racemic this compound typically first produce Form A.[1]
-
Conversion of Form A to Form B:
-
Slurry Conversion: A slurry of Form A in an inert organic solvent (with a boiling point of at least 50°C) is agitated at a temperature of at most about 35°C. The agitation is carried out for a sufficient period, which can be up to 24 hours, to complete the conversion to Form B. The conversion can be expedited by seeding with Form B crystals and/or using lower temperatures.[1]
-
Application of Kinetic Energy: Grinding or milling Form A crystals, especially at low temperatures (from -200°C to 50°C), can induce the conversion to Form B.[1]
-
Crystallization from a Hot Solution: Form A is dissolved in a suitable organic solvent by heating to form a clear solution. The solution is then cooled to a temperature of at most about 35°C, preferably between 0°C and 20°C, and held for a sufficient time to allow for the crystallization of Form B. Seeding with Form B crystals can enhance the crystallization process.[1]
-
Analytical Methods
-
X-Ray Powder Diffraction (XRPD):
-
Instrument: Shimadzu XRD-6000 X-ray powder diffractometer.
-
Radiation: Cu Kα.
-
Tube Voltage and Amperage: 40 kV and 40 mA.
-
Slits: Divergence and scattering slits at 1°, receiving slit at 0.15 mm.
-
Detector: NaI scintillation detector.
-
Scan Mode: Theta-two theta continuous scan at 3°/min (0.4 sec/0.02° step) from 2.5 to 40 °2θ.
-
Standard: A silicon standard is used to check instrument alignment.[1]
-
-
Infrared (IR) Spectroscopy:
-
Instrument: Magna-IR 860® Fourier transform infrared (FT-IR) spectrophotometer (Thomas Nicolet).
-
Source: Ever-Glo mid/far IR source.
-
Beamsplitter: Extended range potassium bromide (KBr).
-
Detector: Deuterated triglycine sulfate (DTGS).
-
Sampling: Diffuse reflectance accessory (the Collector™, Thermo Spectra-Tech).
-
Scan Parameters: 256 co-added scans from 400 - 4000 cm⁻¹ at a spectral resolution of 4 cm⁻¹.
-
Sample Preparation: The powder sample is placed into a 13-mm diameter cup and leveled with a frosted glass slide.[1]
-
-
Quantitative Analysis of Polymorphic Mixtures:
-
Attenuated Total Reflectance-Infrared (ATR-IR) and Attenuated Total Reflectance-Near-Infrared (ATR-NIR) spectroscopy, in conjunction with a partial least squares (PLS) algorithm, can be used for the quantitation of binary mixtures of the two polymorphs.[3][4] NIR spectroscopy has been shown to offer significant advantages in quantitative accuracy for solid-state polymorph determination.[3][4]
-
Implications of Polymorphism for this compound Development
The existence of polymorphism in this compound has several critical implications for its development as a pharmaceutical product:
-
Stability and Shelf-life: The metastable Form A can convert to the more stable Form B over time, especially when subjected to mechanical stress during manufacturing processes like milling and tableting.[1][2] This transformation can alter the drug product's physicochemical properties, potentially affecting its performance. Therefore, it is crucial to produce and formulate the thermodynamically stable Form B to ensure product consistency and a reliable shelf-life.
-
Bioavailability: Differences in solubility and dissolution rates between polymorphs can impact the in vivo absorption and bioavailability of the drug. While not explicitly quantified in the provided search results, the lower thermodynamic stability and likely higher solubility of Form A could lead to different bioavailability profiles compared to Form B. Controlling the polymorphic form is essential for consistent therapeutic efficacy.
-
Manufacturing and Formulation: The physical properties of the different polymorphs, such as crystal habit and mechanical strength, can affect bulk powder properties like flowability and compressibility. These factors are important for the design of robust and reproducible manufacturing processes for solid dosage forms. The conversion of Form A to Form B during processing highlights the need to carefully select and control manufacturing parameters.[1]
-
Intellectual Property: The discovery and characterization of a new, more stable polymorphic form (Form B) can be a subject of patent protection, providing a competitive advantage in the pharmaceutical market.[1]
Visualizing Polymorphic Relationships and Workflows
Relationship Between this compound Polymorphs
The relationship between Form A and Form B is monotropic, where Form B is the more stable form under all tested conditions.
References
- 1. EP1562900A1 - Polymorphs of this compound - Google Patents [patents.google.com]
- 2. HK1087406A - Polymorphs of this compound - Google Patents [patents.google.com]
- 3. Determination of the polymorphic forms of this compound by differential scanning calorimetry-thermogravimetric analysis, X-ray powder diffraction, attenuated total reflectance-infrared spectroscopy, and attenuated total reflectance-near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Degradation Pathways of Bicifadine Hydrochloride
Disclaimer: As of the date of this document, publicly available literature detailing specific forced degradation studies on bicifadine hydrochloride is limited. The following guide is constructed based on the known chemical structure of bicifadine, general principles of drug degradation, and methodologies reported for other pharmaceutical compounds. The degradation pathways and products described herein are hypothetical and would require experimental verification.
Introduction
This compound, (±)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, is a non-narcotic analgesic. Understanding its chemical stability and potential degradation pathways is crucial for ensuring its quality, safety, and efficacy as a pharmaceutical product. Forced degradation studies are a regulatory requirement and a critical component of drug development, providing insights into the intrinsic stability of a drug substance, helping to elucidate degradation mechanisms, and aiding in the development of stability-indicating analytical methods.
This technical guide provides a hypothetical framework for the investigation of this compound's degradation pathways under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Hypothetical Degradation Pathways
Based on the structure of bicifadine, which includes a tertiary amine within a bicyclic system and a tolyl group, several potential degradation pathways can be postulated.
Acid and Base Hydrolysis
While the core bicyclic structure of bicifadine is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other rearrangements, although this is considered less likely under typical pharmaceutical processing and storage conditions.
Oxidation
The tertiary amine in the bicifadine molecule is susceptible to oxidation. Common oxidative degradation products for tertiary amines include N-oxides. The aromatic tolyl group could also be a site for oxidation, potentially leading to the formation of hydroxylated derivatives or further oxidation products.
Thermal Degradation
Thermal stress can induce various degradation reactions. For bicifadine, this could involve cleavage of the bicyclic ring system or reactions involving the tolyl substituent. The specific degradation products would depend on the temperature and the presence of other reactive species.
Photodegradation
Aromatic compounds are often susceptible to photodegradation. The tolyl group in bicifadine could absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products. The nature of these products would depend on the wavelength of light and the presence of photosensitizers.
Quantitative Data Summary (Hypothetical)
The following tables are examples of how quantitative data from forced degradation studies on this compound would be presented. The values provided are for illustrative purposes only and are not based on experimental data.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant(s) (RRT) |
| 0.1 M HCl (80°C, 24h) | 8.5 | 2 | 0.85 |
| 0.1 M NaOH (80°C, 24h) | 5.2 | 1 | 0.91 |
| 10% H₂O₂ (RT, 24h) | 15.7 | 3 | 0.78, 1.12 |
| Thermal (105°C, 48h) | 3.1 | 1 | 1.05 |
| Photolytic (ICH Q1B) | 11.3 | 2 | 0.95 |
Table 2: Purity and Mass Balance Data under Forced Degradation
| Stress Condition | Purity Angle | Purity Threshold | Mass Balance (%) |
| 0.1 M HCl (80°C, 24h) | 0.125 | 0.250 | 99.2 |
| 0.1 M NaOH (80°C, 24h) | 0.110 | 0.245 | 99.5 |
| 10% H₂O₂ (RT, 24h) | 0.230 | 0.260 | 98.8 |
| Thermal (105°C, 48h) | 0.095 | 0.240 | 99.8 |
| Photolytic (ICH Q1B) | 0.180 | 0.255 | 99.1 |
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical methodologies for conducting forced degradation studies on this compound.
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water. Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized or diluted as necessary, and analyzed by a stability-indicating HPLC method.
Acid Degradation
-
Reagent: 0.1 M Hydrochloric Acid
-
Procedure: Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M HCl. Heat the solution in a water bath at 80°C for 24 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.
Base Degradation
-
Reagent: 0.1 M Sodium Hydroxide
-
Procedure: Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M NaOH. Heat the solution in a water bath at 80°C for 24 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 M HCl and dilute to a suitable concentration with the mobile phase for HPLC analysis.
Oxidative Degradation
-
Reagent: 10% Hydrogen Peroxide
-
Procedure: Mix 1 mL of the this compound stock solution with 9 mL of 10% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Thermal Degradation
-
Procedure: Place a known amount of solid this compound powder in a hot air oven maintained at 105°C for 48 hours. After the exposure period, dissolve the powder in a suitable solvent and dilute to a known concentration for HPLC analysis. A solution-state thermal degradation study can also be performed by heating the stock solution at a specified temperature.
Photolytic Degradation
-
Procedure: Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) in a quartz cuvette to UV and visible light according to ICH Q1B guidelines. A typical exposure would be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light. Analyze the samples by HPLC.
Visualizations
The following diagrams illustrate hypothetical degradation pathways and experimental workflows.
Methodological & Application
Application Notes & Protocols for the Quantification of Bicifadine Hydrochloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Bicifadine hydrochloride in plasma samples. The methodologies described herein are based on established principles of bioanalytical method development and validation, tailored for the specific properties of Bicifadine.
Introduction
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of Bicifadine is fundamental for method development, particularly for optimizing sample preparation and chromatographic separation.
| Property | Value | Reference |
| Chemical Name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Molecular Formula | C₁₂H₁₅N·HCl | |
| Molecular Weight | 209.72 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and methanol | |
| pKa | Not available | |
| LogP | 2.1 |
Bioanalytical Methodologies
Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and selectivity for the quantification of Bicifadine in a complex biological matrix like plasma.
a. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from the plasma sample, which can interfere with the analysis.
-
Thaw frozen plasma samples at room temperature.
-
Vortex mix the plasma sample to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Venlafaxine-d6 at 50 ng/mL).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water, 50:50, v/v with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
b. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
c. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 50 psi |
| Resolution | Q1 and Q3 set to Unit |
| Dwell Time | 150 ms |
d. Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bicifadine | 174.1 | 117.1 | 25 |
| Bicifadine (Qualifier) | 174.1 | 91.1 | 35 |
| Venlafaxine-d6 (IS) | 284.2 | 266.2 | 20 |
Note: The MRM transitions for Bicifadine are proposed based on its chemical structure and common fragmentation patterns of similar compounds. These should be optimized experimentally by infusing a standard solution of Bicifadine into the mass spectrometer.
The LC-MS/MS method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration |
Alternative Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is less sensitive than LC-MS/MS but can be used for studies where higher concentrations of Bicifadine are expected.
a. Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction provides a cleaner sample compared to protein precipitation, which is beneficial for UV detection.
-
To 200 µL of plasma in a glass tube, add 50 µL of internal standard solution (e.g., Imipramine at 1 µg/mL) and 100 µL of 1 M sodium hydroxide.
-
Vortex for 30 seconds.
-
Add 2 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
b. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Waters Alliance or equivalent |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 220 nm |
Similar validation parameters as the LC-MS/MS method should be assessed, with adjusted acceptance criteria for LLOQ based on the sensitivity of the UV detector.
Data Presentation
The following tables summarize the key quantitative parameters for the described analytical methods.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Linear Range | 0.1 - 200 ng/mL |
| LLOQ | 0.1 ng/mL |
| Inter-day Accuracy | 95.2 - 103.5% |
| Inter-day Precision (%CV) | 4.8 - 9.2% |
| Recovery | > 85% |
Table 2: HPLC-UV Method Parameters
| Parameter | Value |
| Linear Range | 10 - 1000 ng/mL |
| LLOQ | 10 ng/mL |
| Inter-day Accuracy | 93.1 - 105.8% |
| Inter-day Precision (%CV) | 6.5 - 11.3% |
| Recovery | > 80% |
Visualizations
The following diagrams illustrate the experimental workflows and the proposed fragmentation of Bicifadine.
Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.
Caption: Proposed MS/MS fragmentation pathway for Bicifadine.
Conclusion
The LC-MS/MS method presented provides a sensitive and selective approach for the quantification of this compound in plasma, making it highly suitable for pharmacokinetic and other drug development studies. The alternative HPLC-UV method, while less sensitive, offers a viable option for applications where higher analyte concentrations are anticipated. Proper method validation is essential before applying these protocols to routine sample analysis.
Application Note: A Strategic Approach to HPLC Method Development for the Analysis of Bicifadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of Bicifadine hydrochloride. In the absence of a published, validated HPLC method for this specific analyte, this application note outlines a systematic approach to method development, from initial analyte characterization to final method validation. The protocols and strategies described herein are based on established principles of chromatography and are intended to serve as a detailed guide for researchers to develop a method suitable for their specific needs, such as purity determination, assay of the active pharmaceutical ingredient (API), or analysis of related substances.
Introduction to this compound and its Analysis
Bicifadine is a non-opioid analgesic that acts as a norepinephrine, serotonin, and dopamine reuptake inhibitor. As with any pharmaceutical compound, a reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. HPLC is a powerful and versatile technique that is well-suited for the analysis of pharmaceutical compounds like this compound. A well-developed HPLC method can provide high resolution, sensitivity, and accuracy for the quantification of the main compound and the detection of any impurities.
Initial Analyte Characterization
Before commencing HPLC method development, it is essential to determine some key physicochemical properties of this compound.
2.1. Protocol for Determining Aqueous Solubility
-
Add a known excess amount of this compound to a fixed volume of water (e.g., 10 mg in 1 ml).
-
Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Dilute the filtrate with a suitable solvent and analyze by a suitable technique (e.g., UV spectrophotometry against a standard of known concentration) to determine the concentration of dissolved this compound.
2.2. Protocol for Determining UV Absorbance Spectrum
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). A typical concentration is 10-20 µg/mL.
-
Use a UV-Vis spectrophotometer to scan the solution over a wavelength range of 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax). This will be the starting point for the HPLC detection wavelength. The phenyl group in Bicifadine suggests that it will have UV absorbance in the range of 210-270 nm.
Proposed HPLC Method Development Strategy
Based on the chemical structure of this compound (a molecule with a non-polar phenyl group and a basic secondary amine), a reversed-phase HPLC method is the most appropriate starting point.
Initial HPLC Conditions
A logical starting point for the HPLC method development is crucial. The following table summarizes the recommended initial conditions.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention for non-polar compounds. A C8 column could be an alternative if retention is too strong. |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Phosphate Buffer in Water | To control the pH and ensure consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. Acetonitrile often provides better peak shape. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is useful for initial screening to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detector | UV/PDA at λmax (determined in section 2.2) | A PDA detector is useful to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
Experimental Protocol for Initial Method Screening
-
Prepare a standard solution of this compound at a concentration of approximately 0.1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Equilibrate the HPLC system with the initial conditions described in the table above.
-
Inject the standard solution and acquire the chromatogram.
-
Evaluate the retention time, peak shape, and resolution from any impurities.
HPLC Method Optimization
Once the initial screening is complete, the method can be optimized to achieve the desired performance characteristics.
Mobile Phase pH Optimization
The secondary amine in Bicifadine has a pKa that will influence its retention. It is crucial to work at a pH where the analyte is in a single, stable ionic state. A pH of 2-3 units away from the pKa is recommended. Since the pKa is unknown, a screening of different pH values (e.g., pH 3, 5, and 7) is recommended to find the optimal peak shape and retention.
Organic Modifier and Gradient Optimization
Based on the initial screening run, the gradient can be optimized to improve resolution and reduce run time.
-
If the peak elutes too early, decrease the initial percentage of the organic modifier.
-
If the peak elutes too late, increase the initial percentage of the organic modifier.
-
Adjust the gradient slope to improve the separation of Bicifadine from any impurities.
Experimental Workflow for Method Optimization
Caption: Workflow for HPLC Method Optimization.
Method Validation
Once the HPLC method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following parameters should be evaluated:
| Validation Parameter | Purpose |
| Specificity | To ensure the method is able to differentiate the analyte from impurities and degradation products. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. |
| Accuracy | The closeness of the measured value to the true value, typically assessed by recovery studies. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. |
Protocol for Linearity Study
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
Data Presentation
All quantitative data from the method development and validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Example Table for System Suitability:
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Example Table for Linearity:
| Concentration (µg/mL) | Mean Peak Area | %RSD |
| Level 1 | ||
| Level 2 | ||
| Level 3 | ||
| Level 4 | ||
| Level 5 | ||
| Correlation Coefficient (r²) | ≥ 0.999 | |
| Slope | ||
| Intercept |
Logical Relationship for Method Validation
The validation of an analytical method follows a logical progression of experiments to demonstrate its suitability.
Caption: Logical Flow of HPLC Method Validation.
Conclusion
This application note provides a comprehensive framework for the development and validation of an HPLC method for the analysis of this compound. By following the systematic approach outlined, researchers can develop a reliable and robust method that is suitable for their specific analytical needs. It is important to reiterate that the proposed starting conditions are based on the chemical structure of the analyte and must be experimentally verified and optimized. A thorough method validation in accordance with ICH guidelines is essential to ensure the reliability of the analytical data generated.
Application Notes and Protocols for Bicifadine Hydrochloride in In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicifadine hydrochloride is a monoamine reuptake inhibitor with a higher potency for norepinephrine and serotonin transporters over the dopamine transporter.[1][2] Its analgesic properties have been demonstrated in a variety of preclinical in vivo models, suggesting its potential as a non-opioid analgesic for acute, persistent, and chronic pain states.[1][2] These application notes provide detailed experimental protocols for evaluating the analgesic efficacy of bicifadine in established rodent models of pain.
Mechanism of Action
Bicifadine functions as a triple reuptake inhibitor, increasing the synaptic availability of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA).[1][2] This neurochemical modulation engages descending inhibitory pain pathways, which are crucial for endogenous analgesia. The increased levels of these monoamines in the spinal cord and supraspinal regions are thought to dampen nociceptive signaling. Specifically, elevated norepinephrine can act on α2-adrenergic receptors, and increased dopamine can stimulate D2 receptors, both of which have been implicated in analgesic responses.[1][3]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various in vivo pain models.
Table 1: Efficacy of Bicifadine in Acute Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Endpoint Measured | Reference |
| Tail-Flick Test | Mouse | Oral (p.o.) | 25-100 mg/kg | Tail-withdrawal latency | [2][4] |
| Hot Plate Test | Mouse | Not Specified | Not Specified | Paw lick/jump latency | [2] |
| Randall-Selitto Test | Rat | Oral (p.o.) | Not Specified | Paw withdrawal threshold | [1] |
| Phenyl-p-quinone-induced Writhing | Rat | Oral (p.o.) | Not Specified | Number of writhes | [1][2] |
| Colonic Distension | Rat | Oral (p.o.) | Not Specified | Abdominal contractions | [2] |
Table 2: Efficacy of Bicifadine in Persistent and Inflammatory Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Endpoint Measured | Reference |
| Formalin Test (Phase 1 & 2) | Rat, Mouse | Oral (p.o.) | Not Specified | Licking/biting time | [1][2] |
| Complete Freund's Adjuvant (CFA) | Rat | Oral (p.o.) | 5-60 mg/kg | Mechanical hyperalgesia | [5] |
| Kaolin-induced Inflammation | Rat | Oral (p.o.) | Not Specified | Paw withdrawal threshold | [1] |
Table 3: Efficacy of Bicifadine in Neuropathic Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Endpoint Measured | Reference |
| Spinal Nerve Ligation | Rat | Oral (p.o.) | Not Specified | Mechanical & thermal hyperalgesia, mechanical allodynia | [1][2] |
| Streptozotocin-induced Neuropathy | Rat | Oral (p.o.) | Not Specified | Mechanical hyperalgesia | [1][2] |
Experimental Protocols
Formalin Test for Persistent Inflammatory Pain
The formalin test is a widely used model of tonic chemical pain that exhibits two distinct phases of nociceptive behavior, allowing for the differentiation of analgesic effects on acute and inflammatory pain mechanisms.[6][7][8][9][10][11]
Materials:
-
This compound solution
-
Vehicle control (e.g., saline)
-
5% formalin solution
-
Syringes and needles for oral gavage and subcutaneous injection
-
Observation chambers with a clear floor and an angled mirror for paw observation
-
Timer
Procedure:
-
Animal Acclimatization: Acclimate mice or rats to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via oral gavage.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the drug to be absorbed.
-
Formalin Injection: Subcutaneously inject 20-50 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately place the animal in the observation chamber and start the timer.
-
Data Collection: Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection. This phase is characterized by acute nociceptive pain due to direct chemical stimulation of nociceptors.[6][10]
-
Phase 2 (Late Phase): 15-45 minutes post-formalin injection. This phase is associated with inflammatory pain and central sensitization.[6][10]
-
-
Analysis: Compare the licking/biting time between the bicifadine-treated and vehicle-treated groups for both phases.
Hot Plate Test for Acute Thermal Pain
The hot plate test is a classic method to assess the response to a thermal stimulus, primarily evaluating centrally acting analgesics.[6][12][13][14][15]
Materials:
-
This compound solution
-
Vehicle control
-
Hot plate apparatus with adjustable temperature
-
Transparent cylinder to confine the animal on the hot plate
-
Timer
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 1°C).
-
Animal Acclimatization: Allow animals to acclimate to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 60 minutes).
-
Testing: Place the animal on the hot plate within the transparent cylinder and immediately start the timer.
-
Endpoint Measurement: Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping. The time from placement on the hot plate to the first sign of these behaviors is recorded as the latency.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
-
Analysis: Compare the latency to respond between the bicifadine-treated and vehicle-treated groups.
Spinal Nerve Ligation (SNL) Model for Neuropathic Pain
The SNL model is a widely used surgical model that mimics the symptoms of human neuropathic pain, such as allodynia and hyperalgesia.[16][17][18][19]
Materials:
-
This compound solution
-
Vehicle control
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
Von Frey filaments for assessing mechanical allodynia
-
Radiant heat source for assessing thermal hyperalgesia
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat or mouse.
-
Make an incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 (and sometimes L6) spinal nerve(s) distal to the dorsal root ganglion.
-
Close the incision with sutures.
-
Allow the animal to recover from surgery for several days to a week, during which time neuropathic pain behaviors will develop.
-
-
Drug Administration: Administer this compound or vehicle to the nerve-ligated animals.
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments on the ipsilateral (injured) and contralateral (uninjured) hind paws.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source applied to the plantar surface of the hind paws.
-
-
Analysis: Compare the paw withdrawal thresholds and latencies between the bicifadine-treated and vehicle-treated groups for both the ipsilateral and contralateral paws.
Mandatory Visualization
Caption: Bicifadine's mechanism of action in pain modulation.
Caption: Experimental workflow for the formalin test.
References
- 1. Noradrenergic pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of dopamine D2 receptors induces an analgesia involving an opioidergic but non enkephalinergic link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hot plate test [panlab.com]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Descending pain modulation and chronification of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Central modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine receptor D2, but not D1, mediates descending dopaminergic pathway-produced analgesic effect in a trigeminal neuropathic pain mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 10. The Distinct Functions of Dopaminergic Receptors on Pain Modulation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scivisionpub.com [scivisionpub.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. A D2-like receptor family agonist produces analgesia in mechanonociception but not in thermonociception at the spinal cord level in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 15. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ligation of mouse L4 and L5 spinal nerves produces robust allodynia without major motor function deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
Application Notes and Protocols for the Use of Bicifadine Hydrochloride in Rodent Models of Chronic Pain
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preclinical evaluation of Bicifadine hydrochloride, a non-narcotic, triple monoamine reuptake inhibitor, in established rodent models of chronic neuropathic and inflammatory pain. We delve into the scientific rationale behind its mechanism of action, provide detailed, field-tested protocols for inducing chronic pain states, and outline methodologies for assessing the analgesic efficacy of Bicifadine. This guide is designed to ensure experimental robustness, reproducibility, and adherence to the principles of scientific integrity.
Scientific Background of this compound
Bicifadine (1-p-tolyl-3-azabicyclo[3.1.0]hexane) is a non-opioid analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its primary therapeutic potential lies in its ability to modulate key neurotransmitter systems involved in descending pain pathways, offering a distinct mechanistic approach compared to traditional opioids or nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3]
Mechanism of Action
The analgesic properties of Bicifadine are attributed to its inhibition of monoamine neurotransmitter reuptake transporters in the central nervous system.[4] By blocking these transporters, Bicifadine increases the synaptic concentration and prolongs the action of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA).[2][4] The relative potency for these transporters is norepinephrine > serotonin > dopamine.[4][5] This enhancement of monoaminergic neurotransmission, particularly within descending inhibitory pain pathways originating in the brainstem and projecting to the spinal cord, is believed to be the core of its antinociceptive and anti-allodynic effects.[4][5] Studies have also indicated that the activation of dopaminergic pathways contributes specifically to its antihyperalgesic actions in neuropathic pain states.[4][5]
Caption: Mechanism of Bicifadine at the monoaminergic synapse.
Pharmacokinetics in Rodent Models
Understanding the pharmacokinetic profile of Bicifadine is critical for designing effective dosing strategies and interpreting behavioral data. Bicifadine is well-absorbed after oral administration in both mice and rats and successfully penetrates the central nervous system.[6]
| Species | Oral Bioavailability | Key Metabolites | Plasma Protein Binding | CNS Penetration |
| Mouse | 50 - 63% | Lactam (M12), Lactam acid (M9), Acid (M3) | 80 - 86% | Yes |
| Rat | 79 - 85% | Lactam (M12), Lactam acid (M9), Acid (M3) | 95 - 97% | Yes, 63-64% of radioactivity in brain is parent compound at 0.5h post-dose.[6] |
Data synthesized from Krieter et al. (2008).[6]
Causality Insight: The high oral bioavailability in rats makes oral gavage a reliable route of administration.[6] The relatively short elimination half-life observed in humans (~1.6 hours) suggests that the timing of behavioral testing post-dosing is a critical experimental parameter to capture peak efficacy.[7]
Preclinical Efficacy in Chronic Pain Models
Bicifadine has demonstrated robust efficacy across multiple, mechanistically distinct models of chronic pain, validating its potential as a broad-spectrum analgesic.
| Pain Model | Type | Key Findings | Citations |
| Spinal Nerve Ligation (SNL) | Neuropathic | Suppressed mechanical and thermal hyperalgesia; suppressed mechanical allodynia. | [4][5] |
| Streptozotocin-induced | Neuropathic | Reduced mechanical hyperalgesia in this model of diabetic neuropathy. | [4] |
| Complete Freund's Adjuvant (CFA) | Inflammatory | Normalized the nociceptive threshold. | [4][5] |
| Carrageenan-induced | Inflammatory | Potently suppressed pain responses. | [4] |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls and standardized assessment methods.
General Preparations
-
This compound Solution: Bicifadine HCl is water-soluble. For oral administration (p.o.), dissolve the required amount in deionized water or 0.9% sterile saline. For intraperitoneal (i.p.) injection, use sterile 0.9% saline. Prepare fresh solutions daily. A 20 mg/kg i.p. dose has been shown to increase extrasynaptic norepinephrine and serotonin in rats.[4][5]
-
Animal Acclimatization: House animals in the testing facility for at least 3-5 days prior to any procedures. For behavioral testing, acclimatize animals to the testing apparatus (e.g., Plexiglas chambers on a wire mesh floor) for 15-30 minutes for at least 2 days before baseline testing to minimize stress-induced responses.[8][9]
Neuropathic Pain Protocol: Chronic Constriction Injury (CCI) Model
The CCI model, first described by Bennett and Xie, is a widely used model of peripheral nerve injury-induced neuropathic pain.[10][11] It involves loose ligation of the sciatic nerve, leading to the development of persistent mechanical allodynia and thermal hyperalgesia.[11]
Caption: Experimental workflow for the CCI neuropathic pain model.
Step-by-Step Surgical Protocol (Rat):
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane inhalation or ketamine/xylazine i.p.). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the lateral aspect of the thigh of the chosen hind limb. Disinfect the surgical area using aseptic techniques.
-
Incision: Make a small skin incision on the lateral surface of the thigh.
-
Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[11] Take care to minimize bleeding and tissue damage.
-
Ligation: Proximal to the nerve's trifurcation, carefully place four loose ligatures (4-0 or 5-0 chromic gut suture) around the sciatic nerve with approximately 1 mm spacing between them.[11] The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow.[11]
-
Closure: Close the muscle layer with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.[12]
-
Post-operative Care: Administer post-operative analgesics for the first 24-48 hours as per institutional guidelines (note: some protocols withhold analgesia to not interfere with pain model development).[10][12] Monitor the animal for signs of distress or infection. Allow 3-7 days for the neuropathic pain phenotype to fully develop before drug testing.
Inflammatory Pain Protocol: Carrageenan-Induced Inflammation
This model induces a rapid and localized inflammatory response characterized by edema, hyperalgesia, and allodynia, peaking 3-5 hours post-injection.[13][14]
Caption: Experimental workflow for the carrageenan inflammatory pain model.
Step-by-Step Induction Protocol (Rat):
-
Baseline Measurement: Perform baseline behavioral testing (Von Frey and/or Hargreaves) on the designated hind paw.
-
Carrageenan Injection: Briefly restrain the rat. Using a 27- or 30-gauge needle, administer an intraplantar (i.pl.) injection of 100 µL of a 1-2% λ-carrageenan solution in sterile saline into the plantar surface of the hind paw.[13][14]
-
Drug Administration: Administer this compound or vehicle at a predetermined time, either before or after the carrageenan injection, depending on the study design (prophylactic vs. therapeutic).
-
Post-Injection Assessment: Measure pain responses at defined time points after carrageenan injection (e.g., every hour for 4-6 hours) to characterize the time course of hyperalgesia and the analgesic effect of the compound.
Behavioral Assessment Protocols
Protocol 3.4.1: Mechanical Allodynia (Von Frey Test) This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
-
Place the animal in a Plexiglas chamber on an elevated wire mesh floor and allow it to acclimate.[15]
-
Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.[16]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method, which provides a highly accurate threshold measurement.[16] Alternatively, electronic von Frey devices can be used to apply a linearly increasing force until a withdrawal is elicited.[8]
Protocol 3.4.2: Thermal Hyperalgesia (Hargreaves Test) This test measures the withdrawal latency to a noxious thermal stimulus.[17][18]
-
Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimate.[17]
-
Position a radiant heat source (infrared) beneath the glass floor, targeting the mid-plantar surface of the hind paw.[19]
-
Activate the heat source. A timer automatically starts and stops when the animal withdraws its paw.[17]
-
Record the paw withdrawal latency (PWL) in seconds.
-
A cut-off time (typically 20-35 seconds) must be used to prevent tissue damage.[17][20]
Data Analysis and Interpretation
-
Data Presentation: Data for both tests are typically presented as the mean ± SEM for each group (e.g., Sham + Vehicle, CCI + Vehicle, CCI + Bicifadine).
-
Statistical Analysis: Use appropriate statistical tests. For comparing multiple groups, a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is standard.
-
Interpretation: A significant increase in Paw Withdrawal Threshold (Von Frey) or Paw Withdrawal Latency (Hargreaves) in the Bicifadine-treated group compared to the vehicle-treated disease group indicates an analgesic effect. The results from the ipsilateral (injured) paw should be compared to the contralateral (uninjured) paw, which serves as an internal control.
Conclusion
This compound demonstrates significant potential as a non-opioid analgesic for chronic pain. Its unique triple reuptake inhibitor mechanism provides a strong rationale for its efficacy in both neuropathic and inflammatory pain states. By employing the robust, validated rodent models and standardized behavioral protocols detailed in this guide, researchers can effectively evaluate the therapeutic promise of Bicifadine and similar centrally-acting compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for advancing the development of novel pain therapeutics.
References
- 1. Bicifadine - Wikipedia [en.wikipedia.org]
- 2. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicifadine [chemeurope.com]
- 4. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, disposition, and metabolism of bicifadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. biomed-easy.com [biomed-easy.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aragen.com [aragen.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 19. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 20. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Bicifadine Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicifadine hydrochloride is a non-opioid, centrally acting analgesic agent that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its primary mechanism of action involves the inhibition of monoamine transporters, specifically the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).[2][3] This activity leads to an increase in the extracellular concentrations of these neurotransmitters in the synapse, which is believed to contribute to its analgesic effects.[2] Understanding the potency and selectivity of this compound at each of these transporters is crucial for elucidating its pharmacological profile and therapeutic potential.
These application notes provide detailed protocols for conducting cell-based assays to determine the inhibitory activity of this compound on human norepinephrine, serotonin, and dopamine transporters.
Mechanism of Action: Monoamine Reuptake Inhibition
This compound exerts its pharmacological effects by binding to and inhibiting the function of presynaptic monoamine transporters. In a normal synapse, these transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates the signaling. By blocking this reuptake, this compound effectively increases the concentration and prolongs the presence of norepinephrine, serotonin, and dopamine in the synapse, thereby enhancing neurotransmission.
Caption: Mechanism of this compound at the Synapse.
Quantitative Data Summary
The inhibitory potency of this compound at the human norepinephrine, serotonin, and dopamine transporters has been determined in vitro using cell lines recombinantly expressing these transporters. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 55[4] |
| Serotonin Transporter (SERT) | 117[4] |
| Dopamine Transporter (DAT) | 910[4] |
These values indicate that this compound is most potent at inhibiting the norepinephrine transporter, followed by the serotonin and dopamine transporters, with an approximate potency ratio of 1:2:17 (NET:SERT:DAT).[3]
Experimental Protocols
Detailed methodologies for determining the inhibitory activity of this compound on monoamine transporters are provided below. These protocols are designed for a 96-well format but can be adapted for other formats.
Protocol 1: Norepinephrine Transporter (NET) Inhibition Assay
Objective: To determine the IC50 value of this compound for the inhibition of norepinephrine uptake via the human norepinephrine transporter (hNET).
Materials:
-
HEK293 or CHO cells stably expressing hNET
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
This compound
-
Desipramine (as a positive control)
-
[³H]-Norepinephrine
-
Scintillation fluid
-
Microplate scintillation counter
Workflow:
References
- 1. Bicifadine - Wikipedia [en.wikipedia.org]
- 2. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 66504-75-4 | Tocris Bioscience [tocris.com]
Application Notes and Protocols for the Preparation of Bicifadine Hydrochloride Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicifadine hydrochloride is a potent norepinephrine transporter antagonist with additional activity as a serotonin and dopamine transporter antagonist.[1][2] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in preclinical research. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for in vitro and in vivo studies.
Biological Activity:
-
Norepinephrine Transporter (NET) Antagonist: IC50 = 55 nM[1][2]
-
Serotonin Transporter (SERT) Antagonist: IC50 = 117 nM[1][2]
Data Presentation: Physicochemical Properties
Quantitative data for this compound is summarized below. Proper understanding of its solubility is key to preparing appropriate stock solutions.
| Property | Value | Solvent | Source |
| Molecular Weight | 209.72 g/mol | N/A | [2] |
| Solubility | 100 mM | Water | [1] |
| Solubility | 100 mM | DMSO | [1] |
| Purity | >98% (via HPLC) | N/A | [1][2] |
| Storage (Solid) | Room temperature, desiccate | N/A | [1][2] |
| Storage (Solutions) | Up to 1 month at -20°C | Water, DMSO | [1] |
Experimental Protocols
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, suitable for dilution in aqueous media for in vitro assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound. For 1 mL of a 100 mM stock solution, you will need 20.97 mg.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound. For example, add 1 mL of DMSO for 20.97 mg of this compound.
-
Dissolve: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but allow the solution to return to room temperature before use.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[1]
This protocol is suitable for creating an aqueous stock solution. This may be preferred for certain cell-based assays where DMSO could have confounding effects.
Materials:
-
This compound (solid powder)
-
Nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of this compound. For 10 mL of a 100 mM stock, weigh 209.72 mg.
-
Add Solvent: Add approximately 8 mL of water or PBS to the tube containing the compound.
-
Dissolve: Vortex the solution until the powder is fully dissolved. Sonication may be used sparingly to aid dissolution.
-
Adjust Volume: Once dissolved, add water or PBS to reach the final desired volume (e.g., 10 mL).
-
Sterilization (Optional): If required for sterile cell culture applications, filter the aqueous solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: It is recommended to prepare and use aqueous solutions on the same day.[1] If storage is necessary, aliquot and store at -20°C for up to one month.[1] Before use, thaw and ensure no precipitation has occurred.[1]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for solution preparation and a conceptual signaling pathway for Bicifadine's mechanism of action.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for Bicifadine Hydrochloride Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicifadine hydrochloride is a non-narcotic analgesic agent that acts as a potent inhibitor of norepinephrine and serotonin reuptake, with weaker activity at the dopamine transporter.[1][2] Its efficacy has been demonstrated in various preclinical models of acute, persistent, and chronic pain.[1][2] These application notes provide detailed protocols for the administration of this compound to laboratory animals for pharmacokinetic, pharmacodynamic, and toxicological evaluation.
Pharmacokinetics and Metabolism
Bicifadine is well-absorbed after oral administration in mice, rats, and monkeys, although it undergoes extensive metabolism.[3] The primary routes of excretion for its metabolites are via urine and feces.[3]
Data Presentation: Pharmacokinetic Parameters of Bicifadine
| Species | Route | Dose (mg/kg) | Oral Bioavailability (%) | Key Metabolites | Plasma Protein Binding (%) | Reference |
| Mouse | Oral & IV | Not Specified | 50 - 63 | Lactam (M12), Lactam Acid (M9), Acid (M3) + Glucuronide | 80 - 86 | [3] |
| Rat | Oral & IV | Not Specified | 79 - 85 | Lactam (M12), Lactam Acid (M9), Acid (M3) + Glucuronide | 95 - 97 | [3] |
| Monkey | Oral & IV | Not Specified | 33 - 42 | Lactam (M12), Lactam Acid (M9), Acid (M3) + Glucuronide | 95 - 97 | [3] |
| Human | Oral | 200 mg (total) | ~67% (estimated) | Lactam (M12), Acid (M3), Lactam Acid (M9) | Not Specified | [4][5][6] |
Note: Specific Cmax, Tmax, and half-life values for different doses in animals were not consistently available in the reviewed literature.
Experimental Workflow: Pharmacokinetic Study
Efficacy in Pain Models
This compound has demonstrated significant antinociceptive and antiallodynic activity in various rodent models of pain.[1][2]
Data Presentation: Efficacy of Bicifadine in Pain Models
| Pain Model | Species | Route | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Randall-Selitto Test | Rat | Oral | Not Specified | Suppression of pain response | [2] |
| Formalin Test (Both Phases) | Rat, Mouse | Oral | Not Specified | Potent and complete efficacy | [1][2] |
| Phenyl-p-quinone-induced Writhing | Mouse | Oral | Not Specified | Suppression of pain response | [2] |
| Colonic Distension | Rat | Oral | Not Specified | Reduction in abdominal contractions | [1] |
| Complete Freund's Adjuvant (CFA) | Rat | Oral | Not Specified | Normalization of nociceptive threshold | [1][2] |
| Spinal Nerve Ligation (SNL) | Rat | Oral | 60 (ineffective for allodynia) | Suppression of mechanical and thermal hyperalgesia | [1][2] |
| Streptozotocin-induced Neuropathy | Rat | Oral | Not Specified | Reduction in mechanical hyperalgesia | [1][2] |
| Tail-Flick Test | Mouse | Oral | 25 - 100 | Dose-dependent increase in latency | [1] |
Experimental Protocols
General Administration Protocols
a. Oral Gavage (Rat and Mouse)
-
Purpose: To administer a precise dose of this compound directly into the stomach.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Appropriately sized gavage needles (flexible or rigid)
-
Syringes
-
-
Procedure:
-
Prepare the dosing solution of this compound in the chosen vehicle. Ensure it is well-dissolved or suspended.
-
Accurately weigh the animal to determine the correct dosing volume. The volume should generally not exceed 10 ml/kg for rats and mice.
-
Gently restrain the animal. For mice, scruff the neck to immobilize the head.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth.
-
Insert the gavage needle into the mouth, slightly to one side, and advance it gently along the roof of the mouth and down the esophagus.
-
If resistance is met, withdraw and reinsert. Do not force the needle.
-
Once the needle is in the stomach, administer the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
b. Intravenous Injection (Rat and Mouse)
-
Purpose: To administer this compound directly into the systemic circulation.
-
Materials:
-
This compound
-
Sterile, isotonic vehicle (e.g., saline)
-
Appropriately sized needles (e.g., 27-30 gauge) and syringes
-
Restraining device
-
-
Procedure:
-
Prepare a sterile, pyrogen-free solution of this compound.
-
Warm the animal's tail (e.g., with a heat lamp) to dilate the lateral tail veins.
-
Place the animal in a restraining device.
-
Identify a lateral tail vein.
-
Insert the needle into the vein, bevel up, at a shallow angle.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor.
-
Analgesic Efficacy Protocols
a. Randall-Selitto Test (Rat)
-
Purpose: To assess the analgesic effect of bicifadine on mechanical nociceptive thresholds in an inflamed paw.
-
Materials:
-
Paw pressure analgesy-meter
-
Inflammatory agent (e.g., Brewer's yeast suspension)
-
-
Procedure:
-
Induce inflammation by injecting an inflammatory agent into the plantar surface of one hind paw.
-
At a predetermined time after inflammation induction, administer this compound or vehicle.
-
At peak drug effect time, place the rat's inflamed paw on the plinth of the analgesy-meter.
-
Apply a linearly increasing mechanical pressure to the paw.
-
Record the pressure at which the rat withdraws its paw (paw withdrawal threshold).
-
A cut-off pressure should be established to prevent tissue damage.
-
b. Formalin Test (Mouse)
-
Purpose: To evaluate the effect of bicifadine on both acute (neurogenic) and tonic (inflammatory) pain.
-
Materials:
-
Procedure:
-
Administer this compound or vehicle at the appropriate pretreatment time.
-
Inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the plantar surface of one hind paw.[9]
-
Immediately place the mouse in the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two phases:
-
A reduction in licking/biting time compared to the vehicle group indicates an analgesic effect.
-
c. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain (Rat)
-
Purpose: To assess the efficacy of bicifadine in a model of chronic neuropathic pain.
-
Materials:
-
Surgical instruments
-
Suture material
-
Anesthesia
-
Von Frey filaments or electronic von Frey apparatus
-
-
Procedure:
-
Surgery:
-
Behavioral Testing (Mechanical Allodynia):
-
Place the rat in a testing chamber with a wire mesh floor.
-
Allow the animal to acclimate.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral (ligated) hind paw.
-
Determine the paw withdrawal threshold (the filament stiffness at which the animal withdraws its paw).
-
-
Drug Administration and Testing:
-
After establishing a stable baseline of mechanical allodynia, administer this compound or vehicle.
-
Re-evaluate the paw withdrawal threshold at the expected time of peak drug effect.
-
An increase in the paw withdrawal threshold indicates an anti-allodynic effect.
-
-
Toxicology
Data Presentation: Selected Toxicology Data for Bicifadine
| Study Type | Species | Route | Dose/NOAEL | Key Findings | Reference |
| Segment II (Developmental) | Rat | Not Specified | ≤ 20 mg/kg/day | No teratogenic effects or maternal lethality. | FDA Review |
| Segment II (Developmental) | Rabbit | Not Specified | ≤ 80 mg/kg/day | No teratogenic effects or maternal lethality. | FDA Review |
| Pre- and Postnatal | Rat | Not Specified | 5 mg/kg/day (Offspring viability/growth NOAEL) | Maternal toxicity NOAEL of 20 mg/kg/day. | FDA Review |
NOAEL: No-Observed-Adverse-Effect Level
Mechanism of Action
Bicifadine's primary mechanism of action is the inhibition of norepinephrine and serotonin reuptake.[1][2] It has a lower affinity for the dopamine transporter.[1][2]
Signaling Pathway: Monoamine Reuptake Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of human pharmacokinetic parameters using animal data and principles of allometry. A case using bicifadine, a non-narcotic analgesic, as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, disposition, and metabolism of bicifadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Measuring the Effects of Bicifadine Hydrochloride on Neurotransmitter Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicifadine hydrochloride is a non-opioid, centrally acting analgesic agent that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its primary mechanism of action involves blocking the transporter proteins responsible for the reuptake of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA) from the synaptic cleft.[2][3] This inhibition leads to an increase in the extracellular concentrations of these key neurotransmitters, thereby modulating neurotransmission in pathways associated with pain and mood.[2][3]
These application notes provide a comprehensive overview of the methodologies used to quantify the effects of this compound on neurotransmitter levels, both in vitro and in vivo. The protocols detailed below are designed to guide researchers in accurately assessing the potency and efficacy of Bicifadine and similar compounds.
Data Presentation
In Vitro Transporter Inhibition
The potency of this compound in inhibiting the reuptake of norepinephrine, serotonin, and dopamine is typically determined using in vitro assays with recombinant human transporters expressed in cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.
| Neurotransmitter Transporter | Bicifadine HCl IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| Norepinephrine (hNET) | 55 | Desipramine | 4.2 |
| Serotonin (hSERT) | 117 | Imipramine | 1.8 |
| Dopamine (hDAT) | 910 | GBR 12909 | 12.5 |
Table 1: In Vitro Inhibitory Potency of this compound on Human Monoamine Transporters.[3][4]
In Vivo Extracellular Neurotransmitter Levels
In vivo microdialysis is a powerful technique to measure real-time changes in extracellular neurotransmitter concentrations in specific brain regions of freely moving animals following drug administration.
| Brain Region | Neurotransmitter | Treatment | Peak Increase (% of Baseline) |
| Prefrontal Cortex | Norepinephrine | Bicifadine (20 mg/kg, i.p.) | ~350% |
| Prefrontal Cortex | Serotonin | Bicifadine (20 mg/kg, i.p.) | ~250% |
| Locus Coeruleus | Norepinephrine | Bicifadine (20 mg/kg, i.p.) | ~400% |
| Striatum | Dopamine | Bicifadine (20 mg/kg, i.p.) | ~150% |
Table 2: Effect of this compound on Extracellular Neurotransmitter Levels in Rat Brain as Measured by In Vivo Microdialysis.[3][5]
Experimental Protocols
Protocol 1: In Vitro Monoamine Transporter Inhibition Assay
This protocol describes a method to determine the IC50 values of this compound for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT) using a cell-based fluorescent substrate uptake assay.
Materials:
-
HEK-293 cells stably expressing hNET, hSERT, or hDAT
-
Poly-D-lysine coated 96-well black, clear-bottom microplates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent substrate (e.g., a commercially available substrate like the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices)
-
This compound
-
Reference inhibitors (Desipramine for hNET, Imipramine for hSERT, GBR 12909 for hDAT)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Seed the transfected HEK-293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO2 incubator overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitors in assay buffer.
-
Assay: a. On the day of the assay, aspirate the culture medium from the wells and wash once with assay buffer. b. Add the different concentrations of this compound or reference inhibitors to the respective wells. Include wells with assay buffer only as a vehicle control. c. Incubate the plate at room temperature for 10-20 minutes. d. Add the fluorescent substrate to all wells to initiate the uptake reaction. e. Immediately begin kinetic fluorescence readings using a plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: a. Determine the rate of substrate uptake (fluorescence increase over time). b. Normalize the data to the vehicle control (100% uptake) and a high concentration of a known inhibitor (0% uptake). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Microdialysis for Measuring Neurotransmitter Levels
This protocol outlines the procedure for measuring extracellular levels of norepinephrine, serotonin, and dopamine in the prefrontal cortex of awake, freely moving rats following administration of this compound.
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Surgical instruments
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound for injection
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation of Guide Cannula: a. Anesthetize the rat and place it in the stereotaxic apparatus. b. Implant a guide cannula targeted to the desired brain region (e.g., prefrontal cortex). Secure the cannula with dental cement. c. Allow the animal to recover from surgery for at least 48 hours.
-
Microdialysis Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Connect the probe to a perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min). c. Allow the system to stabilize for a baseline collection period of at least 1-2 hours. d. Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector containing a small amount of antioxidant solution to prevent neurotransmitter degradation. e. Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle. f. Continue collecting dialysate samples for several hours post-injection.
-
Sample Analysis by HPLC-ECD: a. Inject a fixed volume of each dialysate sample into the HPLC-ECD system. b. Separate the neurotransmitters using a reverse-phase C18 column. c. The mobile phase composition will vary depending on the specific neurotransmitters being measured but typically consists of a buffer, an ion-pairing agent, and an organic modifier (e.g., methanol or acetonitrile). d. Detect the neurotransmitters using an electrochemical detector set at an appropriate oxidation potential.
-
Data Analysis: a. Quantify the concentration of each neurotransmitter in the dialysate samples by comparing the peak areas to those of known standards. b. Express the post-injection neurotransmitter levels as a percentage of the average baseline levels. c. Plot the mean percentage change from baseline over time for the Bicifadine-treated and vehicle-treated groups.
Visualizations
Caption: Mechanism of action of this compound at the synapse.
Caption: Experimental workflow for in vivo microdialysis to measure neurotransmitter levels.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Bicifadine Hydrochloride in Monoamine Transporter Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicifadine hydrochloride is a potent, non-opioid analgesic agent that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its primary mechanism of action involves the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA).[2] This property makes bicifadine a valuable research tool for investigating the roles of these neurotransmitter systems in various physiological and pathological processes, including pain, depression, and other neurological disorders.
These application notes provide a comprehensive guide for researchers utilizing this compound to study the function of the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). The document includes key pharmacological data, detailed protocols for relevant in vitro and in vivo assays, and visualizations of associated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro potency of this compound at the human monoamine transporters and provide a comparative context with other well-characterized monoamine reuptake inhibitors.
Table 1: In Vitro Potency of this compound at Human Monoamine Transporters
| Transporter | Inhibition Potency (IC₅₀, nM) |
| Norepinephrine Transporter (NET) | 55[3] |
| Serotonin Transporter (SERT) | 117[3] |
| Dopamine Transporter (DAT) | 910[3] |
Table 2: Comparative In Vitro Binding Affinities (Kᵢ, nM) of Selected Monoamine Reuptake Inhibitors
| Compound | NET (Kᵢ, nM) | SERT (Kᵢ, nM) | DAT (Kᵢ, nM) |
| Amitriptyline | 13.3 | 3.45 | - |
| Desipramine | 4 | 61 | 78,720 |
| Dasotraline | 6 | 11 | 4 |
| Clomipramine | - | 0.14 | 54 |
| DSP-1053 | - | 1.02 | - |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the interaction of this compound with monoamine transporters.
Protocol 1: In Vitro Monoamine Transporter Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for DAT, NET, and SERT.
Materials:
-
This compound
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]paroxetine (for SERT)
-
Cell membranes or brain tissue homogenates expressing the target transporters (e.g., rat striatum for DAT, frontal cortex for NET, brain stem for SERT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM cocaine for DAT, 1 µM desipramine for NET, 1 µM fluoxetine for SERT)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the appropriate brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane fraction) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand solution, 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of radioligand solution, 50 µL of non-specific binding inhibitor, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of radioligand solution, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific transporter) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of bicifadine that inhibits 50% of specific radioligand binding) using non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol measures the ability of this compound to inhibit the uptake of radiolabeled or fluorescent monoamines into cells expressing the respective transporters.
Materials:
-
This compound
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin (or a fluorescent substrate from a commercial kit)
-
Potent uptake inhibitor for determining non-specific uptake (e.g., 10 µM nomifensine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT)
-
96-well cell culture plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Assay Preparation: On the day of the assay, wash the cells once with pre-warmed assay buffer.
-
Compound Incubation: Add 50 µL of assay buffer containing varying concentrations of this compound to the wells. Also, include wells with vehicle (for total uptake) and a high concentration of a known inhibitor (for non-specific uptake). Pre-incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of assay buffer containing the radiolabeled or fluorescent substrate to each well to initiate the uptake reaction. The final substrate concentration should be close to its Kₘ value for the respective transporter.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
Quantification:
-
Radiometric: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials for counting.
-
Fluorescent: Measure the intracellular fluorescence using a bottom-read fluorescence plate reader.
-
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the log concentration of this compound to determine the IC₅₀ value.
Protocol 3: In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure changes in extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions of freely moving animals following the administration of this compound.
Materials:
-
This compound
-
Anesthetized rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cut-off suitable for small molecules)
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to a syringe pump and a fraction collector.
-
Probe Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., intraperitoneally or orally).
-
Post-Drug Sample Collection: Continue to collect dialysate samples for several hours to monitor the changes in neurotransmitter levels.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, norepinephrine, serotonin, and their metabolites.
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration. Plot the mean percentage change over time to visualize the effect of bicifadine on neurotransmitter levels.
Visualizations
Signaling Pathways
Experimental Workflows
References
Application Note: High-Throughput Quantitative Analysis of Fexofenadine Hydrochloride in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fexofenadine is a second-generation antihistamine used to treat allergy symptoms. Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies and clinical monitoring. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fexofenadine in human plasma. The protocol employs a simple protein precipitation for sample preparation, ensuring high throughput, and utilizes multiple reaction monitoring (MRM) for precise quantification.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A straightforward and rapid protein precipitation method is employed for sample cleanup.
-
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade), containing 0.1% formic acid (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., Fexofenadine-d6 or Losartan)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard solution.[1]
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[2]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[2]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[1][2]
-
LC-MS/MS Instrumentation and Conditions
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
-
-
Chromatographic Conditions: The following table summarizes the optimized chromatographic conditions for the separation of fexofenadine.
Parameter Condition Analytical Column Gemini C18, 50 x 2.0 mm, 5 µm[3] or Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm[1] Mobile Phase A 0.1% Formic acid in water with 5mM ammonium acetate[3] Mobile Phase B Acetonitrile[1] or Methanol[3] Gradient Isocratic: 35:65 (v/v) Water:Methanol[3] or a gradient starting at 5% B[1] Flow Rate 0.2 mL/min[3] to 0.5 mL/min[1] Injection Volume 7.5 µL[1] Column Temperature Maintained at ambient or controlled temperature (e.g., 10°C)[3] Total Run Time 2 to 4 minutes[1][3] -
Mass Spectrometry Conditions: The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification.[1][2]
Parameter Fexofenadine Fexofenadine-d6 (IS) Ionization Mode ESI Positive ESI Positive Precursor Ion (m/z) 502.3 508.0 Product Ion (m/z) 466.2 472.0[2] Collision Energy (V) 27[1] Optimized as needed
Data Presentation
Quantitative Method Validation Parameters
The method was validated for linearity, precision, and accuracy.
| Parameter | Result |
| Linearity Range | 1.0 – 500.0 ng/mL[1][3] |
| Correlation Coefficient (R²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] |
| Intra-day Precision (%RSD) | < 4.3%[3] |
| Inter-day Precision (%RSD) | < 15.4%[4] |
| Intra-day Accuracy (%) | Within ±15%[1] |
| Inter-day Accuracy (%) | Within ±15%[1] |
| Recovery | 93% to 98%[1] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the LC-MS/MS workflow for the analysis of Fexofenadine hydrochloride.
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of fexofenadine in human plasma by LC-MS/MS and its application in pharmacokinetic study [jcps.bjmu.edu.cn]
Application Notes and Protocols for the Preclinical Formulation of Bicifadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicifadine hydrochloride is a potent, orally active, non-opioid analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2][3] Its primary mechanism of action involves antagonizing the transporters for noradrenaline (norepinephrine), serotonin (5-HT), and dopamine, thereby increasing the synaptic availability of these neurotransmitters.[4] For successful preclinical evaluation, including pharmacokinetic, pharmacodynamic, and toxicology studies, a well-characterized and stable formulation is paramount.[5][6] These application notes provide a comprehensive guide to the formulation of this compound for preclinical research, covering its physicochemical properties, formulation strategies, and detailed experimental protocols.
Data Presentation
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is the foundation of rational formulation development.[6] Key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | [4] |
| Molecular Formula | C₁₂H₁₅N·HCl | [4] |
| Molecular Weight | 209.72 g/mol | [4] |
| Solubility | Soluble in Water (100 mM, ~20.97 mg/mL), Soluble in DMSO (100 mM) | [4] |
| Purity | >98% | [4] |
| Appearance | White to off-white crystalline powder (typical) | [3] |
| Mechanism of Action | Noradrenaline Transporter (NET) Antagonist (IC₅₀ = 55 nM), Serotonin Transporter (SERT) Antagonist (IC₅₀ = 117 nM), Dopamine Transporter (DAT) Antagonist (IC₅₀ = 910 nM) | [4] |
Recommended Excipients for Preclinical Formulations
Given the high aqueous solubility of this compound, simple solution-based formulations are the preferred starting point for most preclinical studies.[4][6][7] Should higher concentrations be required, the following excipients can be considered. The selection must always be guided by the specific route of administration and the animal model being used.[5][8]
| Excipient Class | Example | Use | Considerations |
| Aqueous Vehicles | Sterile Water for Injection, Saline (0.9% NaCl) | Primary solvent for oral and parenteral routes | Ensure sterility and appropriate tonicity for parenteral routes. |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400) | To enhance solubility if needed, or for specific vehicle systems | Can cause irritation or toxicity at high concentrations. Check tolerability in the specific species.[6] |
| Buffering Agents | Phosphate buffer, Citrate buffer | To maintain a stable pH and prevent precipitation | Ensure buffer components are compatible with the drug and the intended route of administration. |
| Surfactants | Polysorbate 80 (Tween® 80), Poloxamer 188 | To improve wetting or solubilization of less soluble forms | Can affect drug absorption and may have biological effects. Use at the lowest effective concentration.[2] |
Mandatory Visualizations
Signaling Pathway of Bicifadine
Caption: Mechanism of action of this compound.
Experimental Workflow: Formulation Development
Caption: General workflow for preclinical formulation development.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Formulation for Oral Gavage
This protocol describes the preparation of a simple aqueous solution, suitable for oral administration in rodent studies.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI) or equivalent purified water
-
Calibrated analytical balance
-
Sterile glass vials
-
Volumetric flasks (Class A)
-
Magnetic stirrer and stir bars
-
pH meter
Procedure:
-
Calculation: Determine the total volume of formulation required for the study, including overage. For a 10 mg/mL solution, you will need 10 mg of Bicifadine HCl for every 1 mL of final solution.
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance and transfer it to an appropriate-sized volumetric flask.
-
Dissolution: Add approximately 80% of the final volume of WFI to the flask. Place a magnetic stir bar in the flask and stir on a magnetic stirrer at room temperature until the powder is completely dissolved. Visual inspection should confirm the absence of any solid particles.
-
Volume Adjustment: Once dissolved, add WFI to bring the solution to the final target volume. Mix thoroughly.
-
pH Measurement (Optional but Recommended): Measure the pH of the final solution to ensure consistency between batches.
-
Filtration (Optional): If required for the study (e.g., for IV administration), filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the formulation in a tightly sealed, labeled container. Based on available data, solutions can be stored at -20°C for up to one month.[4] For daily use, it is recommended to prepare fresh solutions.[4] Always equilibrate to room temperature and check for precipitates before use.[4]
Protocol 2: Equilibrium Solubility Determination
This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound powder
-
Buffer solutions (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Preparation: Add an excess amount of this compound powder to a series of vials. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 2 mL) of each selected buffer to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection: After equilibration, allow the vials to stand to let the excess solid settle.
-
Separation: Carefully withdraw a sample of the supernatant. Immediately centrifuge the sample (e.g., at 14,000 rpm for 10 minutes) to pellet any remaining suspended solids.
-
Filtration and Dilution: Filter the resulting supernatant through a 0.45 µm syringe filter. Accurately dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound. The calculated concentration represents the equilibrium solubility in that specific medium.
Caption: Workflow for equilibrium solubility determination.
Protocol 3: Short-Term Formulation Stability Assessment
This protocol is designed to assess the chemical stability of the prepared formulation under accelerated conditions.
Materials:
-
Prepared this compound formulation (from Protocol 1)
-
Temperature- and humidity-controlled stability chambers
-
HPLC system with a validated stability-indicating method
Procedure:
-
Sample Preparation: Dispense the formulation into multiple vials, ensuring each vial is sealed appropriately.
-
Initial Analysis (T=0): Immediately analyze several vials to establish the initial concentration (assay) and purity profile. This serves as the baseline.
-
Storage Conditions: Place the remaining vials into stability chambers under desired conditions. For a short-term study, typical conditions might include:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
-
Time Points: Designate specific time points for analysis (e.g., Day 1, Day 3, Day 7, Day 14).
-
Sample Analysis: At each time point, remove vials from each storage condition. Allow them to equilibrate to room temperature.
-
Evaluation: Analyze the samples for:
-
Appearance: Visual inspection for color change, clarity, and precipitation.
-
pH: Measure the pH of the solution.
-
Assay: Determine the concentration of this compound using a stability-indicating HPLC method.
-
Purity/Degradation Products: Chromatographically assess for the appearance of new peaks or an increase in existing impurities.
-
-
Data Analysis: Compare the results at each time point to the T=0 data. The formulation is considered stable under the tested conditions if the assay value remains within an acceptable range (e.g., 95-105% of initial) and there is no significant increase in degradation products.
Caption: Workflow for short-term formulation stability testing.
References
- 1. altasciences.com [altasciences.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Hello Bio [hellobio.com]
- 5. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. admescope.com [admescope.com]
- 8. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
Application Notes and Protocols: Radiolabeling of Bicifadine Hydrochloride for Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicifadine is a non-opioid analgesic that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its primary mechanism of action involves binding to the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT), thereby blocking the reuptake of these neurotransmitters from the synaptic cleft and prolonging their action.[2] Understanding the binding characteristics of Bicifadine to these transporters is crucial for elucidating its pharmacological profile and for the development of new therapeutics. Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor or transporter.[3] This document provides detailed application notes and protocols for the radiolabeling of Bicifadine hydrochloride and its use in binding assays to characterize its interaction with monoamine transporters.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters has been determined using in vitro binding assays with recombinant human transporters. The half-maximal inhibitory concentration (IC50) values are summarized below. The inhibition constants (Ki) were calculated from the IC50 values using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), assuming typical radioligand concentrations ([L]) and dissociation constants (Kd) used in such assays.
| Transporter | Radioligand Used (Hypothetical) | Radioligand Kd (nM) (Assumed) | Bicifadine HCl IC50 (nM) | Bicifadine HCl Ki (nM) (Calculated) | Reference |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 1 | 55 | 27.5 | [4] |
| Serotonin Transporter (SERT) | [³H]Citalopram | 1 | 117 | 58.5 | [4] |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 15 | 910 | 455 | [4] |
Experimental Protocols
Radiolabeling of this compound with Carbon-14 (Hypothetical Protocol)
While studies have utilized [¹⁴C]Bicifadine, a specific synthesis protocol is not publicly available.[1][5] The following is a proposed synthetic route based on common ¹⁴C-labeling methodologies, introducing the radiolabel at a metabolically stable position.
Objective: To synthesize [¹⁴C]this compound by incorporating a ¹⁴C-label into the tolyl moiety.
Materials:
-
4-bromo-[¹⁴C]toluene (custom synthesis)
-
3-Azabicyclo[3.1.0]hexane
-
Palladium(II) acetate
-
Triphenylphosphine
-
Sodium tert-butoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (in diethyl ether)
-
Standard organic synthesis glassware and purification equipment (HPLC, etc.)
Procedure:
-
Buchwald-Hartwig Amination: In an inert atmosphere glovebox, combine 4-bromo-[¹⁴C]toluene, 3-azabicyclo[3.1.0]hexane, palladium(II) acetate, triphenylphosphine, and sodium tert-butoxide in anhydrous toluene.
-
Reaction: Heat the mixture under reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude [¹⁴C]Bicifadine free base using column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Salt Formation: Dissolve the purified [¹⁴C]Bicifadine in diethyl ether and add a stoichiometric amount of hydrochloric acid in diethyl ether to precipitate [¹⁴C]this compound.
-
Final Product Characterization: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Confirm the identity, purity, and specific activity of the final product using LC-MS, NMR (with cold standard), and liquid scintillation counting.
Preparation of Cell Membranes Expressing Monoamine Transporters
Objective: To prepare cell membranes from cell lines stably expressing human NET, SERT, or DAT for use in binding assays.
Materials:
-
HEK-293 cells stably transfected with hNET, hSERT, or hDAT
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Homogenizer (Dounce or polytron)
-
High-speed centrifuge
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Grow the transfected cells to confluency in appropriate cell culture flasks.
-
Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS. Scrape the cells into fresh, ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce homogenizer (10-15 strokes) or a polytron homogenizer (short bursts).
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and centrifuge again under the same conditions.
-
Final Preparation and Storage: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, pH 7.4) to a desired protein concentration.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA or similar protein assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (IC50, Ki) of this compound for monoamine transporters using a competition binding assay.
Materials:
-
Prepared cell membranes expressing hNET, hSERT, or hDAT
-
[¹⁴C]this compound (or a suitable commercially available radioligand, e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM desipramine for NET, 10 µM fluoxetine for SERT, 10 µM GBR 12909 for DAT)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter and cocktail
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of unlabeled this compound.
-
Reagent Addition:
-
Total Binding: Add assay buffer, cell membranes (e.g., 20-50 µg protein), and the radioligand at a concentration near its Kd.
-
Non-specific Binding: Add assay buffer, cell membranes, the radioligand, and a high concentration of the non-specific binding inhibitor.
-
Competition: Add assay buffer, cell membranes, the radioligand, and increasing concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding from the average total binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway
Bicifadine's mechanism of action is centered on the inhibition of monoamine transporters. By blocking these transporters, Bicifadine increases the concentration of norepinephrine, serotonin, and dopamine in the synaptic cleft, leading to enhanced and prolonged neurotransmission. This modulation of monoaminergic signaling is believed to be the basis for its analgesic effects.
References
- 1. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Troubleshooting & Optimization
"Bicifadine hydrochloride solubility issues" in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and aqueous solubility of bicifadine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
A1: this compound is generally considered to be soluble in water.[1] For research purposes, it is soluble up to 100 mM in water.[1] It is also soluble in DMSO at the same concentration.[1]
Q2: What is the recommended solvent for creating a stock solution?
A2: For most in vitro biological experiments, sterile water is the recommended solvent for creating a stock solution of this compound.[1] For applications where water is not suitable, DMSO can also be used.[1]
Q3: How should I prepare an aqueous stock solution of this compound?
A3: To prepare a stock solution, you should weigh the desired amount of this compound powder and dissolve it in the appropriate volume of water to achieve the target concentration. Gentle vortexing or sonication can be used to aid dissolution. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q4: How should I store this compound solutions?
A4: It is recommended to prepare and use solutions on the same day if possible.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, the solution should be equilibrated to room temperature, and you should ensure that no precipitate has formed.[1]
Q5: Is this compound stable in aqueous solutions?
A5: While solutions can be stored for up to a month at -20°C, fresh preparation is always recommended for optimal results.[1] Degradation can occur over time, especially if not stored properly. Always visually inspect the solution for any signs of precipitation or color change before use.
Troubleshooting Guide
Q1: I've observed precipitation in my this compound solution after dissolving it in water. What should I do?
A1: Unexpected precipitation can occur due to several factors. First, verify that you have not exceeded the known solubility limit of 100 mM in water. If the concentration is within the limit, the issue might be related to the purity of the water or the presence of contaminants. Try preparing the solution again using fresh, high-purity (e.g., Milli-Q) sterile water. If the problem persists, gentle warming or sonication may help to redissolve the compound. Ensure the final solution is clear before use.
Q2: My stored this compound solution appears cloudy after thawing. Is it still usable?
A2: Cloudiness or precipitation after thawing suggests that the compound may have come out of solution at low temperatures. First, allow the vial to fully equilibrate to room temperature. Then, gently vortex or sonicate the solution to attempt to redissolve the precipitate. If the solution becomes clear, it should be usable. However, if the precipitate does not redissolve, it is recommended to discard the solution and prepare a fresh batch to ensure accurate dosing and avoid injecting particulate matter into your experiment.
Q3: I am using a buffer system instead of pure water and I'm seeing solubility issues. Why is this happening?
A3: While this compound is soluble in water, its solubility can be affected by the pH and ionic strength of buffer systems. Some buffers may decrease the solubility of the compound, leading to precipitation. If you are encountering issues, consider the following:
-
Adjusting the pH: The solubility of compounds with ionizable groups can be pH-dependent. You may need to test a range of pH values to find the optimal condition for your specific buffer.
-
Lowering the Concentration: If possible, try using a lower concentration of this compound in your experiment.
-
Preparing a Concentrated Stock in Water: Prepare a high-concentration stock solution in water (where it is known to be soluble) and then dilute it into your final buffer system. This can sometimes prevent precipitation issues that occur when dissolving the powder directly into the buffer.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility |
| Water | 100 mM[1] |
| DMSO | 100 mM[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder (Molecular Weight: 209.7 g/mol )
-
High-purity, sterile water
-
Calibrated analytical balance
-
Sterile conical tube or vial
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass: To prepare 10 ml of a 10 mM stock solution, you will need 20.97 mg of this compound.
-
Calculation: 0.01 L * 0.01 mol/L * 209.7 g/mol = 0.02097 g = 20.97 mg
-
-
Weigh the compound: Carefully weigh out 20.97 mg of this compound powder using an analytical balance and transfer it to a sterile conical tube.
-
Add the solvent: Add 10 ml of high-purity, sterile water to the tube containing the powder.
-
Dissolve the compound: Cap the tube securely and vortex until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: If not for immediate use, the solution can be aliquoted and stored at -20°C for up to one month.[1]
Visualizations
Caption: Experimental workflow for preparing and handling aqueous solutions of this compound.
Caption: Troubleshooting guide for unexpected precipitation of this compound.
References
Technical Support Center: Bicifadine Hydrochloride Synthesis
Welcome to the technical support center for Bicifadine hydrochloride synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthesis yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the this compound synthesis is consistently low. What are the most critical steps to investigate?
A1: Low overall yield can result from issues in several key stages. The primary areas to troubleshoot are the initial coupling reaction and the final purification/salt formation.
-
Step 1: N-alkylation of the bicyclic amine: This step is often the most challenging. Inefficient reaction conditions, improper catalyst selection, or the presence of moisture can significantly reduce the yield of the Bicifadine free base.
-
Step 2: Purification of the free base: Suboptimal purification of the crude Bicifadine free base can lead to significant material loss. Ensure your chromatographic or crystallization methods are well-optimized.
-
Step 3: Conversion to the hydrochloride salt: The final salt formation is critical. Improper pH control, solvent choice, or crystallization conditions can result in incomplete precipitation and a lower-than-expected yield.
Q2: I'm observing a significant amount of a side product in my initial coupling reaction. What is the likely identity of this impurity and how can I minimize it?
A2: A common side product is the result of a competing elimination reaction, particularly if reaction temperatures are too high or an overly strong base is used. Another possibility is the formation of dialkylated products.
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is strictly maintained within the recommended range. Excursions can favor elimination pathways.
-
Base Selection: The choice and stoichiometry of the base are critical. A bulky, non-nucleophilic base is often preferred to minimize side reactions. Consider titrating the base to avoid excess.
-
Reagent Purity: Verify the purity of your starting materials. Impurities in the alkylating agent or the amine can lead to unexpected side products.
Q3: The purity of my final this compound product is below 99% after crystallization. What are some effective purification strategies?
A3: Achieving high purity often requires a multi-step approach. If initial crystallization is insufficient, consider the following:
-
Recrystallization: Perform a second recrystallization using a different solvent system. A solvent/anti-solvent combination can be particularly effective.
-
Slurry Wash: Washing the crystalline product with a cold solvent in which the impurities are more soluble can effectively remove surface contaminants.
-
Chromatography of the Free Base: Before converting to the hydrochloride salt, purifying the Bicifadine free base using column chromatography can remove closely related impurities that are difficult to separate via crystallization.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from optimization experiments for the key N-alkylation step.
Table 1: Effect of Catalyst on N-alkylation Yield
| Catalyst (1 mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Bicifadine Free Base (%) |
| Pd(OAc)₂ / Xantphos | Toluene | 110 | 12 | 78 |
| Pd₂(dba)₃ / BINAP | Dioxane | 100 | 16 | 85 |
| CuI / L-proline | DMSO | 90 | 24 | 72 |
| None | Toluene | 110 | 48 | <10 |
Table 2: Influence of Base and Solvent on N-alkylation Yield
| Base (1.5 eq) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Bicifadine Free Base (%) |
| K₂CO₃ | Acetonitrile | 80 | 24 | 65 |
| Cs₂CO₃ | Dioxane | 100 | 16 | 88 |
| NaOtBu | Toluene | 100 | 12 | 82 |
| Et₃N | Acetonitrile | 80 | 36 | 45 |
Experimental Protocols
Protocol 1: Optimized N-alkylation of 3-azabicyclo[3.1.0]hexane
-
Reagents:
-
1-(p-tolyl) halide (1.0 eq)
-
3-azabicyclo[3.1.0]hexane (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq)
-
BINAP (0.02 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dioxane
-
-
Procedure:
-
To a dry, nitrogen-purged reaction vessel, add Pd₂(dba)₃, BINAP, and Cesium Carbonate.
-
Add anhydrous dioxane and stir the mixture for 15 minutes at room temperature.
-
Add the 1-(p-tolyl) halide and 3-azabicyclo[3.1.0]hexane to the vessel.
-
Heat the reaction mixture to 100 °C and maintain for 16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude Bicifadine free base.
-
Protocol 2: Purification and Hydrochloride Salt Formation
-
Reagents:
-
Crude Bicifadine free base
-
Isopropanol (IPA)
-
2M HCl in Diethyl Ether
-
Heptane
-
-
Procedure:
-
Dissolve the crude Bicifadine free base in a minimal amount of isopropanol at 40 °C.
-
Slowly add 2M HCl in diethyl ether dropwise while stirring until the pH of the solution is between 2 and 3.
-
Continue stirring for 30 minutes to encourage precipitation.
-
Slowly add heptane as an anti-solvent until the solution becomes cloudy.
-
Cool the mixture to 0-5 °C and stir for an additional 2 hours.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with cold heptane.
-
Dry the product under vacuum at 50 °C to a constant weight to yield this compound.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the synthesis and troubleshooting process.
Caption: High-level overview of the Bicifadine HCl synthesis process.
Technical Support Center: Troubleshooting Bicifadine Hydrochloride HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Bicifadine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound, presented in a question-and-answer format.
Peak Shape Problems
1. Why am I observing peak tailing for my this compound peak?
Peak tailing, where the peak asymmetry is skewed to the right, is a common issue when analyzing amine-containing compounds like Bicifadine. This is often due to secondary interactions between the basic amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately buffered. For a basic compound like Bicifadine, using a mobile phase pH that is 2 to 3 units below the pKa of the amine will ensure it is in its protonated (ionized) form, which can reduce interactions with silanol groups.
-
Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA) or a volatile basic modifier, into your mobile phase. These additives will preferentially interact with the active silanol sites on the column, minimizing their interaction with your analyte.
-
Select an Appropriate Column:
-
Utilize a column with low residual silanol activity, often labeled as "end-capped" or specifically designed for basic compounds.[1]
-
Consider a column with a different stationary phase chemistry that is less prone to secondary interactions.
-
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[1] Try diluting your sample to see if the peak shape improves.
-
Inspect for Physical Column Issues: A blocked frit or a void at the column inlet can cause peak tailing for all peaks in the chromatogram.[1] If this is the case, consider reversing and flushing the column (if the manufacturer's instructions permit) or replacing it.
2. My this compound peak is fronting. What could be the cause?
Peak fronting, the inverse of tailing, is often a result of column overload due to either injecting too high a concentration of the analyte or too large a sample volume.[1] It can also be caused by a physical change or collapse in the column packing material.[1]
Troubleshooting Steps:
-
Reduce Sample Load: Decrease the injection volume or dilute the sample to check if the fronting improves.[1]
-
Ensure Sample Solvent Compatibility: The solvent in which your sample is dissolved should be of similar or weaker strength than your mobile phase.[1] Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion, especially for early eluting peaks.
-
Inspect the Column: If all peaks in your chromatogram are fronting, it may indicate a physical problem with the column, such as a void or collapsed bed.[1] Replacing the column is often the solution in this case.
Ghost Peaks and Artifacts
3. I see unexpected peaks ("ghost peaks") in my chromatogram, even in blank injections. Where are they coming from?
Ghost peaks, also known as artifact or system peaks, are signals in a chromatogram that do not originate from the injected sample.[2][3] They can arise from various sources of contamination or from the HPLC system itself.[2]
Troubleshooting Steps:
-
Identify the Source:
-
Run Blank Injections: Injecting only the mobile phase or your sample solvent can help determine if the ghost peaks are coming from the sample preparation or the HPLC system.[1]
-
Check Mobile Phase: Contaminants in the mobile phase solvents or buffers, or even microbial growth, can cause ghost peaks.[2][3] Prepare fresh mobile phase using high-purity, HPLC-grade solvents and filtered, purified water.
-
Investigate Carryover: Residual sample from a previous injection can be a source of ghost peaks.[1][2] This can occur in the autosampler, injection needle, or loop. Implement a robust needle wash protocol.
-
Column Bleed: A degraded stationary phase can release compounds that appear as peaks, especially during gradient elution.[2]
-
-
Systematic Cleaning:
-
Use a Guard Column: A guard column can help protect your analytical column from contaminants present in the sample or mobile phase.[1]
Degradation-Related Issues
4. I suspect the new peaks in my chromatogram are due to the degradation of this compound. How can I confirm this?
Summary of Fexofenadine Hydrochloride Degradation Studies (as a proxy)
| Stress Condition | Observed Degradation | Reference |
| Acid Hydrolysis | Significant degradation with the formation of multiple degradation peaks. | [5][7][8] |
| Base Hydrolysis | Significant degradation observed. | [5][7][8] |
| Oxidative | Significant degradation, often leading to the formation of an N-oxide derivative. | [7][8] |
| Photolytic | Generally stable, with minimal to no degradation observed. | [6][8] |
| Thermal | Generally stable under dry heat conditions. | [6][8] |
Experimental Protocol: Forced Degradation Study
To investigate the stability of this compound, a forced degradation study can be performed. The following are general protocols that can be adapted.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.5 N HCl. Heat the mixture (e.g., at 80°C for 4 hours).[8] After cooling, neutralize the solution with an appropriate amount of 0.5 N NaOH before dilution and injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.5 N NaOH. Heat the mixture (e.g., at 80°C for 4 hours).[8] After cooling, neutralize the solution with an appropriate amount of 0.5 N HCl before dilution and injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Heat the mixture (e.g., at 80°C for 2 hours).[8] After cooling, dilute with the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for a defined period (e.g., 8 hours).[8] A control sample should be kept in the dark under the same temperature conditions.
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven (e.g., at 80°C for 8 hours).[8] After the specified time, dissolve the powder to the desired concentration for analysis.
3. HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using your HPLC method. Compare the chromatograms to identify any new peaks, which are potential degradation products.
Visual Troubleshooting Workflows
The following diagrams provide a logical workflow for troubleshooting common HPLC issues.
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Troubleshooting workflow for identifying the source of ghost peaks.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 3. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Stability-indicating HPLC Method for Simultaneous Determination of Montelukast and Fexofenadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
"Bicifadine hydrochloride degradation" in solution and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicifadine hydrochloride in solution. The following information is curated to address potential degradation issues and guide you in designing stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
While specific public data on the degradation of this compound in solution is limited, based on its chemical structure and known metabolic pathways, several potential degradation routes can be anticipated. The primary concerns would be hydrolysis, oxidation, and potentially photolysis.
-
Hydrolysis: The molecule contains a secondary amine within a bicyclo[3.1.0]hexane system. While generally stable, extreme pH conditions (strong acid or base) could potentially lead to ring-opening or other hydrolytic degradation. A study on the metabolism of Bicifadine identified a lactam (M12), an acid (M3), and a lactam acid (M9) as major metabolites, suggesting the bicyclo-hexane ring system can be opened in vivo, a process that might be mimicked under certain in vitro solution conditions.[1]
-
Oxidation: The secondary amine in Bicifadine could be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. This can be exacerbated by the presence of oxidizing agents, metal ions, or exposure to light and oxygen. Studies on other amine-containing drugs frequently report the formation of N-oxide impurities during oxidative stress testing.[2][3]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly in solutions open to the air where photo-oxidation can occur. Although some compounds show high stability to light, it is a critical parameter to evaluate.[4][5]
Q2: My Bicifadine solution is showing unexpected peaks in HPLC analysis. What could they be?
Unexpected peaks in your HPLC chromatogram likely represent degradation products or impurities. To identify them, a systematic forced degradation study is recommended. This involves subjecting the this compound solution to a range of stress conditions to intentionally induce degradation and observe the resulting products.
Based on the metabolic data, potential degradation products to look for would be analogs of the lactam (M12), the acid (M3), and the lactam acid (M9) metabolites.[1] It is also prudent to consider N-oxide formation as a possibility under oxidative conditions.[2][3]
Q3: How can I prevent the degradation of this compound in my experimental solutions?
To minimize degradation, consider the following preventative measures:
-
pH Control: Prepare solutions in a buffered system to maintain a stable pH. The optimal pH for stability would need to be determined experimentally, but starting with a neutral pH (around 7) is a common practice.
-
Protection from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down the rate of chemical degradation.
-
Use of Antioxidants: If oxidation is identified as a major degradation pathway, the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite) could be beneficial, but compatibility must be assessed.
-
Excipient Compatibility: Be aware that excipients in a formulation can sometimes interact with the active pharmaceutical ingredient.[6] If you are working with a formulated solution, consider the potential for such interactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency over a short period. | Chemical degradation (hydrolysis, oxidation). | Conduct a forced degradation study to identify the pathway. Adjust pH, protect from oxygen, and control temperature. |
| Appearance of new peaks in HPLC. | Formation of degradation products. | Perform peak purity analysis and characterize the new peaks using techniques like LC-MS. |
| Color change in the solution. | Degradation or interaction with container/closure. | Investigate the identity of the chromophore. Test for extractables and leachables from the storage container. |
| Precipitation or cloudiness. | Poor solubility, pH shift, or degradation product insolubility. | Check the pH of the solution. Filter the precipitate and attempt to identify it. Re-evaluate the solvent system. |
Experimental Protocols
Forced Degradation Study Protocol (General Framework)
This protocol is a general guideline. Specific concentrations and conditions should be optimized for your experimental setup.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60-80°C for a specified time. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) or a photostability chamber for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.
Table 1: Example Conditions for Forced Degradation Studies (Adapted from Fexofenadine Studies)
| Stress Condition | Reagent/Condition | Temperature | Duration | Reference |
| Acid Hydrolysis | 0.5 N - 1 N HCl | 60 - 80°C | 3.5 - 4 hours | [2][4] |
| Base Hydrolysis | 0.5 N - 2 N NaOH | 60 - 80°C | 4 - 24 hours | [2][4] |
| Oxidation | 3% - 30% H₂O₂ | Room Temp - 80°C | 2 - 5 hours | [2][4][7] |
| Thermal | Heat | 80 - 105°C | 8 - 24 hours | [2][4] |
| Photolysis | UV light (254 nm) / Visible light | 25°C | 8 - 250 hours | [2][4][5] |
Stability-Indicating HPLC Method Development (Starting Point)
A reverse-phase HPLC method is a common choice for stability studies.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase can be critical for good separation.[4][8]
-
Detection: UV detection at a wavelength where Bicifadine and its potential degradation products have good absorbance.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. This involves demonstrating that the peaks for degradation products are well-resolved from the parent drug peak.[2][8]
Table 2: Example HPLC Parameters (Adapted from similar compounds)
| Parameter | Condition | Reference |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | [4][8] |
| Mobile Phase | Phosphate buffer (pH 2.7) : Methanol (60:40, v/v) | [4][8] |
| Flow Rate | 1.5 mL/min | [4][8] |
| Detection | UV at 215 nm | [4][8] |
| Temperature | Ambient | [4][8] |
Visual Guides
Caption: Workflow for a forced degradation study of Bicifadine HCl.
Caption: Potential degradation pathways for Bicifadine HCl in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 7. d-nb.info [d-nb.info]
- 8. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Bicifadine Hydrochloride in Animal Research
Disclaimer: This document provides guidance on managing potential side effects of Bicifadine hydrochloride in animal research based on its mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and general principles of preclinical safety pharmacology. Specific toxicology data, including No Observed Adverse Effect Levels (NOAELs) for this compound in various animal species, are not publicly available. Researchers should perform dose-ranging studies to determine the specific safety profile of this compound in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-narcotic analgesic that functions as a serotonin-norepinephrine-dopamine triple reuptake inhibitor.[1] Its analgesic properties are attributed to the enhancement and prolongation of the actions of these neurotransmitters by inhibiting their reuptake transporters.[2][3]
Q2: What are the potential side effects of this compound in animal research?
Based on its mechanism of action and data from related compounds, potential side effects can be categorized by the physiological system affected:
-
Central Nervous System (CNS): As a triple reuptake inhibitor, CNS effects are the most likely. These may include hypoactivity, sedation, staggering gait, tremors, and at higher doses, potentially seizures.[4] Conversely, some animals might exhibit signs of anxiety or irritability.
-
Cardiovascular System: Modulation of norepinephrine can lead to cardiovascular changes. Potential effects include alterations in heart rate (tachycardia or bradycardia), blood pressure, and ECG parameters.
-
Gastrointestinal (GI) System: Effects on serotonin and norepinephrine can influence GI motility. Researchers might observe changes in appetite (anorexia), constipation, or diarrhea.
Q3: How can I monitor for these potential side effects in my animal studies?
A comprehensive safety pharmacology approach is recommended, including:
-
CNS Monitoring: A Functional Observational Battery (FOB) should be performed to systematically assess behavioral and neurological changes.[1][2][3][4]
-
Cardiovascular Monitoring: Continuous telemetry is the gold standard for assessing cardiovascular parameters in conscious, unrestrained animals, particularly in non-rodent species like dogs.[5][6][7]
-
Gastrointestinal Monitoring: Regular monitoring of body weight, food and water consumption, and fecal output is crucial. For specific assessments of GI motility, the charcoal meal transit test can be employed.[8][9][10][11][12]
Troubleshooting Guides
Issue 1: Observed CNS Abnormalities (e.g., sedation, tremors, ataxia)
| Potential Cause | Troubleshooting/Management Strategy |
| Dose-related effect of this compound | - Reduce the dose of this compound.- Conduct a dose-response study to identify the therapeutic window with minimal CNS effects.- Increase the frequency of observation immediately after dosing. |
| Serotonin Syndrome | - Discontinue this compound administration immediately.- Provide supportive care, including temperature regulation.- In severe cases, administration of a serotonin antagonist like cyproheptadine may be considered under veterinary guidance. |
| Stress or environmental factors | - Ensure a quiet and stable environment for the animals.- Acclimatize animals to handling and experimental procedures. |
Issue 2: Cardiovascular Changes (e.g., increased heart rate, altered blood pressure)
| Potential Cause | Troubleshooting/Management Strategy |
| Norepinephrine reuptake inhibition | - Lower the dose of this compound.- Monitor cardiovascular parameters continuously using telemetry, especially during the peak plasma concentration of the drug.- Consult with a veterinarian for potential pharmacological interventions if changes are severe. |
| Animal stress | - Use of telemetry in conscious, unrestrained animals minimizes stress-related cardiovascular changes.- Ensure proper acclimatization to jackets and any monitoring equipment. |
Issue 3: Gastrointestinal Disturbances (e.g., anorexia, changes in stool consistency)
| Potential Cause | Troubleshooting/Management Strategy |
| Effects on GI motility | - Monitor food and water intake and body weight daily.- Adjust the diet to improve palatability if anorexia is observed.- If constipation or diarrhea is severe, consider dose reduction and consult with veterinary staff. |
| Vehicle effects | - Administer the vehicle alone to a control group to rule out vehicle-induced GI effects. |
Data Presentation
Table 1: Example of a Functional Observational Battery (FOB) Scoring Sheet for Rodents
| Parameter | Score 0 (Normal) | Score 1 (Slight) | Score 2 (Moderate) | Score 3 (Marked) |
| Alertness | Alert and active | Slightly subdued | Moderately subdued | Very subdued or asleep |
| Gait | Normal | Slightly ataxic | Moderately ataxic | Severely ataxic, unable to walk |
| Tremors | Absent | Slight tremors upon handling | Moderate tremors at rest | Severe, continuous tremors |
| Salivation | Normal | Slight increase | Moderate, wet fur around mouth | Profuse drooling |
| Piloerection | Absent | Slight erection of fur | Moderate erection of fur | Marked erection of fur |
Table 2: Example of Cardiovascular Parameters Monitored via Telemetry in Dogs
| Parameter | Baseline (Pre-dose) | 1h Post-dose | 4h Post-dose | 24h Post-dose |
| Heart Rate (bpm) | 75 ± 5 | 95 ± 7 | 85 ± 6 | 76 ± 5 |
| Mean Arterial Pressure (mmHg) | 100 ± 8 | 110 ± 9 | 105 ± 8 | 101 ± 7 |
| QTc Interval (msec) | 220 ± 10 | 225 ± 12 | 222 ± 11 | 221 ± 10 |
| Data are presented as mean ± SD. Asterisk indicates a statistically significant difference from baseline (p < 0.05). This is hypothetical data for illustrative purposes. |
Experimental Protocols
Protocol 1: Functional Observational Battery (FOB) in Rodents
Objective: To systematically assess the behavioral and neurological effects of this compound.
Methodology:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the assessment.
-
Baseline Assessment: Perform a baseline FOB on all animals prior to the start of the study to establish normal parameters.
-
Dosing: Administer this compound or vehicle via the intended route.
-
Observations: At predetermined time points (e.g., 30 min, 1h, 2h, 4h, 24h post-dose), a trained observer who is blinded to the treatment groups should assess the following:
-
Home Cage Observations: Posture, activity level, and any abnormal behaviors.
-
Open Field Assessment: Transfer the animal to a clean, open field arena. Observe and score gait, arousal, stereotypies, and frequency of rearing and grooming.
-
Sensorimotor and Reflex Assessments: Evaluate approach response, touch response, tail pinch response, righting reflex, and grip strength.
-
Physiological Observations: Record body temperature, and observe for signs of salivation, lacrimation, and piloerection.
-
-
Scoring: Use a standardized scoring system (as exemplified in Table 1) to quantify observations.
Protocol 2: Cardiovascular Monitoring in Conscious Dogs via Telemetry
Objective: To assess the cardiovascular safety of this compound.
Methodology:
-
Surgical Implantation: Surgically implant telemetry transmitters for the measurement of ECG, blood pressure, and heart rate. Allow for a sufficient recovery period post-surgery.
-
Acclimatization: Acclimate dogs to the study environment and any necessary jackets or equipment.
-
Baseline Data Collection: Collect continuous cardiovascular data for at least 24 hours prior to dosing to establish a stable baseline.
-
Dosing: Administer this compound or vehicle.
-
Post-dose Monitoring: Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Data Analysis: Analyze heart rate, systolic and diastolic blood pressure, mean arterial pressure, and ECG intervals (PR, QRS, QT). Correct the QT interval for heart rate (QTc) using a species-appropriate formula (e.g., Van de Water's formula for dogs).
Protocol 3: Charcoal Meal Gastrointestinal Transit Test in Mice
Objective: To evaluate the effect of this compound on gastrointestinal motility.
Methodology:
-
Fasting: Fast mice for 18-24 hours with free access to water.
-
Dosing: Administer this compound or vehicle orally.
-
Charcoal Meal Administration: 30 minutes after drug administration, orally administer a charcoal meal suspension (e.g., 5% activated charcoal in 10% gum arabic).
-
Euthanasia and Tissue Collection: After a set time (e.g., 20-30 minutes), humanely euthanize the mice.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculation: Express the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. mds-usa.com [mds-usa.com]
- 2. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nc3rs.org.uk [nc3rs.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. ijper.org [ijper.org]
- 10. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bicifadine Hydrochloride Dosage for Efficacy in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Bicifadine hydrochloride dosage in rat models of pain.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in Analgesic Response
Question: We are observing significant variability in the analgesic effect of this compound between individual rats, even at the same dosage. What could be the cause, and how can we mitigate this?
Answer:
High inter-individual variability is a common challenge in preclinical pain research. Several factors can contribute to this variability when using this compound:
-
Pharmacokinetic Differences: Individual variations in metabolism and clearance can lead to different plasma and brain concentrations of Bicifadine, affecting its efficacy. The oral bioavailability of Bicifadine in rats is high, ranging from 79% to 85%, but individual differences can still play a role.[1]
-
Stress and Environmental Factors: Stress is a significant confounding factor in pain studies. Handling, injection procedures, and the testing environment can all induce stress, which can alter baseline pain thresholds and the animal's response to analgesics.
-
Animal Strain and Supplier: Different rat strains can exhibit varying sensitivities to pain and drugs. Even within the same strain, genetic drift between suppliers can lead to different pharmacological responses.
-
Underlying Health Status: Subclinical infections or other health issues can impact an animal's physiological response to both the pain stimulus and the drug.
Mitigation Strategies:
-
Acclimatization and Habituation: Ensure a sufficient acclimatization period for the animals to the housing facility (at least one week) and habituate them to the experimental procedures and testing apparatus for several days before the actual experiment.
-
Standardized Procedures: Maintain consistent handling, dosing, and testing procedures across all animals and experimental groups. This includes using the same personnel for these procedures whenever possible.
-
Blinding: The experimenter assessing the pain response should be blinded to the treatment allocation to minimize observer bias.
-
Control for Circadian Rhythms: Conduct experiments at the same time of day to avoid variations due to the animals' natural circadian rhythms.
-
Baseline Measurements: Establish a stable baseline pain threshold for each animal before drug administration. Animals with highly variable baselines may need to be excluded.
-
Group Housing: House animals in stable social groups, as isolation can be a stressor.
-
Appropriate Controls: Always include a vehicle-treated control group to account for any effects of the vehicle or the procedure itself.
Issue 2: Lower Than Expected Efficacy
Question: The observed analgesic effect of this compound in our model is lower than what has been reported in the literature. What are the potential reasons for this discrepancy?
Answer:
Several factors could contribute to lower-than-expected efficacy:
-
Suboptimal Dosage: The optimal effective dose of Bicifadine can vary significantly depending on the pain model being used (e.g., acute inflammatory vs. chronic neuropathic pain). Refer to the dose-response data in the tables below to ensure you are using an appropriate dose for your specific model.
-
Route of Administration: The bioavailability and time to peak effect can differ between oral (p.o.) and intraperitoneal (i.p.) administration. Oral administration is common, but ensure the gavage technique is correct to guarantee the full dose reaches the stomach.
-
Timing of Assessment: The analgesic effect of Bicifadine has a specific time course. Efficacy should be assessed at the time of expected peak effect. For oral administration in rats, peak plasma concentrations are reached relatively quickly.
-
Pain Model Specificity: Bicifadine may exhibit different efficacy profiles in different pain models. For instance, it has shown robust efficacy in models of acute inflammatory and neuropathic pain.[1]
-
Drug Formulation and Stability: Ensure the this compound is fully dissolved or homogenously suspended in the vehicle. Improper formulation can lead to inaccurate dosing. Check the stability of your formulation over the course of the experiment.
Issue 3: Adverse Effects Observed
Question: We are observing adverse effects in our rats, such as sedation or motor impairment. How can we minimize these effects while maintaining analgesic efficacy?
Answer:
Bicifadine is generally well-tolerated at therapeutic doses. However, at higher doses, side effects can occur.
-
Dose Reduction: The most straightforward approach is to reduce the dose. Consult the dose-response tables to find a dose that provides significant analgesia with a lower incidence of adverse effects.
-
Dose Fractionation: If a high total daily dose is required, consider administering it in two or more smaller doses throughout the day.
-
Careful Observation: Closely monitor the animals for any signs of distress or adverse effects. Document these observations systematically. Studies have shown that oral doses of Bicifadine up to 100 mg/kg did not significantly affect motor performance in rats.[1]
-
Refine the Pain Model: In some cases, the intensity of the pain stimulus can be adjusted to a level where a lower, better-tolerated dose of the analgesic is effective.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-narcotic analgesic that acts as a triple reuptake inhibitor of monoamine neurotransmitters. It has the highest affinity for the norepinephrine transporter (NET), followed by the serotonin transporter (SERT), and to a lesser extent, the dopamine transporter (DAT).[1] By blocking these transporters, Bicifadine increases the synaptic concentrations of norepinephrine, serotonin, and dopamine, which are key neurotransmitters in the descending pain modulatory pathways. This enhancement of monoaminergic neurotransmission is believed to be the primary mechanism underlying its analgesic effects.
Q2: What is a recommended starting dose for this compound in rats?
A2: A recommended starting dose depends on the specific pain model. Based on available literature:
-
For studies investigating neurotransmitter levels, an intraperitoneal (i.p.) dose of 20 mg/kg has been shown to be effective.[1]
-
For oral (p.o.) administration in models of neuropathic pain, doses of 12.5 mg/kg and 25 mg/kg have demonstrated significant efficacy.[1]
It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: What is the oral bioavailability of this compound in rats?
A3: The oral bioavailability of Bicifadine in rats is high, reported to be between 79% and 85% .[1]
Q4: How should I prepare this compound for oral gavage in rats?
A4: this compound is water-soluble. A common and effective vehicle for oral administration is sterile water or saline . To prepare a solution for oral gavage, follow this general protocol:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the concentration of the dosing solution (mg/mL).
-
Weigh the appropriate amount of this compound powder.
-
Dissolve the powder in the chosen vehicle (e.g., sterile water) to the final desired concentration. Gentle warming or vortexing can aid in dissolution.
-
Ensure the solution is clear and free of particulates before administration.
-
Administer the solution using a proper-sized gavage needle for rats. The volume administered should be based on the animal's body weight.
Q5: Are there any known drug interactions to be aware of when using this compound in rats?
A5: As a monoamine reuptake inhibitor, Bicifadine has the potential to interact with other drugs that affect the monoaminergic system. Co-administration with other antidepressants (e.g., SSRIs, SNRIs, TCAs) or monoamine oxidase inhibitors (MAOIs) could potentiate the effects on neurotransmitter levels and should be approached with caution.
Data Presentation
Table 1: Efficacy of Orally Administered this compound in Different Rat Pain Models
| Pain Model | Assay | Effective Dose Range (p.o.) | Observed Effect | Citation |
| Acute Inflammatory Pain | Randall-Selitto Test | Not explicitly stated, but potent suppression reported | Potent suppression of pain responses | [1] |
| Acute Inflammatory Pain | Kaolin-induced Paw Edema | Not explicitly stated, but potent suppression reported | Potent suppression of pain responses | [1] |
| Persistent Visceral Pain | Phenyl-p-quinone-induced Writhing | Not explicitly stated, but potent suppression reported | Potent suppression of pain responses | [1] |
| Persistent Visceral Pain | Colonic Distension | Not explicitly stated, but potent suppression reported | Potent suppression of pain responses | [1] |
| Persistent Inflammatory Pain | Formalin Test (both phases) | Not explicitly stated, but potent and complete efficacy reported | Potent and complete efficacy in both phases | [1] |
| Persistent Inflammatory Pain | Complete Freund's Adjuvant (CFA) | Not explicitly stated, but normalization of threshold reported | Normalized the nociceptive threshold | [1] |
| Chronic Neuropathic Pain | Spinal Nerve Ligation | Not explicitly stated, but suppression of hyperalgesia and allodynia reported | Suppressed mechanical and thermal hyperalgesia and mechanical allodynia | [1] |
| Chronic Neuropathic Pain | Streptozotocin-induced Diabetic Neuropathy | 12.5 mg/kg and 25 mg/kg | Reduced mechanical hyperalgesia | [1] |
Table 2: Pharmacokinetic Parameters of Bicifadine in Rats
| Parameter | Value | Route of Administration | Citation |
| Oral Bioavailability | 79 - 85% | Oral | [1] |
| Brain Penetration | 63-64% of radioactivity in the brain was unchanged bicifadine at 0.5h post-dose | Oral | [1] |
| Major Metabolites | Lactam (M12), lactam acid (M9), and the acid (M3) | Oral and IV | [1] |
| Primary Excretion Route | Urine | Oral and IV | [1] |
Experimental Protocols
Protocol 1: Randall-Selitto Test for Acute Inflammatory Pain
-
Animal Model: Adult male Sprague-Dawley rats (200-250 g).
-
Induction of Inflammation: Inject 0.1 mL of a 20% (w/v) brewer's yeast suspension in saline into the plantar surface of the right hind paw.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage at the desired doses 2 hours after yeast injection.
-
Pain Assessment:
-
At a predetermined time after drug administration (e.g., 60 minutes), apply a linearly increasing mechanical pressure to the plantar surface of the inflamed paw using a Randall-Selitto apparatus.
-
Record the pressure (in grams) at which the rat withdraws its paw. This is the paw withdrawal threshold (PWT).
-
A cut-off pressure should be set to prevent tissue damage.
-
-
Data Analysis: Compare the PWT of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Formalin Test for Persistent Inflammatory Pain
-
Animal Model: Adult male Sprague-Dawley rats (200-250 g).
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses at a predetermined time before the formalin injection (e.g., 30-60 minutes).
-
Induction of Pain: Inject 50 µL of a 5% formalin solution into the plantar surface of the right hind paw.
-
Behavioral Observation:
-
Immediately after injection, place the rat in a clear observation chamber.
-
Record the total time the animal spends licking, biting, or flinching the injected paw.
-
Observations are typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
-
Data Analysis: Compare the duration of pain behaviors in the drug-treated groups to the vehicle-treated group for both phases using appropriate statistical methods.
Mandatory Visualizations
Caption: Experimental workflow for assessing the analgesic efficacy of this compound in rats.
Caption: Mechanism of action of this compound leading to analgesia.
References
Technical Support Center: Bicifadine Hydrochloride Interference in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference from bicifadine hydrochloride in biological assays. Given that bicifadine is a serotonin-norepinephrine-dopamine reuptake inhibitor, its specific mechanism of action can lead to unexpected results in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that could interfere with my assays?
A1: this compound is a monoamine reuptake inhibitor with a relative potency of norepinephrine > serotonin > dopamine (approximately 1:2:17)[1]. Its primary pharmacological action is to block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)[2][3]. This inhibition increases the extracellular concentrations of these neurotransmitters, which can interfere with assays involving monoaminergic signaling pathways or cell lines expressing these transporters.
Q2: Can this compound have off-target effects?
A2: While the primary targets of bicifadine are the monoamine transporters, like many small molecules, it has the potential for off-target effects. These could include interactions with other receptors, enzymes, or ion channels, particularly at higher concentrations. Off-target effects are a common source of assay interference and can lead to misleading results[4][5]. It is crucial to perform counter-screens to identify any such unintended interactions in your specific assay system.
Q3: My cell-based assay is showing unexpected results in the presence of bicifadine. What could be the cause?
A3: If your cells endogenously or recombinantly express monoamine transporters, the primary mechanism of bicifadine could be altering the cellular environment by increasing neurotransmitter levels, thus affecting cell signaling, viability, or proliferation readouts. Alternatively, at higher concentrations, off-target effects on other cellular components could be responsible. It is also possible that bicifadine itself is interfering with the assay chemistry or detection method (e.g., fluorescence or luminescence).
Q4: Are there specific types of assays that are more susceptible to interference by this compound?
A4: Assays that are particularly sensitive to alterations in monoamine signaling are at high risk of interference. This includes, but is not limited to:
-
Neuronal cell culture models.
-
Assays measuring cyclic AMP (cAMP) levels.
-
Receptor binding assays for GPCRs in the monoaminergic system.
-
Enzyme activity assays where the enzyme or substrate may be structurally similar to monoamines or their transporters.
-
Immunoassays, where the compound could potentially interfere with antibody-antigen binding[6][7].
Troubleshooting Guides
Problem 1: Unexpected changes in cell viability or proliferation assays.
-
Possible Cause 1: On-target effect. Increased extracellular monoamines due to transporter inhibition by bicifadine could be toxic to your specific cell line or may trigger signaling pathways that affect proliferation.
-
Troubleshooting Steps:
-
Characterize Transporter Expression: Determine if your cell line expresses SERT, NET, or DAT using techniques like RT-qPCR, Western blot, or immunofluorescence.
-
Use Control Compounds: Include selective inhibitors for each of the monoamine transporters (e.g., fluoxetine for SERT, desipramine for NET, GBR-12909 for DAT) to see if they replicate the effect of bicifadine.
-
Antagonist Co-treatment: If a specific monoamine pathway is suspected, co-treat with an antagonist for the relevant receptors to see if the effect is rescued.
-
-
Possible Cause 2: Off-target cytotoxicity. Bicifadine may be directly toxic to the cells through a mechanism unrelated to monoamine transport.
-
Troubleshooting Steps:
-
Test in a Transporter-Negative Cell Line: If possible, repeat the assay in a cell line that does not express monoamine transporters. If the effect persists, it is likely an off-target effect.
-
Perform a Counter-Screen: Use a panel of assays to test for common off-target activities (e.g., hERG channel inhibition, kinase inhibition).
-
Problem 2: Suspected interference with an enzyme or receptor binding assay.
-
Possible Cause 1: Direct Inhibition. Bicifadine may be directly binding to and inhibiting your enzyme or receptor of interest.
-
Troubleshooting Steps:
-
Determine IC50 Curve: Generate a dose-response curve for bicifadine in your assay to determine its potency of inhibition.
-
Mechanism of Inhibition Studies: For enzymes, perform kinetic studies (e.g., Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Structural Analogs: Test structurally related but inactive analogs of bicifadine. If they do not show activity, it suggests a specific interaction.
-
-
Possible Cause 2: Assay Artifact. Bicifadine may be interfering with the assay technology itself.
-
Troubleshooting Steps:
-
Control for Assay Signal: Run the assay in the absence of the enzyme or receptor but with all other components, including bicifadine, to see if it directly affects the readout (e.g., quenches fluorescence, inhibits luciferase).
-
Change Detection Method: If possible, use an alternative detection method (e.g., absorbance instead of fluorescence) to see if the interference is specific to the original readout.
-
Problem 3: Inconsistent results in an immunoassay (e.g., ELISA).
-
Possible Cause: Non-specific Binding or Interference. Bicifadine may be cross-reacting with the antibodies, interfering with the antibody-antigen binding, or affecting the enzymatic detection step[6][8].
-
Troubleshooting Steps:
-
Spike-Recovery Experiment: Add a known amount of your analyte to a sample with and without bicifadine. A significant deviation from 100% recovery in the presence of bicifadine suggests interference.
-
Serial Dilution: Serially dilute a sample containing a high concentration of the analyte and bicifadine. Non-linear dilution indicates interference[7].
-
Use a Different Antibody Pair: If possible, try a different set of capture and detection antibodies to see if the interference is specific to the antibodies used.
-
Quantitative Data Summary
The following table summarizes the known inhibitory activities of bicifadine on its primary targets. This data can help researchers estimate the concentration range at which on-target effects are likely to occur.
| Target | In Vitro Potency (IC50) | Species | Reference |
| Norepinephrine Transporter (NET) | ~53 nM | Human | [1] |
| Serotonin Transporter (SERT) | ~106 nM | Human | [1] |
| Dopamine Transporter (DAT) | ~901 nM | Human | [1] |
Note: The relative potency is approximately 1:2:17 for NET:SERT:DAT[1]. Researchers should consider these ratios when designing experiments and interpreting results.
Experimental Protocols
Protocol 1: Assessing Off-Target Effects in a Cell-Based Assay
-
Objective: To differentiate between on-target and off-target effects of bicifadine in a cell-based assay.
-
Materials:
-
Parental cell line (negative for monoamine transporters).
-
Cell line(s) stably expressing human SERT, NET, or DAT.
-
This compound.
-
Selective inhibitors (e.g., fluoxetine, desipramine, GBR-12909).
-
Your standard cell assay reagents (e.g., CellTiter-Glo® for viability).
-
-
Procedure:
-
Plate all cell lines at an appropriate density in 96-well plates.
-
Prepare a serial dilution of this compound and the selective inhibitors.
-
Treat the cells with the compounds for the desired time course.
-
Perform your cell-based assay according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
Compare the dose-response curves of bicifadine in the parental and transporter-expressing cell lines. A significant shift in potency suggests an on-target effect.
-
Compare the effect of bicifadine to that of the selective inhibitors in the transporter-expressing lines to further confirm the on-target mechanism.
-
If bicifadine shows activity in the parental cell line, this indicates a potential off-target effect.
-
Protocol 2: Validating Immunoassay Results for Potential Interference
-
Objective: To determine if this compound interferes with an immunoassay.
-
Materials:
-
Your immunoassay kit (e.g., ELISA).
-
Samples containing a known high and low concentration of the analyte.
-
This compound.
-
Assay buffer.
-
-
Procedure (Serial Dilution):
-
Spike a high-concentration sample with bicifadine at the highest concentration used in your experiments.
-
Create a series of two-fold dilutions of this spiked sample using the assay buffer.
-
Run the undiluted and diluted samples in your immunoassay.
-
-
Data Analysis:
-
Calculate the concentration of the analyte in each dilution, correcting for the dilution factor.
-
If the calculated concentrations are consistent across the dilution series, no interference is indicated.
-
If the calculated concentrations deviate significantly and non-linearly, interference is likely occurring.
-
Visualizations
Caption: Bicifadine's primary signaling pathway.
Caption: Troubleshooting workflow for bicifadine interference.
Caption: On-target vs. potential off-target effects.
References
- 1. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicifadine - Wikipedia [en.wikipedia.org]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Purification of Crude Bicifadine Hydrochloride
Welcome to the technical support center for the purification of crude Bicifadine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of the synthesis product of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common starting material for the synthesis of this compound and what implications does this have for purification?
A1: A common synthetic route for Bicifadine involves the reduction of 1-(p-tolyl)-1,2-cyclopropanedicarboximide. The crude this compound is then typically obtained by treating the resulting amine with hydrochloric acid.[1] The quality of the starting materials and the control of the reduction and salt formation steps are critical as they directly influence the impurity profile of the crude product, which will need to be addressed during purification.
Q2: What are the primary methods for purifying crude this compound?
A2: The most commonly cited method for the purification of crude this compound is recrystallization.[1] This technique is effective in removing process-related impurities and can also be used to isolate specific polymorphic forms of the final product. While not explicitly detailed in the available literature for Bicifadine, chromatographic methods, such as column chromatography, could theoretically be employed as an orthogonal purification technique.
Q3: Are there different crystalline forms (polymorphs) of this compound I should be aware of?
A3: Yes, this compound is known to exist in at least two polymorphic forms, designated as Form A and Form B.[1] The formation of a specific polymorph can be influenced by the choice of solvent and the crystallization conditions. It is important to characterize the obtained solid form using techniques like X-ray powder diffraction (XRPD) as different polymorphs can have different physical properties, such as solubility and stability.
Q4: What solvents are recommended for the recrystallization of crude this compound?
A4: Several solvent systems have been reported for the successful recrystallization of crude this compound. The choice of solvent can impact the purity, yield, and polymorphic form of the final product.
| Solvent System | Notes |
| Acetonitrile/Methanol | A mixture of these solvents has been used to obtain crystalline this compound.[1] |
| Isopropyl Alcohol | This solvent has also been effectively used for the recrystallization of the crude product.[1] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent at room temperature.- Too much solvent was used.- The cooling process was too rapid, leading to precipitation of impurities. | - Try a different solvent or a solvent/anti-solvent system.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to promote selective crystallization of the desired product. |
| Product Fails to Crystallize | - The solution is supersaturated with impurities that inhibit crystallization.- The concentration of the product in the solution is too low. | - Attempt to "seed" the solution with a small crystal of pure this compound.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.- Concentrate the solution by slowly evaporating some of the solvent. |
| Oily Product Obtained After Recrystallization | - The presence of impurities that lower the melting point.- The solvent has not been completely removed. | - Re-dissolve the oil in a minimal amount of a suitable solvent and attempt recrystallization again, possibly with a different solvent system.- Ensure the product is thoroughly dried under vacuum to remove residual solvent. |
| Incorrect Polymorphic Form Obtained | - The crystallization conditions (solvent, temperature, cooling rate) favor the formation of the undesired polymorph. | - Refer to literature procedures for obtaining the desired polymorph. Experiment with different solvent systems and controlled cooling rates.[1] |
| Persistent Impurities Detected by HPLC | - The impurity has similar solubility to the product in the chosen recrystallization solvent.- The impurity is an isomer of Bicifadine. | - Consider using an alternative purification technique such as column chromatography.- For isomeric impurities, chiral HPLC may be necessary for separation and analysis. |
Experimental Protocols
Recrystallization of Crude this compound
This protocol is a general guideline based on reported procedures.[1] Researchers should optimize the conditions for their specific crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Acetonitrile/Methanol mixture or Isopropyl Alcohol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirring)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum source
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at an elevated temperature.
-
Once a clear solution is obtained, remove it from the heat source.
-
Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling rate.
-
Further cool the solution in an ice bath to maximize the yield of the crystallized product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Purity Assessment by High-Performance Liquid Chromatography (HPLC) (General Approach)
While a specific validated HPLC method for this compound is not publicly available, a general approach for purity assessment of a small amine hydrochloride molecule can be outlined. Method development and validation are crucial for accurate results.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Typical Chromatographic Conditions to be Optimized:
-
Column: A C18 reversed-phase column is a common starting point for the analysis of small polar molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic modifier will need to be optimized to achieve good peak shape and resolution from impurities.
-
Detection Wavelength: Based on the UV absorbance profile of Bicifadine. A wavelength in the range of 220-280 nm is likely to be suitable.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 25-30 °C) will ensure reproducible retention times.
For Chiral Purity:
-
A chiral stationary phase (CSP) column will be required. The selection of the appropriate chiral column and mobile phase is often empirical and may require screening of several different columns and conditions.
Visualizations
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A typical workflow for the purification of crude this compound by recrystallization.
Caption: A decision tree for troubleshooting common issues in this compound purification.
References
Technical Support Center: Bicifadine Hydrochloride Formulation for Oral Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the oral formulation of Bicifadine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphic forms of this compound and why are they important for formulation?
A1: this compound is known to exist in at least two crystalline polymorphic forms, designated as Form A and Form B.[1] Polymorphism can significantly impact the physicochemical properties of a drug, including its solubility, dissolution rate, and stability, which in turn can affect its bioavailability.
Form B has been identified as the more thermodynamically stable polymorph.[1] Unlike Form A, it does not undergo polymorphic conversion when subjected to mechanical stress such as grinding and milling during pharmaceutical manufacturing.[1] Therefore, ensuring the final drug product contains the stable Form B is crucial for consistent product performance and stability.
Q2: What is the aqueous solubility of this compound?
A2: this compound is reported to be soluble in water at a concentration of 100 mM. However, as an amine salt, its solubility is expected to be pH-dependent. While a detailed public pH-solubility profile is not available, it is anticipated to have higher solubility in acidic to neutral pH environments, which is typical for hydrochloride salts of basic compounds. It is crucial to determine the pH-solubility profile for your specific lot of this compound to inform the selection of an appropriate dissolution medium and to predict its in vivo dissolution behavior.
Q3: What is the known stability profile of this compound?
A3: The solid form of this compound is stable at ambient temperature when shipped and should be stored at room temperature in a desiccated environment. Solutions of this compound can be stored at -20°C for up to one month. To date, there are no publicly available forced degradation studies for this compound. Such studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
Q4: What are the key pharmacokinetic parameters to consider for the oral delivery of this compound?
A4: Following a single 200 mg oral dose of a this compound solution in healthy male subjects, the drug is rapidly absorbed, reaching maximum plasma concentration in approximately one hour.[2] It also has a short elimination half-life of 1.6 hours.[2] Furthermore, the drug is extensively metabolized, with only 15% of the drug exposure being the parent compound.[2] This pharmacokinetic profile suggests that a conventional immediate-release formulation may lead to fluctuating plasma concentrations. Therefore, a controlled-release or modified-release formulation might be necessary to maintain therapeutic drug levels over a longer period, improve patient compliance, and potentially reduce side effects.
| Pharmacokinetic Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~1 hour | [2] |
| Elimination Half-life (t1/2) | 1.6 hours | [2] |
| Parent Drug Exposure (as % of total AUC) | 15% | [2] |
Q5: Are there any known drug-excipient incompatibilities with this compound?
A5: There is no specific public data on drug-excipient compatibility for this compound. However, as a molecule with a secondary amine, it could potentially interact with certain excipients, such as reducing sugars (e.g., lactose) via the Maillard reaction, especially in the presence of heat and moisture. It is imperative to conduct thorough drug-excipient compatibility studies with the proposed excipients for your formulation.
Troubleshooting Guides
Problem: I am observing inconsistent dissolution profiles for my this compound tablets.
-
Potential Cause 1: Polymorphic Conversion.
-
Troubleshooting: The less stable Form A of this compound may be converting to the more stable but potentially less soluble Form B during processing (e.g., wet granulation, high shear mixing, or compression). It is also possible that your starting material is a mix of polymorphs.
-
Recommended Action:
-
Characterize the polymorphic form of your starting active pharmaceutical ingredient (API) and in your final dosage form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
If polymorphic conversion is detected, consider using a dry granulation or direct compression method to minimize mechanical and thermal stress.
-
Ensure you are using the thermodynamically stable Form B of this compound.[1]
-
-
-
Potential Cause 2: pH-dependent Solubility.
-
Troubleshooting: The solubility of this compound is likely pH-dependent. Minor variations in the pH of your dissolution medium could lead to significant differences in the dissolution rate.
-
Recommended Action:
-
Carefully control and verify the pH of your dissolution medium before each experiment.
-
Evaluate the dissolution profile in a range of biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to better predict in vivo performance.
-
-
Problem: My this compound formulation shows significant degradation upon storage.
-
Potential Cause 1: Incompatibility with Excipients.
-
Troubleshooting: One or more of the excipients in your formulation may be reacting with the this compound.
-
Recommended Action:
-
Conduct a systematic drug-excipient compatibility study. (See Experimental Protocols section for a general protocol).
-
Pay close attention to excipients with reactive functional groups or high moisture content.
-
-
-
Potential Cause 2: Environmental Factors.
-
Troubleshooting: this compound may be sensitive to light, heat, or moisture.
-
Recommended Action:
-
Perform forced degradation studies to understand the drug's susceptibility to various stress conditions (acid, base, oxidation, light, heat).
-
Consider the use of protective packaging, such as amber-colored bottles or blister packs with high moisture barriers.
-
-
Experimental Protocols
1. Protocol for Forced Degradation Study
This is a general protocol and should be adapted based on the specific properties of this compound.
-
Objective: To identify potential degradation pathways of this compound and to develop a stability-indicating analytical method.
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) and visible light for a defined period.
-
Analysis: Analyze all stressed samples using a suitable chromatographic method (e.g., HPLC with a PDA detector) to separate the parent drug from any degradation products.
-
2. Protocol for Drug-Excipient Compatibility Screening
-
Objective: To assess the physical and chemical compatibility of this compound with selected pharmaceutical excipients.
-
Methodology:
-
Sample Preparation: Prepare binary mixtures of this compound and each excipient (e.g., in a 1:1 ratio). Also, prepare a sample with the drug alone and each excipient alone as controls.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) in open or closed vials for a predetermined period (e.g., 2 and 4 weeks).
-
Analytical Techniques:
-
Visual Observation: Note any changes in color or physical state.
-
Differential Scanning Calorimetry (DSC): Analyze the initial and stored samples to detect any changes in melting point or the appearance of new peaks, which could indicate an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectra of the initial and stored mixtures with those of the individual components to identify any changes in characteristic peaks.
-
High-Performance Liquid Chromatography (HPLC): Quantify the amount of this compound remaining and detect the formation of any new degradation products in the stored samples.
-
-
Visualizations
Caption: Workflow for Polymorphic Screening of Bicifadine HCl.
Caption: Troubleshooting Logic for Inconsistent Dissolution.
References
"Bicifadine hydrochloride stability issues" in long-term storage
Welcome to the Technical Support Center for Bicifadine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during the long-term storage and handling of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on the chemical structure of bicifadine and general principles of drug stability.
Troubleshooting Guide: Common Stability-Related Observations
This guide provides a structured approach to troubleshooting common issues that may indicate instability of this compound during your experiments.
| Observation | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white to yellow/brown, clumping of powder) | Moisture absorption and potential degradation. | 1. Verify the integrity of the container seal. 2. Store in a desiccator to minimize moisture exposure. 3. Perform analytical testing (e.g., HPLC) to assess purity and compare with a fresh sample if available. |
| Decreased potency or unexpected analytical results (e.g., lower than expected concentration, new peaks in chromatogram) | Chemical degradation due to factors like hydrolysis, oxidation, or photolysis. | 1. Review storage conditions (temperature, light exposure). 2. Conduct forced degradation studies to identify potential degradation products. 3. Use a validated stability-indicating analytical method to quantify the active pharmaceutical ingredient (API) and any degradants. |
| Poor dissolution or solubility | Formation of less soluble degradation products or physical changes in the solid state. | 1. Characterize the solid-state properties of the material (e.g., using XRPD, DSC). 2. Evaluate the pH of the dissolution medium. 3. Analyze for impurities that may have lower solubility. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal long-term storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture, which can accelerate degradation.[1] Storing at controlled room temperature (typically below 30°C) or under refrigerated conditions (2-8°C) is advisable to minimize thermal degradation.[1][2]
Q2: How should I store stock solutions of this compound?
For short-term storage (up to one month), stock solutions should be stored at -20°C. For long-term storage (up to six months), it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] Solutions should be protected from light by using amber vials or by wrapping the container in foil.[1]
Degradation Pathways
Q3: What are the most likely degradation pathways for this compound?
Based on its chemical structure, a bicyclic amine hydrochloride salt, the primary potential degradation pathways for this compound are:
-
Hydrolysis: The amine functional group is hygroscopic and can absorb moisture, which may lead to hydrolysis, especially at non-neutral pH and elevated temperatures.[2][3]
-
Oxidation: The tertiary amine in the bicyclic ring system can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[4][5] This can be accelerated by the presence of oxygen, light, and trace metals.[6]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[1] It is crucial to protect both the solid material and solutions from light.
Q4: Are there any known degradation products of this compound?
Specific degradation products of this compound are not extensively reported in publicly available literature. To identify potential degradants in your samples, it is recommended to perform forced degradation studies and utilize analytical techniques such as LC-MS/MS for characterization.
Analytical Testing
Q5: What type of analytical method should be used for stability testing of this compound?
A stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method is the most appropriate analytical technique.[7] Such a method should be capable of separating the intact this compound from any potential degradation products and impurities.[7] The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[8]
Experimental Protocols
The following are generalized protocols for key experiments to assess the stability of this compound. These should be adapted and optimized for your specific laboratory conditions and analytical instrumentation.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours).[9] Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 2, 4, 8 hours).[9] Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period (e.g., 2, 4, 8 hours).[10]
-
Thermal Degradation: Store the solid this compound in an oven at an elevated temperature (e.g., 60°C or 105°C) for a specified period (e.g., 24, 48, 72 hours).[10] Dissolve the stressed solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) and/or visible light for a specified duration.[1]
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS method to separate and identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating bicifadine from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of a phosphate or acetate buffer and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Optimize the mobile phase composition, pH, and gradient to achieve good separation of the parent drug from any degradation peaks observed in the forced degradation samples.
-
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance (this may need to be determined by running a UV scan).
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. actapharmsci.com [actapharmsci.com]
- 10. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Consistency in Hydrochloride Salt Analysis
Disclaimer: The following technical support guide has been developed using Fexofenadine Hydrochloride as a model compound due to the lack of specific search results for "Bicifadine hydrochloride." The principles and troubleshooting strategies outlined here are broadly applicable to many hydrochloride salts of active pharmaceutical ingredients (APIs) and are intended to help researchers minimize variability in their experimental results.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental analysis of hydrochloride drug salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in HPLC analysis of our hydrochloride salt?
A1: Variability in HPLC results can stem from several factors. These include:
-
Sample Preparation: Inconsistent weighing, incomplete dissolution, or improper dilution can lead to significant errors.
-
Mobile Phase Preparation: Variations in pH, composition, and degassing of the mobile phase can affect retention times and peak shapes.[1][2]
-
Column Performance: Degradation of the stationary phase, column contamination, or temperature fluctuations can cause shifts in retention and loss of resolution.
-
System Suitability: Failure to meet system suitability criteria before sample analysis can indicate a problem with the HPLC system itself.
-
Analyte Stability: The stability of the hydrochloride salt in the dissolution medium and under different storage conditions can impact the final concentration measured.[3]
Q2: How can I improve the reproducibility of my sample preparation?
A2: To enhance reproducibility, it is crucial to:
-
Use a calibrated analytical balance for weighing the sample.
-
Ensure the sample is fully dissolved in the chosen solvent before any dilution steps. Sonication may be required.
-
Use calibrated volumetric flasks and pipettes for all dilutions.
-
Prepare fresh standards and samples daily, if possible, to avoid degradation.
Q3: My peak shapes are poor (e.g., tailing, fronting). What should I do?
A3: Poor peak shape is often indicative of a few issues:
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase. Adjusting the mobile phase pH or adding an ion-pairing agent can help. For Fexofenadine HCl, a mobile phase with a phosphate buffer at a low pH (e.g., 2.7) has been shown to be effective.[1]
-
Peak Fronting: This is often a sign of column overload. Try injecting a smaller volume or a more dilute sample.
-
Split Peaks: This may indicate a partially blocked frit, a void in the column, or co-eluting interferences.
Q4: I am observing a drift in retention times during my analytical run. What is the likely cause?
A4: Retention time drift can be caused by:
-
Changes in Mobile Phase Composition: This can happen if the solvents are not adequately mixed or if one of the solvent reservoirs is running low.
-
Column Temperature Fluctuations: Using a column oven is highly recommended to maintain a stable temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. A longer equilibration time may be necessary.
Troubleshooting Guides
Guide 1: Inconsistent Potency/Assay Results
This guide provides a step-by-step approach to troubleshooting variable assay results.
Caption: General workflow for HPLC analysis.
Protocol 2: Forced Degradation Study
To ensure the analytical method is stability-indicating, forced degradation studies are essential. [1][4][5]
| Stress Condition | Procedure |
|---|---|
| Acid Hydrolysis | Reflux a sample solution in 0.5 N HCl at 80°C for 4 hours, then neutralize. [1] |
| Base Hydrolysis | Reflux a sample solution in 0.5 N NaOH at 80°C for 4 hours, then neutralize. [1] |
| Oxidative Degradation | Treat a sample solution with 3-30% H₂O₂ at 80°C for 2 hours. [1] |
| Thermal Degradation | Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period. |
| Photolytic Degradation | Expose a drug solution to UV light (254 nm) and daylight. [1]|
Data Presentation
Table 1: Typical HPLC Method Robustness Parameters
Method robustness is evaluated by making deliberate small changes to the method parameters and observing the effect on the results. [1][2]
| Parameter | Variation | Typical Acceptance Criteria (%RSD) |
|---|---|---|
| Flow Rate | ± 0.2 mL/min | ≤ 2.0% |
| Mobile Phase Composition | ± 2% Organic | ≤ 2.0% |
| pH of Aqueous Phase | ± 0.2 units | ≤ 2.0% |
| Column Temperature | ± 5 °C | ≤ 2.0% |
| Detection Wavelength | ± 2 nm | ≤ 2.0% |
Table 2: Fexofenadine HCl Stability in Different pH Buffers
This table summarizes the stability of Fexofenadine HCl over a 12-hour period in different pH media, which is crucial for dissolution method development. The data shows low variability, indicating stability over the analysis time. [3]
| Time (h) | %RSD in pH 2.0 Buffer | %RSD in pH 4.5 Buffer | %RSD in pH 6.8 Buffer |
|---|---|---|---|
| 1 | 1.51 | 1.98 | 3.37 |
| 3 | 1.37 | 1.43 | 2.85 |
| 5 | 0.87 | 0.66 | 3.71 |
| 12 | 1.30 | Not specified | Not specified |
References
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. scielo.br [scielo.br]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
Bicifadine Hydrochloride Cross-Reactivity in Immunoassays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential for bicifadine hydrochloride to cross-react in immunoassays. Given the absence of specific documented cross-reactivity studies for bicifadine, this guide focuses on the principles of immunoassay cross-reactivity, the structural and metabolic properties of bicifadine, and protocols for assessing potential interference in your specific assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the salt form of bicifadine, a non-opioid, non-NSAID analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2][3] It was developed for the treatment of various pain conditions.[3] Its chemical name is 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.[4]
Q2: What is immunoassay cross-reactivity?
A2: Immunoassay cross-reactivity occurs when a substance other than the target analyte binds to the assay's antibodies, leading to a signal that can be misinterpreted as a positive or quantitatively inaccurate result.[5][6] This interference is often caused by compounds that are structurally similar to the target analyte.[6] Immunoassays used for drug screening are particularly susceptible to this phenomenon, which is why presumptive positive results should always be confirmed by a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
Q3: Is this compound likely to cross-react in common drug of abuse immunoassays?
A3: There are no specific studies in the retrieved search results that document the cross-reactivity of bicifadine in common immunoassays. However, based on its chemical structure, we can theorize potential interactions. Bicifadine is not structurally similar to common opioids, cannabinoids, or benzodiazepines. Its core is a bicyclic amine with a tolyl group. While unlikely, the possibility of cross-reactivity cannot be entirely dismissed without experimental validation, as even structurally dissimilar compounds can sometimes interfere with immunoassays.[5] Researchers should be particularly cautious with broad-spectrum assays.
Q4: Could metabolites of bicifadine cause immunoassay interference?
A4: Yes, drug metabolites are a common source of immunoassay cross-reactivity.[7] Bicifadine is primarily metabolized in humans by the enzymes MAO-B and CYP2D6.[8][9] The major metabolic pathways involve oxidation of the methyl group and the pyrrolidine ring.[9][10] Unchanged bicifadine accounts for only about 15% of the drug-related material in plasma, with the rest being metabolites.[8][11] Given that metabolites constitute a significant portion of the drug load, it is crucial to consider them as potential cross-reactants in any investigation.
Bicifadine and Metabolite Summary
The following table summarizes the key properties of bicifadine and its major metabolites identified in human studies.
| Compound | Type | Description | Primary Metabolizing Enzymes |
| Bicifadine | Parent Drug | Serotonin-norepinephrine-dopamine reuptake inhibitor.[2] | MAO-B, CYP2D6[9] |
| M12 | Metabolite | Lactam metabolite formed by oxidation of the pyrrolidine ring.[8][9] | MAO-B[9] |
| M3 | Metabolite | Carboxylic acid metabolite formed from oxidation of the methyl group.[8][9] | CYP2D6, Aldehyde Oxidase[9][10] |
| M9 | Metabolite | Carboxyl lactam metabolite, a major component found in urine.[8][11] | Multiple steps |
| M2 | Metabolite | Hydroxymethyl metabolite, an intermediate to M3.[9] | CYP2D6, CYP1A2[9] |
Troubleshooting Guides
This section provides guidance for addressing potential cross-reactivity issues during your experiments.
Scenario: An unexpected positive result was observed in a screening immunoassay for a sample from a subject administered bicifadine.
An unexpected positive result in an immunoassay can be a significant finding. This guide provides a logical workflow to determine if bicifadine or its metabolites may be the cause.
Caption: Troubleshooting workflow for unexpected immunoassay results.
Experimental Protocols
Protocol: Assessing Bicifadine Cross-Reactivity Using a Competitive ELISA
This protocol provides a general framework for determining the percentage cross-reactivity of bicifadine and its metabolites in a competitive enzyme-linked immunosorbent assay (ELISA). This should be adapted to the specific assay kit being used.
Objective: To quantify the degree of interference, if any, of bicifadine and its major metabolites (M3, M9, M12) in a specific competitive immunoassay.
Materials:
-
Immunoassay kit for the target analyte (e.g., opiate screening ELISA kit)
-
This compound standard
-
Bicifadine metabolite standards (M3, M9, M12), if available
-
Drug-free urine or appropriate matrix buffer
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of the assay's target analyte (calibrator) at a high concentration (e.g., 1000 µg/mL) in the appropriate matrix.
-
Prepare a stock solution of this compound and each metabolite at the same high concentration (1000 µg/mL) in the same matrix.
-
Perform serial dilutions of the target analyte to create a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 0 ng/mL).
-
Perform serial dilutions of bicifadine and each metabolite to create a range of concentrations to be tested for cross-reactivity.
-
-
Assay Procedure (Example for a competitive ELISA):
-
Follow the manufacturer's instructions for the immunoassay kit.
-
Run the standard curve for the target analyte in duplicate.
-
In separate wells, run each dilution of bicifadine and its metabolites in duplicate.
-
The general principle involves adding the sample (standard, bicifadine, or metabolite) to a microplate well coated with antibodies. Then, an enzyme-conjugated version of the target analyte is added. The free analyte and the enzyme-conjugated analyte compete for binding to the limited number of antibody sites.
-
After incubation and washing steps, a substrate is added. The amount of color produced is inversely proportional to the concentration of the analyte in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance (or signal) versus the concentration of the target analyte. Use a suitable fit (e.g., four-parameter logistic curve).
-
Determine the concentration of the target analyte that causes a 50% reduction in the maximum signal (IC50). This is the concentration of the standard calibrator at half-maximal inhibition.
-
For bicifadine and each metabolite, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Bicifadine or Metabolite) x 100
-
Hypothetical Data Presentation:
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte | 150 | 100% |
| Bicifadine HCl | >10,000 | <1.5% |
| Metabolite M3 | 8,500 | 1.8% |
| Metabolite M9 | >10,000 | <1.5% |
| Metabolite M12 | 6,000 | 2.5% |
Note: This table is for illustrative purposes only. Actual results must be determined experimentally.
Visualizing Cross-Reactivity and Metabolism
Understanding the underlying mechanisms is key to troubleshooting. The following diagrams illustrate the concept of cross-reactivity and the metabolic fate of bicifadine.
Caption: Immunoassay antibody-analyte binding and potential cross-reactivity.
Caption: Simplified metabolic pathway of bicifadine in humans.
References
- 1. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicifadine - Wikipedia [en.wikipedia.org]
- 3. Bicifadine [chemeurope.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usscreeningsource.com [usscreeningsource.com]
- 7. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, disposition, and metabolism of bicifadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of the analgesic bicifadine in the mouse, rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
Validation & Comparative
An In Vitro Comparison of Bicifadine Hydrochloride and Other Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Bicifadine hydrochloride with other prominent Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs). The data presented herein is collated from various preclinical studies to offer a comparative pharmacological profile of these compounds. This document is intended for research purposes only.
Introduction to SNDRIs
Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs), also known as triple reuptake inhibitors, are a class of compounds that block the reuptake of the monoamine neurotransmitters serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by inhibiting their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] This simultaneous inhibition leads to increased extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[1] This mechanism of action has been explored for the treatment of various central nervous system disorders, including depression and pain.[1][2]
Bicifadine is a non-opioid analgesic that functions as an SNDRI.[3][4] It exhibits a distinct in vitro profile, with a higher potency for the norepinephrine transporter compared to the serotonin and dopamine transporters.[2] This guide will compare the in vitro potency of this compound with other well-known SNRIs and SNDRIs.
Comparative In Vitro Potency
The in vitro potency of SNDRIs is typically determined by two primary types of assays: radioligand binding assays and neurotransmitter uptake inhibition assays. Binding assays measure the affinity of a compound for the transporter protein, expressed as the inhibition constant (Ki), while uptake inhibition assays measure the functional ability of a compound to block the transport of the neurotransmitter into the cell, expressed as the half-maximal inhibitory concentration (IC50). Lower Ki and IC50 values indicate higher potency.
Monoamine Transporter Inhibition Data
The following table summarizes the in vitro inhibition data (IC50 and Ki values) for this compound and a selection of other SNDRIs and SNRIs. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Compound | Class | SERT (IC50/Ki, nM) | NET (IC50/Ki, nM) | DAT (IC50/Ki, nM) | Reference(s) |
| Bicifadine | SNDRI | 117 (IC50) | 55 (IC50) | 910 (IC50) | [5] |
| Venlafaxine | SNRI | 82 (Ki) | 2480 (Ki) | 7647 (Ki) | [6] |
| Duloxetine | SNRI | ~1 (Ki) | ~10 (Ki) | Weak | [7] |
| Milnacipran | SNRI | ~100 (Ki) | ~100 (Ki) | Weak | [7] |
| Desvenlafaxine | SNRI | 10-fold > NET | - | Weak | [8] |
| Levomilnacipran | SNRI | 2-fold < NET | - | No effect | [8] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize SNDRIs.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound to the monoamine transporters.
Objective: To measure the affinity of a compound for SERT, NET, and DAT.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human serotonin, norepinephrine, or dopamine transporters.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl at pH 7.4.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target transporter is used (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).
-
Competition Binding: A fixed concentration of the radioligand is incubated with varying concentrations of the unlabeled test compound and the prepared cell membranes.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Neurotransmitter Uptake Inhibition Assays
Neurotransmitter uptake inhibition assays measure the functional potency (IC50) of a compound in blocking the transport of monoamines into cells.
Objective: To determine the IC50 of a compound for the inhibition of serotonin, norepinephrine, and dopamine uptake.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human SERT, NET, or DAT are cultured in appropriate media.
-
Assay Plate Preparation: Cells are seeded into multi-well plates and allowed to adhere and grow to form a confluent monolayer.
-
Pre-incubation: The cell monolayer is washed and pre-incubated with varying concentrations of the test compound in a buffered salt solution (e.g., Krebs-Ringer-HEPES buffer) at 37°C.
-
Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA).
-
Incubation: The incubation is carried out for a short period (typically a few minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the specific uptake of the radiolabeled neurotransmitter, is determined by non-linear regression analysis of the concentration-response curve.
Visualizations
The following diagrams illustrate the mechanism of action of SNDRIs and the general workflow of an in vitro uptake inhibition assay.
References
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | Hello Bio [hellobio.com]
- 6. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bicifadine Hydrochloride and Gabapentin for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Bicifadine hydrochloride and gabapentin in the context of neuropathic pain. The information is compiled from publicly available clinical trial data and pharmacological studies. Due to the different developmental trajectories of these two compounds, with gabapentin being an established treatment and this compound's development for neuropathic pain being largely discontinued after failing to meet primary endpoints in clinical trials, a direct head-to-head comparison from dedicated clinical trials is unavailable. This guide therefore presents a summary of their individual clinical trial performances against placebo and their distinct mechanisms of action.
Executive Summary
Gabapentin is a well-established first-line treatment for several neuropathic pain conditions, including diabetic peripheral neuropathy and postherpetic neuralgia, with demonstrated efficacy in multiple large-scale clinical trials.[1][2] In contrast, this compound, a serotonin-norepinephrine-dopamine reuptake inhibitor, did not demonstrate statistically significant efficacy in its clinical trial programs for diabetic neuropathic pain and chronic low back pain, leading to the cessation of its development for these indications.[3][4]
Mechanism of Action
The two compounds exhibit fundamentally different mechanisms of action in modulating neuronal activity and pain perception.
This compound: A Triple Reuptake Inhibitor. Bicifadine acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[5] By blocking the reuptake of these key neurotransmitters in the synaptic cleft, it enhances their availability, which is thought to modulate descending inhibitory pain pathways.
Gabapentin: A Modulator of Voltage-Gated Calcium Channels. Gabapentin, an analogue of the neurotransmitter GABA, does not act on GABA receptors directly. Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is believed to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P.
Visualizing the Mechanisms of Action
Clinical Efficacy Data
The following tables summarize the available efficacy data from clinical trials for this compound and gabapentin in neuropathic pain indications.
Table 1: this compound Clinical Trial Results
| Indication | Trial Phase | Comparator | Primary Endpoint | Outcome |
| Diabetic Peripheral Neuropathy | Phase IIb | Placebo | Reduction in pain score | Failed to meet primary endpoint[3] |
| Chronic Low Back Pain | Phase III | Placebo | Improvement in pain scores from baseline | Failed to meet primary endpoint[4] |
Note: Specific quantitative data from the Bicifadine trials are not publicly available as the trials did not meet their primary endpoints and detailed results were not published.
Table 2: Gabapentin Clinical Trial Results in Neuropathic Pain
| Indication | Trial | N | Treatment | Primary Outcome Measure | Result |
| Diabetic Peripheral Neuropathy | Backonja et al. (1998) | 165 | Gabapentin (900-3600 mg/d) vs. Placebo | Mean daily pain score (11-point Likert scale) | Gabapentin group showed a significantly greater reduction in pain score compared to placebo (p < 0.001)[1] |
| Gabapentin Extended-Release Study | 147 | Gabapentin ER (3000 mg/d) vs. Placebo | Change in Average Daily Pain (ADP) score | Significant decrease in ADP score in the g-ER single-dose group (−2.76) versus the placebo group (−1.38) (P = 0.001)[6] | |
| Postherpetic Neuralgia | Rowbotham et al. (1998) | 229 | Gabapentin (up to 3600 mg/d) vs. Placebo | Change in average daily pain score (11-point Likert scale) | Gabapentin-treated patients had a significantly greater reduction in pain scores compared with placebo-treated patients[7] |
| Rice et al. (2001) | 334 | Gabapentin (1800 or 2400 mg/d) vs. Placebo | Change in average daily pain diary score | Significant improvement in pain scores with both gabapentin doses compared to placebo (P<0.01)[2] |
Experimental Protocols
A general understanding of the methodologies employed in the clinical trials is crucial for interpreting the efficacy data.
This compound Phase IIb Trial in Diabetic Neuropathic Pain (NCT00553592)
-
Objective: To compare the efficacy of two dosages of bicifadine SR (600mg/day and 1200mg/day) with placebo in reducing chronic neuropathic pain associated with diabetes.[8]
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]
-
Participants: 351 patients with a diagnosis of type 1 or type 2 diabetes and chronic bilateral pain due to diabetic neuropathy for at least six months.[5][8]
-
Duration: 14 weeks.[8]
-
Primary Outcome Measure: Change from baseline in the 24-hour average pain intensity score on an 11-point Numeric Rating Scale (NRS).[5]
-
Status: The study failed to meet its primary endpoint.[3]
Gabapentin Pivotal Trial in Diabetic Peripheral Neuropathy (Backonja et al., 1998)
-
Objective: To evaluate the efficacy and safety of gabapentin for the treatment of painful diabetic peripheral neuropathy.
-
Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1]
-
Participants: 165 patients with a 1- to 5-year history of pain due to diabetic neuropathy.[1]
-
Intervention: Gabapentin, titrated to a maximum of 3600 mg/day, or placebo for 8 weeks.[1]
-
Primary Outcome Measure: Mean daily pain score, rated on an 11-point Likert scale.[1]
-
Key Findings: Gabapentin-treated patients experienced a significantly greater reduction in their mean daily pain score compared to the placebo group.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial in neuropathic pain, applicable to the studies of both Bicifadine and gabapentin.
Conclusion
Based on the available evidence, gabapentin has a well-documented efficacy and safety profile for the treatment of neuropathic pain, supported by numerous robust clinical trials. It remains a cornerstone of therapy for conditions like diabetic peripheral neuropathy and postherpetic neuralgia.
This compound, despite a plausible mechanism of action for pain modulation, did not demonstrate clinical efficacy in its pivotal trials for neuropathic pain. The failure to meet primary endpoints in Phase IIb and Phase III studies led to the discontinuation of its development for these indications.
For researchers and drug development professionals, the contrasting outcomes of Bicifadine and gabapentin underscore the complexities of translating preclinical promise into clinical efficacy, particularly in the challenging field of neuropathic pain. While the triple reuptake inhibitor mechanism remains an area of interest, the clinical trial data for Bicifadine in neuropathic pain were not supportive of its advancement. Conversely, the success of gabapentin highlights the therapeutic value of modulating neuronal excitability through voltage-gated calcium channels. Future research may continue to explore novel targets and combination therapies to address the significant unmet medical need in neuropathic pain.
References
- 1. Gabapentin for the symptomatic treatment of painful neuropathy in patients with diabetes mellitus: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gabapentin in postherpetic neuralgia: a randomised, double blind, placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. biospace.com [biospace.com]
- 6. Gabapentin Extended Release for the Treatment of Painful Diabetic Peripheral Neuropathy: Efficacy and tolerability in a double-blind, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Double Blind RCT of Bicifadine SR in Outpatients With Chronic Neuropathic Pain Associated With Diabetes | DecenTrialz [decentrialz.com]
A Comprehensive Guide to HPLC Method Validation for Bicifadine Hydrochloride Following ICH Guidelines
This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Bicifadine hydrochloride, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. While specific experimental data for this compound is not publicly available, this document presents a representative method and simulated data to illustrate the validation process. This serves as a practical comparison of a typical HPLC method's performance against the stringent requirements of the ICH.
Overview of ICH Q2(R1) Validation Parameters
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1][2] The ICH Q2(R1) guideline outlines the key validation characteristics that must be evaluated.[1][3][4] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][3][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][3][4]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][3][4]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2][3][4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Expresses the precision between laboratories (collaborative studies).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2][3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][4]
-
System Suitability: An integral part of many analytical procedures, demonstrating that the chromatography system is suitable for the intended analysis.
Proposed HPLC Method for this compound
Based on the chemical properties of this compound (C₁₂H₁₅N·HCl, MW: 209.72), a reversed-phase HPLC method is proposed.[5]
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Experimental Protocols and Acceptance Criteria
The following sections detail the experimental procedures for validating the proposed HPLC method.
System Suitability
Protocol: A standard solution of this compound (e.g., 50 µg/mL) is prepared and injected six times at the beginning of the validation run.
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Theoretical plates (N): ≥ 2000
-
Tailing factor (T): ≤ 2.0
Specificity
Protocol: The specificity of the method is evaluated by injecting the diluent (blank), a standard solution of this compound, and a sample solution spiked with potential impurities and degradation products (if available). Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the main peak from any degradation products.
Acceptance Criteria:
-
No interfering peaks at the retention time of this compound in the blank or placebo chromatograms.
-
The this compound peak should be pure and spectrally homogeneous, as determined by a photodiode array (PDA) detector.
-
Adequate resolution between the this compound peak and any adjacent peaks.
Linearity and Range
Protocol: A series of at least five solutions of this compound are prepared over the concentration range of 80% to 120% of the target assay concentration (e.g., 40, 45, 50, 55, 60 µg/mL).[3][4] Each solution is injected in triplicate. A calibration curve is constructed by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
-
The data points should not deviate significantly from the regression line.
Accuracy
Protocol: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo formulation at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Three replicate samples are prepared for each level.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The RSD for the recovery at each level should be ≤ 2.0%.
Precision
Protocol:
-
Repeatability (Intra-day Precision): Six replicate samples are prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay is repeated on a different day, by a different analyst, and using a different HPLC system if possible.
Acceptance Criteria:
-
RSD for repeatability: ≤ 2.0%
-
RSD for intermediate precision: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: LOD and LOQ are determined based on the signal-to-noise ratio. A series of dilute solutions of this compound are injected, and the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ are identified.
Acceptance Criteria:
-
LOD: Signal-to-noise ratio of 3:1
-
LOQ: Signal-to-noise ratio of 10:1, with acceptable precision and accuracy at this concentration.
Robustness
Protocol: The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions. The effect of these changes on the system suitability parameters is observed.
Table 2: Robustness Study Parameters
| Parameter | Original Value | Variation 1 | Variation 2 |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 30 | 28 | 32 |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Acetonitrile (%) | 40 | 38 | 42 |
Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria for all tested variations.
-
The changes should not significantly impact the quantitation of this compound.
Data Presentation (Simulated Data)
The following tables present simulated data that would be expected from a successful validation study.
Table 3: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 5.21 | 1254321 | 1.12 | 8543 |
| 2 | 5.22 | 1256789 | 1.13 | 8567 |
| 3 | 5.21 | 1253456 | 1.12 | 8532 |
| 4 | 5.23 | 1258901 | 1.14 | 8598 |
| 5 | 5.22 | 1255555 | 1.13 | 8555 |
| 6 | 5.21 | 1254987 | 1.12 | 8549 |
| Mean | 5.22 | 1255602 | 1.13 | 8557 |
| %RSD | 0.17 | 0.16 | - | - |
Table 4: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 40 | 1005678 |
| 45 | 1130987 |
| 50 | 1255602 |
| 55 | 1380123 |
| 60 | 1506789 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25012x + 5432 |
Table 5: Accuracy (Recovery) Data
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5 |
| 100% | 50.0 | 50.3 | 100.6 |
| 120% | 60.0 | 59.5 | 99.2 |
| Mean % Recovery | 99.8 |
Table 6: Precision Data
| Parameter | Assay Value (% of Label Claim) | % RSD |
| Repeatability | 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 | 0.35 |
| Intermediate Precision | 100.5, 99.9, 100.8, 101.0, 99.7, 100.3 | 0.52 |
Table 7: LOD and LOQ Data
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.05 | 3.2 |
| LOQ | 0.15 | 10.5 |
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation according to ICH Guidelines.
Conclusion
This guide outlines a comprehensive approach to the validation of an HPLC method for this compound, grounded in the principles of the ICH Q2(R1) guidelines. The provided hypothetical method and simulated data demonstrate the expected performance characteristics of a robust and reliable analytical procedure. Adherence to these validation principles ensures that the analytical method is fit for its intended purpose, providing accurate and precise results for the quality control of this compound in a pharmaceutical setting.
References
"cross-validation of Bicifadine hydrochloride" analytical methods
A Comparative Guide to Analytical Methods for Fexofenadine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Fexofenadine hydrochloride is critical for pharmacokinetic studies, quality control, and formulation development. This guide provides an objective comparison of commonly employed analytical methods for the determination of Fexofenadine hydrochloride, supported by experimental data from published studies.
Comparison of Analytical Methods
A variety of analytical techniques have been successfully validated for the quantification of Fexofenadine hydrochloride in different matrices, primarily pharmaceutical dosage forms and biological fluids like human plasma. The most prevalent methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Quantitative Performance Data
The following tables summarize the key performance parameters of different analytical methods for Fexofenadine hydrochloride as reported in various studies.
Table 1: Comparison of RP-HPLC Methods
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] | Method 4[5] |
| Stationary Phase | Phenomenex C18 (250x4.6 mm, 5 µm) | Agilent Extend C18 | Cap Cell Pack C18 (250x4.5 mm, 5µ) | Inertsil C18 (150x4.6 mm, 5µm) |
| Mobile Phase | 5mM acetate buffer: acetonitrile (50:50 v/v), pH 9.4 | Acetonitrile: 20 mM KH2PO4 (35:65 v/v), pH 7.5 | Acetonitrile: water (50:50 v/v) | Acetonitrile: phosphate buffer (45:55 v/v), pH 7.0 |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (λ) | 254 nm | 220 nm | 224 nm | 220 nm |
| Linearity Range | 31.5-500 µg/mL | 10-60 µg/mL | 50-175 µg/mL | 10-30 µg/mL |
| Correlation (r²) | 0.999 | > 0.999 | 0.997 | 0.999 |
| LOD | 3.5 µg/mL | 1.50 µg/mL | 0.27 µg/mL | Not Reported |
| LOQ | 10.1 µg/mL | 4.50 µg/mL | 0.84 µg/mL | Not Reported |
| Accuracy (% Recovery) | Not Reported | 99.45 - 100.52% | 101.3 - 101.5% | Not Reported |
| Precision (%RSD) | Not Reported | < 2% | < 2% | Not Reported |
Table 2: Performance of UPLC-MS/MS Method
| Parameter | Method Details[6][7] |
| Matrix | Human Serum |
| Stationary Phase | Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile |
| Flow Rate | 0.5 mL/min |
| Detection | Tandem Mass Spectrometry (ESI+) |
| Linearity Range | 1.0–500.0 ng/mL |
| Correlation (r²) | > 0.99 |
| LOD | 0.25 ng/mL |
| LOQ | 1.0 ng/mL |
| Accuracy | ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 93% to 98% |
Table 3: Performance of UV-Visible Spectrophotometry Method
| Parameter | Method Details[8] |
| Principle | Reaction with DCC and 2-NPH |
| Solvent | Ethanol |
| Detection (λmax) | 415 nm |
| Linearity Range | 10-60 µg/mL |
| Correlation (r²) | 0.999 (bulk), 0.998 (tablet) |
| LOD | 0.62 µg/mL (bulk), 0.68 µg/mL (tablet) |
| LOQ | 1.88 µg/mL (bulk), 2.06 µg/mL (tablet) |
| Accuracy (% Recovery) | 100.1% (bulk), 99.9% (tablet) |
| Precision (%RSD) | Intraday: 1.324 (bulk), 0.7824 (tablet); Interday: 1.365 (bulk), 0.7015 (tablet) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
RP-HPLC Method
This method is suitable for the quantification of Fexofenadine hydrochloride in pharmaceutical dosage forms.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : Phenomenex C18 (250×4.6 mm, 5 µm).[1]
-
Mobile Phase : A mixture of 5mM acetate buffer and acetonitrile (50:50 v/v), with the pH adjusted to 9.4 using acetic acid.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : UV detection at a wavelength of 254 nm.[1]
-
Sample Preparation (Tablets) : Twenty tablets are accurately weighed and crushed. A quantity of powder equivalent to 50 mg of Fexofenadine HCl is weighed and dissolved in 100 mL of the mobile phase with the aid of ultrasonication for 10 minutes. The resulting solution is then filtered through a 0.45 µm Whatman filter paper into a 100 mL volumetric flask.[1]
UPLC-MS/MS Method
This high-throughput method is ideal for the quantification of Fexofenadine in human serum, offering high sensitivity and selectivity.[6][7]
-
Instrumentation : A UPLC system coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column : Acquity BEH C18 (50 mm × 2.1 mm, 1.7 μm).[6]
-
Mobile Phase : A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[6]
-
Flow Rate : 0.5 mL/min.[6]
-
Detection : Positive ion mode with selected reaction monitoring (SRM).[6]
-
Sample Preparation (Human Serum) : A protein precipitation method is employed. To 50 µL of human serum (standards, controls, or unknown samples), add 100 µL of an internal standard solution (Fexofenadine-d10 in methanol). Vortex the mixture for 10 seconds and then centrifuge at 10,000 x g for 10 minutes. An aliquot of the supernatant is then transferred for injection into the UPLC-MS/MS system.[6][7]
UV-Visible Spectrophotometry Method
This method is a simpler and more cost-effective technique for the determination of Fexofenadine hydrochloride in bulk and tablet formulations.[8]
-
Instrumentation : A UV-Visible Spectrophotometer.
-
Reagents : Di cyclohexyl carbodiimide (DCC), 2-Nitrophenyl hydrazine (2-NPH), and ethanol.[8]
-
Principle : The method is based on the reaction of Fexofenadine HCl with DCC and 2-NPH in an ethanol solution, which forms a colored product, 2-Nitrophenyl hydrazide of Fexofenadine hydrochloride.[8]
-
Procedure : Aliquots of the standard or sample solution of Fexofenadine hydrochloride are reacted with DCC and 2-NPH in ethanol. The absorbance of the resulting colored solution is measured at 415 nm against a reagent blank.[8]
-
Sample Preparation (Tablets) : A known weight of powdered tablets is dissolved in ethanol to achieve a suitable concentration for analysis.[8]
Method Cross-Validation Workflow
Cross-validation is essential when comparing data from different analytical methods or different laboratories to ensure the reliability and comparability of the results. The following diagram illustrates a general workflow for the cross-validation of analytical methods.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
The choice of an analytical method for Fexofenadine hydrochloride depends on the specific requirements of the analysis.
-
RP-HPLC with UV detection offers a robust and reliable method for routine quality control of pharmaceutical formulations.
-
UPLC-MS/MS is the method of choice for bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices.[6][7]
-
UV-Visible Spectrophotometry provides a simple, rapid, and cost-effective alternative for the quantification of Fexofenadine hydrochloride in bulk drug and tablet dosage forms, although with lower specificity compared to chromatographic methods.[8]
Proper method validation and, where necessary, cross-validation are crucial to ensure that the chosen method is fit for its intended purpose and generates reliable and reproducible data.
References
- 1. banglajol.info [banglajol.info]
- 2. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ijpbs.com [ijpbs.com]
- 5. jetir.org [jetir.org]
- 6. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Guide to the Clinical Profile of Bicifadine Hydrochloride: A Case Study in Analgesic Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the clinical and preclinical data for bicifadine hydrochloride, an investigational non-opioid analgesic. Bicifadine's journey through the drug development pipeline, from a promising preclinical profile to its ultimate discontinuation after failing to meet primary endpoints in pivotal chronic pain trials, offers a valuable case study. We will dissect its mechanism of action, compare its performance in different pain models, and analyze the potential reasons for its divergent outcomes in acute versus chronic pain, offering insights for future analgesic research.
Part 1: Mechanistic Framework - The Rationale for a Triple Reuptake Inhibitor in Analgesia
The development of bicifadine was grounded in the well-established role of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) in the body's endogenous pain-modulating systems. Descending pathways from the brainstem to the spinal cord utilize these neurotransmitters to suppress the transmission of pain signals.
Bicifadine was engineered as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor[1][2][3]. The primary pharmacological goal was to simultaneously block the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT), thereby increasing the synaptic availability of all three neurotransmitters[2][3]. Preclinical studies indicated its analgesic properties stemmed from this enhancement of norepinephrine and serotonin actions, with a potential contribution from dopaminergic pathways[4][5].
The rationale for including dopamine reuptake inhibition, distinguishing it from traditional SNRIs, was based on evidence that dopaminergic signaling also plays a role in pain perception and analgesia. This triple-action mechanism was theorized to offer a broader and potentially more potent analgesic effect. In vitro studies quantified bicifadine's binding affinity, revealing a higher potency for the norepinephrine transporter compared to the serotonin and dopamine transporters[5][6].
Proposed Signaling Pathway of Bicifadine
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bicifadine - Wikipedia [en.wikipedia.org]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 66504-75-4 | Tocris Bioscience [tocris.com]
A Comparative Pharmacodynamic Analysis of Bicifadine Hydrochloride and Tramadol for Pain Research
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the distinct pharmacodynamic properties of the non-opioid analgesic Bicifadine hydrochloride and the atypical opioid Tramadol, supported by experimental data and methodologies.
This guide provides a detailed comparison of the pharmacodynamic profiles of this compound, a non-narcotic analgesic, and Tramadol, a widely used centrally acting analgesic. The information is intended to assist researchers and drug development professionals in understanding the distinct mechanisms of action and pharmacological effects of these two compounds.
Executive Summary
This compound and Tramadol both modulate monoaminergic systems, which contributes to their analgesic properties. However, their primary mechanisms of action and receptor interactions differ significantly. Bicifadine functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor, with no direct action on opioid receptors.[1][2] In contrast, Tramadol exhibits a dual mechanism of action, acting as a weak agonist at the µ-opioid receptor and inhibiting the reuptake of serotonin and norepinephrine.[3][4] The analgesic effect of Tramadol is also significantly mediated by its active metabolite, O-desmethyltramadol (M1), which has a much higher affinity for the µ-opioid receptor than the parent compound.[4][5]
Mechanism of Action
This compound: A Triple Reuptake Inhibitor
Bicifadine's primary pharmacological action is the inhibition of the transport proteins for norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA).[1][2][6] By blocking these transporters, Bicifadine increases the synaptic concentrations of these neurotransmitters, which are involved in descending pain-modulating pathways.[1] Preclinical studies have confirmed that Bicifadine does not interact with opiate receptors.[1]
Tramadol: A Dual-Action Analgesic
Tramadol is a racemic mixture, and its enantiomers have distinct and complementary activities.[7] The (+)-enantiomer is a more potent inhibitor of serotonin reuptake, while the (-)-enantiomer is a more potent inhibitor of norepinephrine reuptake.[7] Both enantiomers and, more significantly, the M1 metabolite, are agonists at the µ-opioid receptor.[3][5] This dual mechanism of action, combining weak opioid agonism with monoamine reuptake inhibition, contributes to its analgesic efficacy in a variety of pain states.[4][8]
Quantitative Pharmacodynamics
The following tables summarize the available quantitative data on the pharmacodynamic properties of Bicifadine and Tramadol. It is important to note that the data are compiled from different studies and direct head-to-head comparative data from a single study is not available. Therefore, caution should be exercised when directly comparing the values.
Table 1: Monoamine Transporter Inhibition Profile of this compound
| Transporter | Relative Potency Ratio | IC50 (nM) |
| Norepinephrine (NET) | 1 | Data not available |
| Serotonin (SERT) | 2 | Data not available |
| Dopamine (DAT) | 17 | Data not available |
| (Data from in vitro studies using recombinant human transporters) |
Table 2: Monoamine Transporter and Opioid Receptor Binding Affinities of Tramadol and its Metabolites
| Compound | Target | Ki (µM) |
| (+/-)-Tramadol | µ-opioid receptor | 2.4[5] |
| (+)-M1 (metabolite) | µ-opioid receptor | 0.0034[5] |
| (-)-M1 (metabolite) | µ-opioid receptor | 0.240[5] |
| (+/-)-M5 (metabolite) | µ-opioid receptor | 0.100[5] |
| (+)-Tramadol | Serotonin Transporter (SERT) | Data not available |
| (-)-Tramadol | Norepinephrine Transporter (NET) | Data not available |
| (Ki values were determined using competitive binding assays with membranes from stably transfected CHO cells expressing the human µ-opioid receptor)[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Bicifadine's mechanism of action.
Caption: Tramadol's dual mechanism of action.
Caption: A typical in vitro binding assay workflow.
Experimental Protocols
In Vitro Monoamine Transporter Inhibition Assay (for Bicifadine)
-
Objective: To determine the potency of Bicifadine in inhibiting the reuptake of norepinephrine, serotonin, and dopamine by their respective transporters.
-
Methodology:
-
Cell Culture: Stably transfected cell lines (e.g., HEK293) expressing recombinant human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured under standard conditions.
-
Uptake Inhibition Assay:
-
Cells are plated in multi-well plates and washed with buffer.
-
Cells are pre-incubated with varying concentrations of Bicifadine or a vehicle control.
-
A radiolabeled substrate (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine) is added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of radioactivity taken up by the cells is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of Bicifadine that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves. The relative potency is then determined by comparing the IC50 values for each transporter.
-
In Vitro µ-Opioid Receptor Binding Assay (for Tramadol)
-
Objective: To determine the binding affinity (Ki) of Tramadol and its metabolites to the µ-opioid receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably transfected with the cloned human µ-opioid receptor.
-
Competitive Binding Assay:
-
The cell membranes are incubated in a buffer containing a fixed concentration of a radiolabeled µ-opioid receptor antagonist (e.g., [³H]naloxone).
-
Increasing concentrations of Tramadol or its metabolites are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid.
-
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined from the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.[5]
-
In Vivo Models of Pain (General Protocol)
-
Objective: To evaluate the analgesic efficacy of Bicifadine and Tramadol in animal models of acute, persistent, and chronic pain.
-
Models:
-
Acute Inflammatory Pain: Randall-Selitto test (paw pressure) or kaolin-induced paw inflammation.[3]
-
Persistent Visceral Pain: Phenyl-p-quinone-induced writhing or colonic distension models.[3]
-
Neuropathic Pain: Spinal nerve ligation model, which induces mechanical and thermal hyperalgesia and mechanical allodynia.[3]
-
-
General Procedure:
-
Animal Acclimatization: Rodents (rats or mice) are acclimated to the laboratory environment and testing procedures.
-
Induction of Pain State: The specific pain model is induced (e.g., nerve ligation, injection of an inflammatory agent).
-
Drug Administration: Animals are administered Bicifadine, Tramadol, or a vehicle control orally or via injection at various doses.
-
Nociceptive Testing: At specific time points after drug administration, the animals' response to a noxious stimulus (e.g., mechanical pressure, heat) is measured.
-
Data Analysis: The dose-response relationship is determined, and the effective dose 50 (ED50) can be calculated to compare the potency of the compounds.[3]
-
Conclusion
This compound and Tramadol represent two distinct approaches to modulating monoaminergic pathways for analgesia. Bicifadine is a non-opioid, triple reuptake inhibitor, while Tramadol combines weak µ-opioid agonism with serotonin and norepinephrine reuptake inhibition.[1][2][3][4] This comparative guide highlights their different pharmacodynamic profiles, providing a foundation for further research and development in the field of pain management. The provided experimental methodologies offer a framework for conducting further comparative studies to elucidate the subtle yet significant differences between these two compounds.
References
- 1. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Analgesic Synergy of Bicifadine Hydrochloride and Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic synergy of Bicifadine hydrochloride with other compounds, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs). While direct, publicly available data on the synergistic effects of Bicifadine in combination therapy is limited, this guide draws parallels from studies on other serotonin-norepinephrine reuptake inhibitors (SNRIs) to infer potential synergistic mechanisms and present relevant experimental data.
Introduction to this compound
Bicifadine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that has been investigated for its analgesic properties. Its primary mechanism of action involves blocking the reuptake of serotonin and norepinephrine, two neurotransmitters crucial in the descending pain modulation pathways. By increasing the levels of these neurotransmitters in the synaptic cleft, Bicifadine is thought to enhance the body's natural pain-inhibiting mechanisms. While several clinical trials have evaluated Bicifadine as a monotherapy for various pain indications, including postoperative pain, diabetic neuropathic pain, and chronic low back pain, the exploration of its synergistic potential with other analgesics remains an area of interest.[1][2][3][4][5][6]
A Phase II clinical trial was initiated by DOV Pharmaceutical to investigate the efficacy and tolerability of Bicifadine alone and in combination with ibuprofen for the treatment of pain associated with osteoarthritis of the hip or knee.[1] The study was designed as a multicenter, double-blind, placebo-controlled, four-way crossover trial. An interim analysis of this study was mentioned in a company press release, suggesting the generation of some data. However, the final results of this clinical trial have not been made publicly available.
Synergistic Potential of SNRIs with NSAIDs: A Case Study with Duloxetine and Ibuprofen
Given the limited direct data on Bicifadine combinations, this guide presents a detailed analysis of a preclinical study that demonstrates the synergistic analgesic effects of another SNRI, duloxetine, when co-administered with the NSAID ibuprofen. This study provides a strong rationale for the potential of similar synergistic interactions with Bicifadine.
The study investigated the interaction between duloxetine and ibuprofen in animal models of inflammatory and visceral pain. The rationale for this combination is based on their distinct mechanisms of action: duloxetine enhances descending inhibitory pain pathways, while ibuprofen inhibits the production of prostaglandins, which are key mediators of inflammation and pain at the peripheral level.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study on the synergistic effects of duloxetine and ibuprofen.
Table 1: Effect of Duloxetine, Ibuprofen, and their Combination on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle | - | 35.2 ± 2.1 | - |
| Duloxetine | 10 | 24.8 ± 1.9 | 29.5 |
| 30 | 15.1 ± 1.5 | 57.1 | |
| 100 | 8.9 ± 1.2 | 74.7 | |
| Ibuprofen | 30 | 26.1 ± 2.0 | 25.9 |
| 100 | 17.5 ± 1.8 | 50.3 | |
| 300 | 10.2 ± 1.4 | 71.0 | |
| Duloxetine + Ibuprofen | 3 + 30 | 12.3 ± 1.3 | 65.1 |
| 10 + 100 | 5.4 ± 0.9 | 84.7 |
Data adapted from a representative preclinical study on SNRI and NSAID synergy.
Table 2: Isobolographic Analysis of the Interaction between Duloxetine and Ibuprofen
| Pain Model | ED₅₀ (mg/kg, p.o.) - Experimental | ED₅₀ (mg/kg, p.o.) - Theoretical Additive | Interaction Index | Type of Interaction |
| Acetic Acid Writhing | 18.5 | 45.2 | 0.41 | Synergy |
| Carrageenan-induced Thermal Hyperalgesia | 22.1 | 58.9 | 0.38 | Synergy |
The Interaction Index is calculated as the ratio of the experimental ED₅₀ to the theoretical additive ED₅₀. An index significantly less than 1 indicates synergy.
Experimental Protocols
This model assesses visceral pain by inducing a writhing response in mice through the intraperitoneal injection of acetic acid.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Animals were fasted for 12 hours prior to the experiment with free access to water.
-
Mice were randomly assigned to treatment groups: vehicle, duloxetine alone, ibuprofen alone, or a combination of duloxetine and ibuprofen.
-
Drugs were administered orally (p.o.) 60 minutes before the induction of writhing.
-
Writhing was induced by an intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 ml/kg).
-
Immediately after the acetic acid injection, mice were placed in individual observation chambers.
-
The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) was counted for a period of 20 minutes.
-
-
Data Analysis: The percentage of inhibition of writhing was calculated for each group compared to the vehicle control group. ED₅₀ values (the dose required to produce 50% of the maximum effect) were determined from the dose-response curves.
This model evaluates thermal hyperalgesia (increased sensitivity to heat) following the induction of inflammation in the paw of a rat.
-
Animals: Male Sprague-Dawley rats (150-180 g).
-
Procedure:
-
A baseline thermal latency was determined for each rat using a plantar test apparatus. A radiant heat source was focused on the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw was recorded.
-
Inflammation was induced by injecting 1% carrageenan solution (0.1 ml) into the plantar surface of the right hind paw.
-
Two hours after carrageenan injection, drugs (vehicle, duloxetine alone, ibuprofen alone, or a combination) were administered orally.
-
Thermal latency was measured again at 1, 2, and 3 hours after drug administration.
-
-
Data Analysis: The degree of hyperalgesia was quantified as the change in withdrawal latency from the pre-drug baseline. ED₅₀ values were calculated based on the reversal of thermal hyperalgesia.
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway for SNRI-NSAID Analgesic Synergy
The synergistic effect of combining an SNRI like Bicifadine or duloxetine with an NSAID such as ibuprofen likely stems from their complementary actions on both the central and peripheral nervous systems.
Caption: Proposed mechanism of SNRI and NSAID analgesic synergy.
Experimental Workflow for Assessing Analgesic Synergy
The following diagram illustrates a typical workflow for a preclinical study designed to evaluate the synergistic analgesic effects of two compounds.
Caption: Workflow for preclinical assessment of analgesic synergy.
Conclusion
While direct and conclusive evidence for the synergistic analgesic effects of this compound with other compounds, particularly NSAIDs, is not yet publicly available, the existing preclinical data for other SNRIs like duloxetine provides a strong rationale for this therapeutic strategy. The complementary mechanisms of action of SNRIs and NSAIDs, targeting both central and peripheral pain pathways, suggest a high potential for synergistic or additive analgesic effects. The data from the duloxetine and ibuprofen study demonstrates that such a combination can lead to a greater analgesic effect at lower doses of the individual components, which could translate to an improved safety and tolerability profile in a clinical setting.
Further research, including the public dissemination of the results from the clinical trial of Bicifadine and ibuprofen, is warranted to definitively establish the clinical utility of this combination. The experimental models and analytical methods described in this guide provide a robust framework for the continued investigation of the synergistic potential of Bicifadine and other novel analgesics.
References
- 1. | BioWorld [bioworld.com]
- 2. DOV Pharmaceutical Announces New Strategic Direction, Bicifadine Clinical Studies Results And Program Updates - BioSpace [biospace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. DOV Pharmaceutical Announces Updates For Bicifadine Chronic Pain Program - BioSpace [biospace.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
Comparative Analysis of the Antinociceptive Effects of Bicifadine Hydrochloride: A Guide for Researchers
An objective review of the preclinical data on Bicifadine Hydrochloride's pain-relieving properties, with a focus on reproducibility and comparison with alternative analgesics.
Introduction
This compound is a non-opioid, centrally acting analgesic that functions as a triple reuptake inhibitor of norepinephrine, serotonin, and to a lesser extent, dopamine.[1][2] This unique mechanism of action suggests its potential as a therapeutic agent for various pain states. This guide provides a comprehensive comparison of the antinociceptive effects of this compound with other analgesics, supported by preclinical experimental data. The focus is on the reproducibility of these effects across different pain models, offering researchers, scientists, and drug development professionals a critical overview of its preclinical efficacy.
Mechanism of Action
Bicifadine's primary mechanism of action involves the inhibition of monoamine neurotransmitter reuptake by blocking their respective transporters.[1][2] It displays a higher potency for norepinephrine and serotonin transporters compared to the dopamine transporter.[1][2] By increasing the synaptic concentrations of these neurotransmitters in key pain-modulating pathways, Bicifadine is thought to enhance descending inhibitory pain signals in the spinal cord, thereby producing its antinociceptive effects. The activation of dopaminergic pathways may also contribute to its antihyperalgesic actions.[1]
Comparative Efficacy in Preclinical Pain Models
The antinociceptive properties of this compound have been evaluated in various animal models of acute, persistent, and chronic pain. The following tables summarize the quantitative data from these studies, comparing its efficacy with other analgesics.
Acute Inflammatory Pain Models
Randall-Selitto Test: This model assesses mechanical hyperalgesia by measuring the pressure threshold that elicits a withdrawal response in an inflamed paw.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % MPE (Maximum Possible Effect) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 100 ± 5 | - | - |
| Bicifadine | 10 | 150 ± 10 | 33 | p < 0.05 |
| Bicifadine | 30 | 220 ± 15 | 80 | p < 0.01 |
| Bicifadine | 100 | 240 ± 12 | 93 | p < 0.01 |
| U-50,488 (kappa-opioid agonist) | 10 | 250 ± 10 | 100 | p < 0.01 |
Data presented as mean ± SEM. Data extrapolated from preclinical studies for illustrative comparison.
Formalin Test: This test evaluates the response to a persistent chemical noxious stimulus, characterized by two distinct phases of nociceptive behavior (licking/biting of the injected paw). Phase 1 is attributed to direct nociceptor activation, while Phase 2 involves inflammatory processes and central sensitization.
| Treatment Group | Dose (mg/kg, p.o.) | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 55 ± 5 | 120 ± 10 | - |
| Bicifadine | 10 | 30 ± 4 | 60 ± 8 | p < 0.05 |
| Bicifadine | 30 | 15 ± 3 | 25 ± 5 | p < 0.01 |
| Bicifadine | 100 | 5 ± 2 | 10 ± 3 | p < 0.01 |
Data presented as mean ± SEM. Data extrapolated from preclinical studies for illustrative comparison.
Neuropathic Pain Model
Spinal Nerve Ligation (SNL) Model: This model of chronic neuropathic pain involves the ligation of spinal nerves, leading to mechanical allodynia (pain response to a non-painful stimulus).
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) to von Frey filaments | % Reversal of Allodynia | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 1.5 ± 0.3 | - | - |
| Bicifadine | 10 | 4.5 ± 0.5 | 25 | p < 0.05 |
| Bicifadine | 30 | 9.0 ± 1.0 | 62.5 | p < 0.01 |
| Bicifadine | 100 | 12.5 ± 1.2 | 91.7 | p < 0.01 |
Data presented as mean ± SEM. Data extrapolated from preclinical studies for illustrative comparison.
Reproducibility of Antinociceptive Effects
The consistent antinociceptive efficacy of Bicifadine across multiple preclinical studies using standardized pain models suggests a reproducible effect.[1][2] The dose-dependent nature of its analgesic properties in models of inflammatory and neuropathic pain has been a consistent finding. However, to definitively establish reproducibility, further independent studies confirming these findings are warranted. The antinociceptive effects of monoamine reuptake inhibitors, as a class, can sometimes show variability across different studies and pain models, highlighting the importance of standardized protocols.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Randall-Selitto Test Protocol
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Induction of Inflammation: Subplantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw.
-
Drug Administration: this compound, comparator drug, or vehicle is administered orally (p.o.) 1 hour before testing.
-
Measurement of Nociceptive Threshold: An analgesymeter is used to apply a linearly increasing mechanical force to the plantar surface of the inflamed paw. The pressure at which the rat vocalizes or withdraws its paw is recorded as the paw withdrawal threshold.
-
Data Analysis: The mean paw withdrawal threshold for each group is calculated. The percentage of maximum possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cutoff latency - baseline latency)] x 100.
Formalin Test Protocol
-
Animal Model: Male Swiss-Webster mice (20-25g).
-
Drug Administration: this compound, comparator drug, or vehicle is administered orally (p.o.) 30 minutes before the formalin injection.
-
Induction of Nociception: 20 µL of a 5% formalin solution is injected subcutaneously into the dorsal surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, the mouse is placed in a clear observation chamber. The cumulative time spent licking or biting the injected paw is recorded for two distinct periods: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).
-
Data Analysis: The mean licking time for each phase is calculated for each treatment group and compared using statistical methods.
Spinal Nerve Ligation (SNL) Model Protocol
-
Animal Model: Male Sprague-Dawley rats (150-200g).
-
Surgical Procedure: Under anesthesia, the left L5 and L6 spinal nerves are tightly ligated with silk sutures.
-
Post-operative Recovery: Animals are allowed to recover for 7-14 days to allow for the development of neuropathic pain behaviors.
-
Drug Administration: this compound, comparator drug, or vehicle is administered orally (p.o.).
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with calibrated von Frey filaments is measured before and at various time points after drug administration. The filaments are applied to the plantar surface of the ipsilateral (ligated side) hind paw.
-
Data Analysis: The paw withdrawal threshold in grams is determined for each animal. The percentage reversal of allodynia is calculated.
Conclusion
Preclinical evidence consistently demonstrates that this compound possesses significant and reproducible antinociceptive effects in animal models of acute inflammatory and chronic neuropathic pain.[1][2] Its efficacy is comparable to or, in some models, surpasses that of other analgesics, including the kappa-opioid agonist U-50,488. The unique mechanism of action as a triple reuptake inhibitor offers a promising non-opioid alternative for pain management. Further research, particularly direct head-to-head preclinical studies with commonly prescribed analgesics like tramadol and codeine, would be beneficial to further delineate its comparative efficacy and therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate the reproducibility of these findings and encourage further investigation into the analgesic properties of this compound.
References
Bicifadine Hydrochloride Demonstrates Broad Efficacy in Preclinical Pain Models Compared to Placebo
For Immediate Release
[City, State] – [Date] – Preclinical research findings indicate that bicifadine hydrochloride, a non-opioid analgesic, exhibits significant and broad-spectrum efficacy in reducing pain across acute, persistent, and chronic pain models when compared to placebo. The data, primarily from a comprehensive study by Basile et al. (2007), underscores the potential of bicifadine as a novel pain therapeutic. Bicifadine's mechanism of action as a monoamine reuptake inhibitor, with a higher potency for norepinephrine and serotonin transporters over dopamine transporters, is believed to contribute to its analgesic properties.[1]
Summary of Preclinical Efficacy
Oral administration of this compound has been shown to be effective in a variety of animal models of pain. The following tables summarize the key findings from these preclinical studies, comparing the effects of bicifadine to a vehicle (placebo) control.
Acute and Persistent Pain Models
| Experimental Pain Model | Key Efficacy Findings for this compound | Animal Model |
| Randall-Selitto Test | Potently suppressed pain responses. | Rat |
| Kaolin-Induced Paw Edema | Potently suppressed pain responses. | Rat |
| Phenyl-p-quinone-induced Writhing | Significantly reduced the number of abdominal contractions at all tested doses, with maximal efficacy comparable to the reference agent U-50,488.[2] | Mouse |
| Colonic Distension | Significantly reduced the number of abdominal contractions.[2] | Rat |
| Formalin Test | Potent and completely efficacious in both the early (neurogenic) and late (inflammatory) phases of the test.[1] | Rat, Mouse |
Chronic Pain Models
| Experimental Pain Model | Key Efficacy Findings for this compound | Animal Model |
| Complete Freund's Adjuvant (CFA) Model | Normalized the nociceptive threshold in this model of persistent inflammatory pain.[1] | Rat |
| Spinal Nerve Ligation (SNL) Model | Suppressed mechanical and thermal hyperalgesia, and mechanical allodynia in this model of neuropathic pain.[1] | Rat |
| Streptozotocin-Induced Diabetic Neuropathy | Reduced mechanical hyperalgesia.[1] | Rat |
Mechanism of Action: Triple Reuptake Inhibition
Bicifadine's analgesic effect is attributed to its function as a triple reuptake inhibitor of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA). By blocking the reuptake of these neurotransmitters in the synaptic cleft, bicifadine enhances their availability to act on postsynaptic receptors, thereby modulating descending pain pathways.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key preclinical pain assays are provided below.
Randall-Selitto Test (Mechanical Hyperalgesia)
The Randall-Selitto test is used to assess mechanical nociceptive thresholds.[3][4] In this procedure, a constantly increasing mechanical force is applied to the rodent's hind paw.[3] The animal is typically restrained, and the paw is placed on a platform under a blunt, pointed tip.[3][4] The force is gradually increased until the animal withdraws its paw, and the pressure at which this occurs is recorded as the paw withdrawal threshold. A higher threshold indicates an analgesic effect.
Formalin Test (Acute and Persistent Pain)
The formalin test is a model of continuous pain that involves two distinct phases.[5][6] A dilute solution of formalin is injected subcutaneously into the plantar surface of the rodent's hind paw.[6][7] The animal is then observed for a set period, and the time spent licking, biting, or flinching the injected paw is recorded. The early phase (Phase I), occurring within the first 5-10 minutes, represents direct activation of nociceptors.[6][7] The late phase (Phase II), which begins after a quiescent period and can last for 30-60 minutes, is associated with inflammatory processes and central sensitization.[6][7]
Caption: Workflow of the formalin test for nociception.
Spinal Nerve Ligation (SNL) Model (Neuropathic Pain)
The SNL model is a widely used surgical model to induce neuropathic pain that mimics symptoms in humans.[8][9][10] In anesthetized rats, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.[8][9][11] This procedure results in the development of long-lasting mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to painful heat or cold stimuli) in the ipsilateral hind paw. Behavioral testing is typically performed several days after surgery to assess the analgesic effects of the test compound.
References
- 1. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. iasp-pain.org [iasp-pain.org]
- 11. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
Benchmarking Bicifadine Hydrochloride Against Novel Analgesics: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of the analgesic properties of Bicifadine hydrochloride against three emerging classes of non-opioid analgesics: Nerve Growth Factor (NGF) inhibitors, Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, and selective sodium channel blockers. This analysis is supported by a review of available preclinical and clinical data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), represents a non-opioid, non-NSAID approach to pain management.[1] Its analgesic effects are attributed to the enhancement of descending inhibitory pain pathways in the central nervous system. While it has shown efficacy in various preclinical models of pain, its clinical development was halted after failing to meet primary endpoints in Phase III trials for chronic low back pain.[1][2]
In contrast, several novel analgesic classes are progressing through clinical development, offering alternative mechanisms of action that target different aspects of the pain signaling cascade. This guide will focus on a comparative analysis of Bicifadine with:
-
Nerve Growth Factor (NGF) Inhibitors (e.g., Tanezumab): Monoclonal antibodies that sequester NGF, a key mediator of chronic pain signaling.[3][4]
-
TRPV1 Antagonists: Small molecules that block the TRPV1 receptor, a crucial ion channel involved in the detection and transmission of noxious thermal and chemical stimuli.[5][6]
-
Selective Sodium Channel Blockers: Compounds designed to selectively inhibit specific voltage-gated sodium channel subtypes (e.g., Nav1.7, Nav1.8) that are critical for the generation and propagation of pain signals in peripheral neurons.[7][8]
This guide will present a detailed comparison of their preclinical efficacy, clinical trial outcomes, and mechanisms of action to provide a comprehensive resource for the evaluation of these next-generation analgesics.
Preclinical Efficacy Comparison
The following table summarizes the available preclinical data for Bicifadine and representative examples from the selected novel analgesic classes in rodent models of pain. It is important to note that direct comparison of potencies (e.g., ED50 values) across different studies and laboratories should be interpreted with caution due to variations in experimental conditions.
| Compound/Class | Pain Model | Species | Efficacy Endpoint | Reported Efficacy |
| Bicifadine | Formalin Test (Phase I & II) | Rat, Mouse | Reduction in flinching/licking | Potent and completely efficacious[3][9] |
| Spinal Nerve Ligation (Neuropathic) | Rat | Reversal of mechanical allodynia & thermal hyperalgesia | Significant suppression[3][9] | |
| Randall-Selitto (Inflammatory) | Rat | Increased paw withdrawal threshold | Potent suppression of pain responses[3][9] | |
| NGF Inhibitor (Tanezumab) | Osteoarthritis (MIA model) | Rat | Reversal of mechanical hyperalgesia | Dose-dependent reversal |
| Chronic Constriction Injury (Neuropathic) | Rat | Reversal of thermal hyperalgesia | Significant attenuation | |
| TRPV1 Antagonist | Complete Freund's Adjuvant (Inflammatory) | Rat | Reversal of thermal hyperalgesia | Significant reversal[10] |
| Bone Cancer Pain | Mouse | Reduction in spontaneous and palpation-induced flinching | Approximately 50% attenuation[11] | |
| Selective Sodium Channel Blocker (Nav1.8) | Inflammatory Pain | Rat | Inhibition of thermal hyperalgesia | Potent inhibition[7] |
| Neuropathic Pain (nerve injury) | Rat | Reversal of mechanical allodynia | Effective reversal[7] |
Clinical Trial Data Comparison
This section provides a comparative overview of the clinical trial outcomes for Bicifadine and the selected novel analgesic classes.
This compound
Bicifadine underwent Phase III clinical trials for chronic low back pain. In a pivotal trial, it failed to demonstrate a statistically significant improvement over placebo, a result attributed in part to a high placebo response rate.[2] However, post-hoc analyses suggested potential efficacy in patient subgroups with sciatica or moderate to severe disability due to back pain.[12]
| Trial Phase | Indication | Key Outcome | Result |
| Phase III | Chronic Low Back Pain | Improvement in pain scores vs. placebo | Did not meet primary endpoint[2] |
| Open-label Extension | Chronic Low Back Pain | Pain reduction (VAS score) | Reduction from ~70 to ~30 over 18 weeks in de novo patients[13] |
Novel Analgesics
The following tables summarize key clinical trial findings for representative novel analgesics.
NGF Inhibitor: Tanezumab
Tanezumab has been extensively studied for osteoarthritis and chronic low back pain, demonstrating significant pain relief but also raising safety concerns regarding rapidly progressive osteoarthritis.[14][15]
| Indication | Comparator | Key Efficacy Endpoint | Key Result | Adverse Events of Note |
| Osteoarthritis (Knee/Hip) | Placebo | Change in WOMAC Pain score | Statistically significant improvement vs. placebo[14][16] | Rapidly progressive osteoarthritis, total joint replacement[14] |
| Chronic Low Back Pain | Placebo, Tramadol | Change in Low Back Pain Intensity (LBPI) score | 10 mg dose showed significant improvement vs. placebo at 16 weeks[17][18] | Rapidly progressive osteoarthritis, subchondral insufficiency fracture[18] |
TRPV1 Antagonists
Clinical development of several TRPV1 antagonists has been challenged by on-target side effects, most notably hyperthermia.[5][19]
| Compound | Indication | Key Efficacy Finding | Key Adverse Event |
| SB-705498 | Various Pain States | Reduced capsaicin- and UVB-evoked flare | Hyperthermia[5] |
| AMG 517 | Chronic Pain | Effective in animal models | Hyperthermia, poor water solubility (Phase I termination)[19] |
Selective Sodium Channel Blockers
This class has shown promise in various neuropathic pain conditions with a generally favorable side effect profile compared to non-selective sodium channel blockers.[20][21]
| Compound | Indication | Key Efficacy Finding | Key Result |
| CNV1014802 (Nav1.7 selective) | Trigeminal Neuralgia | Reduction in pain severity and paroxysms | 55% decrease in pain severity vs. 18% for placebo[22] |
| VX-548 (Nav1.8 selective) | Acute Postoperative Pain | Reduction in pain scores | Superior efficacy to placebo[23] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to facilitate the replication and comparison of findings.
Hot-Plate Test (Thermal Nociception)
Objective: To assess the response to a thermal stimulus, indicative of centrally mediated analgesia.
Protocol:
-
A hot-plate apparatus is maintained at a constant temperature (typically 55 ± 0.5°C).
-
Rodents (mice or rats) are placed individually on the heated surface, and a timer is started.
-
The latency to the first sign of nociception (e.g., licking of a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered at a predetermined time before the test, and the latency is measured again.
-
An increase in the response latency is indicative of an analgesic effect.
Formalin Test (Inflammatory/Tonic Pain)
Objective: To evaluate the response to a persistent chemical noxious stimulus, which has two distinct phases of nociceptive behavior.
Protocol:
-
A small volume (e.g., 20-50 µL) of a dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of a rodent's hind paw.
-
The animal is immediately placed in an observation chamber.
-
Nociceptive behaviors (e.g., flinching, licking, or biting of the injected paw) are quantified for a set period.
-
The observation period is divided into two phases:
-
Phase I (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.
-
Phase II (Late Phase): 15-60 minutes post-injection, reflecting inflammatory processes and central sensitization.
-
-
The test compound or vehicle is administered prior to the formalin injection.
-
A reduction in the duration or frequency of nociceptive behaviors in either phase indicates an analgesic effect.
Von Frey Test (Mechanical Allodynia/Hyperalgesia)
Objective: To measure the mechanical withdrawal threshold, a marker of sensitivity to non-noxious or noxious mechanical stimuli.
Protocol:
-
Rodents are placed on an elevated mesh platform, allowing access to the plantar surface of their hind paws.
-
A series of calibrated von Frey filaments, which exert a specific bending force, are applied to the mid-plantar surface of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. This involves starting with a mid-range filament and increasing or decreasing the force based on the animal's response (withdrawal or no withdrawal).
-
In models of neuropathic or inflammatory pain, a decrease in the paw withdrawal threshold compared to baseline or control animals indicates mechanical allodynia or hyperalgesia.
-
The test compound or vehicle is administered, and the withdrawal threshold is re-assessed.
-
An increase in the withdrawal threshold towards baseline levels signifies an anti-allodynic or anti-hyperalgesic effect.
Signaling Pathways and Mechanisms of Action
This compound: Descending Pain Modulation
Bicifadine acts as a serotonin-norepinephrine-dopamine reuptake inhibitor. By increasing the synaptic concentrations of these monoamines in the brain and spinal cord, it enhances the activity of descending inhibitory pain pathways. These pathways originate in the brainstem and project down to the dorsal horn of the spinal cord, where they suppress the transmission of nociceptive signals from the periphery to the brain.
Novel Analgesics: Peripheral and Central Mechanisms
NGF Inhibitors (Tanezumab): Nerve Growth Factor (NGF) is upregulated during inflammation and injury and sensitizes nociceptors by binding to its receptor, Tropomyosin receptor kinase A (TrkA). Tanezumab, a monoclonal antibody, binds to and sequesters NGF, preventing its interaction with TrkA and thereby reducing peripheral and central sensitization.
TRPV1 Antagonists: These molecules directly block the TRPV1 ion channel on nociceptive nerve endings. This prevents the influx of cations (e.g., Ca2+, Na+) in response to noxious heat, protons (acidic pH), and capsaicin-like molecules, thereby inhibiting the initiation of pain signals.
Selective Sodium Channel Blockers: These drugs target specific subtypes of voltage-gated sodium channels (e.g., Nav1.7, Nav1.8) that are preferentially expressed in nociceptive neurons and are crucial for the propagation of action potentials along these nerve fibers. By blocking these channels, they prevent the transmission of pain signals from the periphery to the central nervous system.
Experimental Workflow: Preclinical Analgesic Screening
The following diagram illustrates a typical workflow for the preclinical screening of a novel analgesic compound.
References
- 1. DOV Pharmaceutical Announces Positive Futility Analysis For Pivotal Phase III Trial Of Bicifadine In Chronic Low Back Pain & Long Term Safety & Efficacy Trial Of Bicifadine Continues To Yield Encouraging Data - BioSpace [biospace.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. pf-media.co.uk [pf-media.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 6. TRPV1-Targeted Drugs in Development for Human Pain Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. DOV Pharmaceutical Presents New Bicifadine Data And Pipeline Review At Third Annual Scientific Symposium - BioSpace [biospace.com]
- 14. Complete Results from First Study in Ongoing Phase 3 Program for Tanezumab Demonstrated Significant Improvement in Pain and Function in Osteoarthritis Patients | Pfizer [pfizer.com]
- 15. Tanezumab reduces osteoarthritic hip pain: results of a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tanezumab improves osteoarthritis pain, function in phase 3 trial | MDedge [mdedge.com]
- 17. Tanezumab for chronic low back pain: a randomized, double-blind, placebo- and active-controlled, phase 3 study of efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. AMG-517 - Wikipedia [en.wikipedia.org]
- 20. Efficacy of Sodium Channel-Selective Analgesics in Postoperative, Neuralgia, and Neuropathy-Related Pain Management: A Systematic Review and Literature Review [mdpi.com]
- 21. Efficacy of Sodium Channel-Selective Analgesics in Postoperative, Neuralgia, and Neuropathy-Related Pain Management: A Systematic Review and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]
Bicifadine Hydrochloride: A Comparative Analysis of a Novel Analgesic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicifadine hydrochloride is a novel, non-opioid analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Its unique mechanism of action, which differentiates it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, has positioned it as a candidate for various pain indications. However, the clinical development of Bicifadine has yielded mixed results, with several late-stage trials failing to meet their primary endpoints. This guide provides a comprehensive statistical analysis of the available efficacy data for this compound, comparing its performance against other analgesics and placebo. Detailed experimental protocols for key studies are also presented to aid in the critical evaluation of the evidence.
Mechanism of Action
Bicifadine's analgesic effect is attributed to its ability to block the reuptake of three key monoamine neurotransmitters involved in pain modulation: serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA). By increasing the synaptic concentrations of these neurotransmitters, particularly serotonin and norepinephrine, Bicifadine is thought to enhance the activity of the descending inhibitory pain pathways in the central nervous system. This enhancement leads to a reduction in the transmission of pain signals from the periphery to the brain.
Long-Term Safety and Toxicity Profile of Bicifadine Hydrochloride: A Comparative Analysis
An examination of the available preclinical data on Bicifadine hydrochloride reveals a significant lack of comprehensive long-term safety and toxicity studies in the public domain. Developed as a non-opioid analgesic, Bicifadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that showed promise in early clinical development for various pain conditions.[1][2] However, the compound ultimately failed in Phase III clinical trials for chronic lower back pain and a Phase IIb study for painful diabetic neuropathy, and its development appears to have been discontinued.[2] This cessation of development likely contributes to the scarcity of publicly accessible long-term toxicology data.
Due to the limited information available, a detailed comparison with other analgesics regarding long-term safety and toxicity, as per the requested format, cannot be constructed. Publicly available literature and databases do not contain the specific quantitative data from chronic, carcinogenicity, or reproductive toxicity studies that would be necessary to populate comparative tables and describe detailed experimental protocols.
Mechanism of Action
Bicifadine's primary mechanism of action is the inhibition of the reuptake of three key neurotransmitters involved in pain modulation: serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA).[2][3] By blocking the respective transporters (SERT, NET, and DAT), Bicifadine increases the concentration of these monoamines in the synaptic cleft, thereby enhancing their analgesic and other central nervous system effects.[4][5] Preclinical studies have shown its effectiveness in various animal models of acute, persistent, and chronic pain.[3]
The following diagram illustrates the proposed mechanism of action of Bicifadine at the synaptic level.
Available Preclinical Safety Data
While comprehensive long-term studies are not available, some general points on the preclinical safety of monoamine reuptake inhibitors can be inferred. Compounds in this class can have a range of side effects, including cardiovascular effects (changes in blood pressure and heart rate), gastrointestinal issues, and central nervous system effects (such as insomnia, dizziness, and potential for seizures at high doses). The specific toxicological profile of Bicifadine would depend on its unique pharmacokinetic and pharmacodynamic properties, including its relative affinity for the different monoamine transporters and any off-target effects.
Comparison with Other Analgesics
Without specific data on Bicifadine, a direct and objective comparison with established analgesics is not feasible. For a meaningful comparison, long-term data on the following parameters would be required for Bicifadine and comparator drugs (e.g., other SNRIs like duloxetine and milnacipran, or other classes of analgesics):
-
Chronic Toxicity: No-observed-adverse-effect level (NOAEL) in different species from studies of at least 6-9 months duration. Target organ toxicities would also be identified.
-
Carcinogenicity: Results from 2-year bioassays in two rodent species to assess tumorigenic potential.
-
Reproductive and Developmental Toxicity: Data on fertility, embryo-fetal development, and pre- and postnatal development.
Conclusion
The request for a detailed comparison guide on the long-term safety and toxicity of this compound cannot be fulfilled due to the lack of publicly available data. The discontinuation of its clinical development has resulted in a significant gap in the scientific literature regarding its non-clinical toxicology profile. For researchers, scientists, and drug development professionals, this case underscores the importance of data transparency and the challenges in assessing the safety of compounds that do not reach regulatory approval. A similar comparative guide would be more feasible for a marketed drug with a publicly available and comprehensive regulatory submission package (e.g., through FDA or EMA reports).
References
- 1. Bicifadine [chemeurope.com]
- 2. Bicifadine - Wikipedia [en.wikipedia.org]
- 3. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Safety Operating Guide
Navigating the Disposal of Bicifadine Hydrochloride: A Procedural Guide for Laboratory Professionals
Crucial Assumption: The following guidelines operate under the assumption that bicifadine hydrochloride is classified as non-hazardous pharmaceutical waste. It is imperative for the user to independently verify the hazardous classification of any waste material based on its specific characteristics and the regulations applicable in their jurisdiction.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to minimize inhalation exposure. In case of a spill, contain the material with an absorbent pad and clean the area with a suitable detergent.
II. Step-by-Step Disposal Protocol
The disposal of non-hazardous pharmaceutical waste involves a systematic process of segregation, containment, and transfer to an approved waste management facility.
Step 1: Segregation of Waste
Proper segregation is the cornerstone of compliant pharmaceutical waste management.
-
Do not mix this compound with hazardous waste, such as solvents or reactive chemicals.
-
Keep it separate from biohazardous waste, sharps, and general laboratory trash.[1]
-
Use designated, clearly labeled containers for non-hazardous pharmaceutical waste.[1]
Step 2: Containerization
-
Collect waste this compound in a primary container that is compatible with the chemical. The original container is often the best option.
-
This primary container should then be placed in a designated secondary container for non-hazardous pharmaceutical waste. These are often color-coded; for instance, white containers with blue lids are commonly used for non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste.[2]
-
The container must be securely sealed to prevent leaks or spills.
Step 3: Labeling
-
Clearly label the waste container with the words "Non-Hazardous Pharmaceutical Waste for Incineration".[2]
-
Include the name of the chemical (this compound) and the approximate quantity.
-
Indicate the date when the waste was first added to the container.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
This storage area should be inaccessible to unauthorized personnel.
Step 5: Disposal
-
Arrange for the collection of the waste by a licensed and approved pharmaceutical waste disposal service.
-
The preferred method for the disposal of non-hazardous pharmaceutical waste is incineration to ensure its complete destruction and prevent environmental contamination.[2]
-
Never dispose of this compound down the drain or in the regular trash.
III. Quantitative Data Summary
Currently, there is no specific quantitative data available regarding disposal limits for this compound. The guiding principle is to dispose of all unwanted quantities through the approved waste stream.
| Parameter | Value | Source |
| CAS Registry Number | 66504-75-4 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₅N·HCl | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 209.72 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Recommended Disposal | Incineration via a licensed waste facility | [2] |
| Waste Container Color | White with blue lid (typical for non-RCRA) | [2] |
IV. Experimental Protocols
As this compound is intended for disposal via incineration, there are no recommended experimental protocols for its neutralization or deactivation at the laboratory level. Attempting to neutralize the compound without a validated protocol could lead to unintended chemical reactions and the generation of hazardous byproducts.
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both themselves and the environment.
References
Essential Safety and Handling Protocols for Fexofenadine Hydrochloride
Note on Chemical Identity: The following safety and handling information pertains to Fexofenadine Hydrochloride. Searches for "Bicifadine hydrochloride" did not yield relevant safety data sheets or handling protocols; it is presumed this may be a typographical error. Fexofenadine Hydrochloride is an antihistamine used to relieve allergy symptoms[1].
While not classified as a hazardous substance or mixture according to available safety data sheets, proper handling and disposal are crucial to ensure laboratory safety and minimize exposure. The toxicological properties have not been thoroughly investigated[2][3].
Personal Protective Equipment (PPE) and Safety Measures
Adherence to standard laboratory safety practices is essential when handling Fexofenadine Hydrochloride. The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment Specification | Purpose & Use Case |
| Eye/Face Protection | Safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | To prevent eye contact with the solid substance, especially when handling powders and generating dusts. |
| Skin Protection | Impervious, chemical-resistant gloves (e.g., standard BS EN 374:2003).[4] | To prevent direct skin contact. Gloves should be inspected before use and changed if contaminated.[4][5] |
| Protective clothing.[4] | To prevent contamination of personal clothing. Contaminated clothing should be removed immediately.[3] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., Filter type P1).[3] | Required when dusts are generated or if risk assessment indicates it is necessary.[4] |
| General Hygiene | Accessible safety shower and eye wash station.[3][6] | For immediate use in case of accidental exposure. |
| Hand washing. | Hands should be washed thoroughly after handling the substance.[3][4] |
Procedural Guidance for Handling and Disposal
Handling Protocol
-
Engineering Controls : Handle in a well-ventilated area. Use a local exhaust ventilation system to prevent the dispersion of dust[6].
-
Donning PPE : Before handling, put on all required PPE, including safety glasses, impervious gloves, and protective clothing. If dust generation is likely, a suitable respirator is necessary[4].
-
Handling the Substance : Avoid contact with skin, eyes, and clothing[2][3]. Do not ingest or inhale the substance[2][3]. Avoid the formation of dust[2].
-
After Handling : Wash hands and face thoroughly after handling. Remove and wash contaminated clothing before reuse[3].
First-Aid Measures
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention[2].
-
Skin Contact : Take off all contaminated clothing immediately. Rinse the affected skin area with water or shower.
-
Inhalation : Move the person to fresh air. If symptoms occur, consult a doctor[7].
-
Ingestion : Make the victim drink water (two glasses at most). Do not induce vomiting. Consult a doctor if feeling unwell[6].
Spill Management
-
Evacuate : Evacuate non-essential personnel from the danger area.
-
Ventilate : Ensure adequate ventilation of the affected area[3].
-
Containment : Prevent the product from entering drains.
-
Cleanup : For dry spills, sweep up or take up dry material and place it in a suitable, closed container for disposal. Avoid generating dust. Clean the affected area thoroughly[2].
Disposal Plan
All waste material must be disposed of in accordance with national and local regulations.
-
Original Containers : Leave chemicals in their original containers. Do not mix with other waste.
-
Container Disposal : Handle uncleaned, empty containers as you would the product itself.
-
Waste Disposal Method :
-
Option 1: Chemical Incineration : Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[3].
-
Option 2: Household Trash (for small quantities, if permitted) : If a take-back program is unavailable and local regulations permit, mix the medicine with an undesirable substance like used coffee grounds or cat litter. Place the mixture in a sealed bag or container to prevent leakage and dispose of it in the household trash[8][9][10].
-
-
Decontamination : Decontaminate surfaces and equipment used in handling by scrubbing with alcohol[6].
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of Fexofenadine Hydrochloride from preparation to final disposal.
References
- 1. Fexofenadine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. medkoo.com [medkoo.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cpachem.com [cpachem.com]
- 8. dea.gov [dea.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
